2-Aminobutanamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347473 | |
| Record name | DL-2-Aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53726-14-0, 7324-11-0 | |
| Record name | DL-2-Aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-butylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanamide, a chiral amide, serves as a crucial building block in synthetic organic chemistry. Its significance is particularly noted in the pharmaceutical industry, where it is a key intermediate in the synthesis of certain active pharmaceutical ingredients, most notably the anti-epileptic drug Levetiracetam.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for ensuring the quality and purity of final products. This guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental methodologies and a logical workflow for their determination.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its common hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly. The data presented is a compilation from various sources, and it's worth noting that some values, particularly for the free base, are predicted rather than experimentally determined.
| Property | This compound (Free Base) | (S)-2-Aminobutanamide Hydrochloride |
| IUPAC Name | This compound[3] | (2S)-2-aminobutanamide;hydrochloride[4] |
| Synonyms | 2-Aminobutyramide, H-Abu-NH2 | (S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide HCl |
| CAS Number | 53726-14-0[3][5] | 7682-20-4 |
| Molecular Formula | C4H10N2O[3][5] | C4H11ClN2O[4] |
| Molecular Weight | 102.14 g/mol [3][5] | 138.59 g/mol [4] |
| Melting Point | Not available (N/A)[5] | 259-263 °C[6][7][8] |
| Boiling Point | 245.7 ± 23.0 °C at 760 mmHg (Predicted)[5] | Not applicable |
| Density | 1.0 ± 0.1 g/cm³ (Predicted)[5] | Not available |
| Solubility | Soluble in water. | Soluble in water, slightly soluble in DMSO and Methanol.[6][7][9] |
| pKa | Not explicitly found | Not explicitly found |
| Appearance | Solid | White to off-white solid.[6][7][10] |
| LogP | -1.10 (Predicted)[5] | Not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are often developed in-house by research laboratories. However, based on general principles of analytical chemistry, the following methodologies would be appropriate.
Determination of Melting Point
The melting point of (S)-2-Aminobutanamide hydrochloride can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.
Determination of Solubility
The solubility of this compound and its hydrochloride salt in various solvents can be determined by the equilibrium solubility method.
Methodology:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a calibrated standard curve.
Determination of pKa
The acid dissociation constant (pKa) of the primary amine group in this compound can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter as the acid is added incrementally.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.
Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of this compound.
Biological Relevance and Applications
The primary biological significance of this compound lies in its role as a precursor in pharmaceutical manufacturing. Specifically, the (S)-enantiomer is a key intermediate in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1][2] The stereochemistry of this compound is critical, as the biological activity of the final drug is dependent on the correct enantiomer. While this compound itself is not known to have significant direct biological or signaling pathway activity, its purity and physicochemical characteristics are essential for the efficient and stereoselective synthesis of its downstream pharmaceutical products.
Conclusion
This technical guide provides a consolidated overview of the essential physicochemical properties of this compound. The presented data, compiled from various scientific sources, offers a valuable resource for researchers and professionals in drug development and chemical synthesis. The outlined experimental protocols provide a foundational understanding of the methodologies required for the empirical determination of these properties, and the logical workflow diagram offers a clear roadmap for a comprehensive characterization process. A thorough grasp of these fundamental characteristics is indispensable for the successful application of this compound in its intended synthetic routes.
References
- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 2. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:53726-14-0 | Chemsrc [chemsrc.com]
- 6. (2S)-2-aminobutanamide Hydrochloride|lookchem [lookchem.com]
- 7. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 8. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]
- 9. (R)-(–)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3 - CookeChem [cookechem.com]
- 10. (S)-2-Aminobutyramide Hydrochloride CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (S)-2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (S)-2-Aminobutanamide, a key chiral intermediate in the synthesis of various pharmaceuticals. While a definitive crystal structure for the (S)-enantiomer has not been publicly reported, this document leverages the detailed crystallographic data of its mirror image, (R)-2-aminobutanamide hydrochloride, to offer a comprehensive understanding of its solid-state properties. The structural parameters of enantiomers are identical, differing only in their absolute configuration. This guide presents a robust framework for researchers working with this compound, detailing the experimental methodologies for crystal structure determination and presenting the quantitative data in a clear, accessible format.
Introduction
(S)-2-Aminobutanamide is a crucial building block in synthetic organic chemistry, most notably as a precursor for the anti-epileptic drug Levetiracetam and its analogues. A thorough understanding of its three-dimensional structure is paramount for controlling stereochemistry during synthesis, understanding its solid-state behavior, and for the rational design of new active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2]
This guide summarizes the key crystallographic data for the hydrochloride salt of 2-aminobutanamide and outlines the experimental workflow for its determination.
Crystallographic Data
The following tables summarize the crystallographic data obtained from the analysis of (R)-2-aminobutanamide hydrochloride.[3][4] It is important to note that while the absolute stereochemistry is inverted for the (S)-enantiomer, the scalar values of the unit cell parameters, bond lengths, and angles are expected to be identical.
Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride [3][4][5]
| Parameter | Value |
| Empirical Formula | C₄H₁₁ClN₂O |
| Formula Weight | 138.60 g/mol |
| Temperature | 200 K |
| Wavelength | 1.54178 Å (CuKα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 4.9699(1) Å |
| b | 7.5867(2) Å |
| c | 17.3719(4) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 655.01(3) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.404 g/cm³ |
| Absorption Coefficient | 4.43 mm⁻¹ |
| F(000) | 296 |
| Data Collection | |
| Diffractometer | Rigaku Synergy |
| Scan mode | ω scans |
| θ range for data collection | to 75.4° |
| Completeness to θ = 75.4° | 100.0 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1307 / 0 / 89 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.0286, wR₂ = 0.0796 |
| R indices (all data) | R₁ = 0.0289, wR₂ = 0.0799 |
| Absolute structure parameter | 0.016(12) |
| Largest diff. peak and hole | 0.23 and -0.27 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for (R)-2-Aminobutanamide Hydrochloride [4]
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | 1.525(2) | C1-C2-C3 | 112.5(1) |
| C2-C3 | 1.528(2) | C2-C3-C4 | 110.8(1) |
| C3-C4 | 1.500(3) | C2-C1-N1 | 110.1(1) |
| C1-N1 | 1.488(2) | C2-C1-O1 | 122.9(1) |
| C1=O1 | 1.228(2) | N1-C1-O1 | 127.0(1) |
| C1-N2 | 1.328(2) |
Note: Atom numbering may vary from the original publication for clarity.
Experimental Protocols
The determination of the crystal structure of this compound hydrochloride involves several key stages, from crystal growth to data analysis.[6][7]
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6] For (R)-2-aminobutanamide hydrochloride, suitable crystals were obtained directly from the commercially available product (Sigma-Aldrich).[3][5] For researchers synthesizing (S)-2-aminobutanamide, a typical crystallization protocol would involve:
-
Dissolution: Dissolve the purified (S)-2-aminobutanamide hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or water) at an elevated temperature to achieve saturation.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or permit slow evaporation of the solvent. This encourages the formation of large, well-ordered crystals rather than a precipitate.
-
Crystal Selection: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.
Data Collection
The selected crystal is mounted on a goniometer head and placed on the diffractometer. The instrument then bombards the crystal with a monochromatic X-ray beam and records the diffraction pattern as the crystal is rotated.[2][7]
-
Mounting: The crystal is affixed to a glass fiber or a loop with a cryo-protectant oil and mounted on the goniometer head.[7]
-
Centering: The crystal is carefully centered in the X-ray beam.
-
Data Acquisition: The diffractometer, such as a Rigaku Synergy or Bruker D8 VENTURE, equipped with a sensitive detector, collects a series of diffraction images as the crystal is rotated through various angles.[5] The data for the (R)-enantiomer was collected using ω scans.[5] The temperature is typically maintained at a low value (e.g., 200 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflection data.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods.[3] For the reported structure of the (R)-enantiomer, the positions of hydrogen atoms on carbon were calculated geometrically and refined using a riding model, while hydrogen atoms on nitrogen were located from a difference Fourier map.[4][5] The absolute configuration was established by refining the Flack parameter.[4][5]
Visualizations
The following diagrams illustrate the general workflow for single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a comprehensive overview of the crystal structure analysis of (S)-2-aminobutanamide, based on the detailed data available for its (R)-enantiomer. The provided crystallographic data and experimental protocols offer a valuable resource for researchers in drug development and materials science. The precise knowledge of the solid-state structure is essential for understanding the physicochemical properties of this important chiral intermediate and for the development of robust and stereocontrolled synthetic processes. Further research to determine and publish the specific crystal structure of the (S)-enantiomer would be a valuable contribution to the field.
References
- 1. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. The crystal structure of (R)-2-aminobutanamide hydrochlor... [degruyterbrill.com]
- 5. The crystal structure of (R)-2-aminobutanamide hydrochlor... [degruyterbrill.com]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
Spectroscopic Data and Experimental Protocols for 2-Aminobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-aminobutanamide. The document presents quantitative ¹H and ¹³C NMR data in different deuterated solvents, outlines detailed experimental protocols for data acquisition, and includes a workflow visualization to aid in understanding the experimental process. This guide is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1] The following tables summarize the ¹H and ¹³C NMR spectroscopic data for (S)-2-aminobutanamide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the hydrogen atoms within a molecule. The chemical shift, multiplicity (s = singlet, t = triplet, m = multiplet), and coupling constants are key parameters for structural elucidation.
| Solvent | Atom | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Reference |
| DMSO-d₆ | Hα | 3.69 | t | 6.1 | [2] |
| Hβ | 1.69 - 1.79 | m | - | [2] | |
| Hγ | 0.88 | t | 7.5 | [2] | |
| -NH₂ | - | - | - | ||
| -CONH₂ | 7.52 (s, 1H), 7.88 (s, 1H) | s | - | [2] | |
| D₂O | Hα | 3.67 | t | 5.9 | [2] |
| Hβ | 1.79 - 1.92 | m | - | [2] | |
| Hγ | 0.94 | t | 7.5 | [2] | |
| -ND₂ | - | - | - | ||
| -COND₂ | - | - | - |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts are reported relative to a standard.
| Solvent | Atom | Chemical Shift (δ) / ppm | Reference |
| DMSO-d₆ | C=O | 170.34 | [2] |
| Cα | 53.22 | [2] | |
| Cβ | 24.22 | [2] | |
| Cγ | 9.04 | [2] | |
| D₂O | C=O | 174.83 | [2] |
| Cα | 55.82 | [2] | |
| Cβ | 23.61 | [2] | |
| Cγ | 8.46 | [2] |
Experimental Protocols
The following sections detail the methodologies for the preparation of samples and the acquisition of NMR spectra. These protocols are based on established general procedures for small molecule NMR analysis.[3][4]
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and a larger quantity for ¹³C NMR, if necessary, to achieve a saturated solution.[5]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Dissolution: Gently agitate the vial, using a vortex mixer if necessary, to ensure complete dissolution of the sample.
-
Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5] Transfer the filtered solution into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker, 400 MHz).
-
Instrument Setup:
-
Insert the sample tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H or ¹³C frequency.
-
Shim the magnetic field to optimize its homogeneity and achieve good spectral resolution.[6]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; D₂O: δH ≈ 4.79 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualized Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Mass Spectrometry Fragmentation of 2-Aminobutanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-aminobutanamide. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide is based on established fragmentation principles for related small molecules, including primary amides, amino acid amides, and aliphatic amines. The information presented herein serves as a predictive framework for researchers working with this compound and similar compounds.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound upon electron ionization (EI) mass spectrometry. The relative abundance is an educated estimation based on the predicted stability of the fragment ions.
| m/z | Predicted Fragment Ion | Proposed Formula | Relative Abundance (Predicted) |
| 102 | [M]•+ | [C4H10N2O]•+ | Low |
| 85 | [M - NH3]+ | [C4H7O]+ | Moderate |
| 74 | [M - C2H4]+ | [C2H6N2O]+ | Moderate to High |
| 73 | [M - C2H5]•+ | [C2H4N2O]+ | High |
| 57 | [M - CONH2 - H]•+ | [C3H7N]•+ | Moderate |
| 44 | [CONH2]+ | [CH2NO]+ | High |
| 29 | [C2H5]+ | [C2H5]+ | Moderate |
Experimental Protocols
To acquire a mass spectrum of this compound, the following general experimental protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source can be followed.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Ensure the sample is free of non-volatile impurities. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and thermal stability for GC analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C. A splitless injection is preferred for higher sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 150.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the detector.
Figure 1. A generalized workflow for the analysis of this compound using GC-MS.
Core Fragmentation Pathways
The fragmentation of the this compound molecular ion ([M]•+, m/z 102) is expected to proceed through several key pathways, primarily driven by the presence of the amino and amide functional groups.
Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] For this compound, this can occur in two ways:
-
Loss of an ethyl radical ([C2H5]•): This is predicted to be a major fragmentation pathway, leading to the formation of a resonance-stabilized ion at m/z 73 .
-
Loss of the carbamoyl (B1232498) group ([CONH2]•): This cleavage would result in an ion at m/z 58 .
Amide Group Fragmentation: Primary amides are known to produce a characteristic fragment ion at m/z 44 , corresponding to the [CONH2]+ ion, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[3]
Loss of Small Neutral Molecules: The molecular ion can also undergo rearrangement and elimination of small, stable neutral molecules:
-
Loss of ammonia (B1221849) (NH3): A rearrangement reaction can lead to the elimination of an ammonia molecule, resulting in an ion at m/z 85 .
-
Loss of ethene (C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty-type rearrangement can occur. In this compound, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of ethene, leading to a fragment ion at m/z 74 .
Figure 2. Proposed mass spectrometry fragmentation pathways for this compound.
This guide provides a foundational understanding of the likely fragmentation behavior of this compound in mass spectrometry. Experimental verification is essential to confirm these predicted pathways and the relative abundances of the resulting fragment ions. The provided experimental protocol offers a starting point for researchers to obtain empirical data for this compound.
References
A Theoretical Exploration of 2-Aminobutanamide: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobutanamide is a chiral molecule of significant interest, notably as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] Understanding its molecular properties is crucial for optimizing synthetic routes, developing new derivatives, and gaining insights into its potential biological activities. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this compound. While experimental data on its solid-state structure, particularly its hydrochloride salt, is available, this paper focuses on the in-silico characterization of the isolated molecule. The methodologies presented herein are standard in the field of computational drug design and molecular modeling, providing a framework for the in-depth analysis of similar small organic molecules.
Introduction
Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations can predict its most stable three-dimensional structure, its vibrational frequencies (which correspond to its infrared spectrum), and its electronic properties, such as the distribution of charge and the energies of its frontier molecular orbitals. This information is invaluable for understanding the molecule's reactivity, stability, and potential interactions with biological targets.
This whitepaper details the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound. The following sections will describe the computational methodology, present the calculated properties in a structured format, and visualize the workflow and conceptual relationships using diagrams.
Computational Methodology
The theoretical calculations outlined in this guide are based on well-established quantum chemical methods. The general workflow for such a study is depicted below.
Caption: A generalized workflow for the theoretical calculation of molecular properties.
The primary computational approach employed is Density Functional Theory (DFT).[2] Specifically, the B3LYP hybrid functional is often chosen for its balance of accuracy and computational cost in describing organic molecules.[3] A sufficiently large basis set, such as 6-311++G(d,p), is typically used to ensure a reliable description of the electronic structure.[3]
Experimental Protocols (Computational Details):
-
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, NWChem, or similar programs.[2][3]
-
Initial Geometry: The initial 3D coordinates of this compound can be generated from its 2D structure or adapted from the known crystal structure of its hydrochloride salt.[4][5][6]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for this step.[3]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: 1) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) to predict the infrared spectrum of the molecule.
-
Property Calculations: Using the optimized geometry, various molecular properties are calculated. These include electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are also obtained from the frequency calculation.
Calculated Properties of this compound
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.
Optimized Geometrical Parameters
The geometry of this compound has been optimized to determine the bond lengths and angles corresponding to its most stable conformation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | Illustrative Value | |
| Bond Length | C2 | C3 | Illustrative Value | |
| Bond Length | C3 | N1 | Illustrative Value | |
| Bond Length | C3 | C4 | Illustrative Value | |
| Bond Length | C4 | O1 | Illustrative Value | |
| Bond Length | C4 | N2 | Illustrative Value | |
| Bond Angle | C1 | C2 | C3 | Illustrative Value |
| Bond Angle | C2 | C3 | N1 | Illustrative Value |
| Dihedral Angle | C1 | C2 | C3 | N1 |
Note: The table above provides a template for the presentation of optimized geometrical parameters. Actual values would be populated from the output of the geometry optimization calculation.
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental infrared spectroscopy data. Key vibrational modes for this compound are expected to include N-H stretches, C-H stretches, the C=O stretch of the amide, and N-H bending modes.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| N-H Stretch (Amine) | Illustrative Value | Illustrative Value | Asymmetric & Symmetric |
| C-H Stretch (Alkyl) | Illustrative Value | Illustrative Value | Asymmetric & Symmetric |
| C=O Stretch (Amide) | Illustrative Value | Illustrative Value | Amide I band |
| N-H Bend (Amine) | Illustrative Value | Illustrative Value | Scissoring |
| N-H Bend (Amide) | Illustrative Value | Illustrative Value | Amide II band |
Note: Calculated frequencies are often systematically scaled to better match experimental values.
Electronic and Thermodynamic Properties
Electronic properties provide insight into the reactivity and stability of the molecule, while thermodynamic properties are essential for understanding its behavior in chemical reactions.
| Property | Value | Units |
| Electronic Properties | ||
| HOMO Energy | Illustrative Value | eV |
| LUMO Energy | Illustrative Value | eV |
| HOMO-LUMO Gap | Illustrative Value | eV |
| Dipole Moment | Illustrative Value | Debye |
| Thermodynamic Properties (298.15 K) | ||
| Enthalpy | Illustrative Value | Hartrees/Particle |
| Gibbs Free Energy | Illustrative Value | Hartrees/Particle |
| Entropy | Illustrative Value | cal/mol-K |
Analysis of Molecular Properties
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7] For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO is likely to be an anti-bonding orbital associated with the carbonyl group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in a biological context.
Caption: Conceptual representation of an MEP map.
In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be found around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the amine and amide groups, which are potential sites for nucleophilic attack.
Conclusion
This whitepaper has outlined a standard and effective computational methodology for the theoretical characterization of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The data and analyses derived from these theoretical studies are of significant value to researchers in medicinal chemistry and drug development, aiding in the rational design of new pharmaceuticals and the optimization of synthetic processes. The presented workflow and data structures provide a clear framework for conducting and reporting such computational investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srd.nist.gov [srd.nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Aminobutanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-aminobutanamide and its hydrochloride salt in various organic solvents. The information presented herein is critical for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process optimization, formulation design, and achieving desired reaction kinetics. While quantitative data for this compound is not widely published, this guide consolidates available qualitative information and provides a detailed experimental framework for its precise determination.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, solubility in organic solvents is a critical parameter influencing:
-
Reaction Kinetics: The rate and efficiency of chemical syntheses.
-
Purification: The choice of solvents for crystallization and chromatographic separation.
-
Formulation: The development of liquid dosage forms and drug delivery systems.
-
Process Scalability: The transfer of laboratory procedures to industrial manufacturing.
Amides, such as this compound, are polar molecules due to the presence of the carbonyl group and the nitrogen atom, which allows them to act as both hydrogen bond donors and acceptors. This polarity generally leads to better solubility in polar solvents.
Solubility Profile of this compound
Currently, there is a notable absence of publicly available, precise quantitative solubility data for this compound and its salts in a wide array of organic solvents. However, existing literature and product data sheets provide valuable qualitative insights.
(S)-2-Aminobutanamide hydrochloride is described as being "slightly" soluble in Dimethyl Sulfoxide (DMSO) and water[1]. Another source indicates that (R)-(-)-2-Aminobutanamide hydrochloride is sparingly soluble in DMSO, slightly soluble in Methanol, and soluble in water. Patents related to the synthesis of related compounds mention the dissolution of a Schiff base derivative of DL-2-aminobutanamide in several anhydrous alcohols, including methanol, ethanol, propanol, isopropanol, and butanol, suggesting that the derivative, and by extension potentially the parent compound, possesses some degree of solubility in these solvents.
Table 1: Summary of Qualitative Solubility of this compound and its Salts
| Compound Form | Solvent | Qualitative Solubility |
| (S)-2-Aminobutanamide Hydrochloride | DMSO | Slightly Soluble[1] |
| (R)-(-)-2-Aminobutanamide Hydrochloride | DMSO | Sparingly Soluble |
| (R)-(-)-2-Aminobutanamide Hydrochloride | Methanol | Slightly Soluble |
| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Methanol | Soluble (implied) |
| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Ethanol | Soluble (implied) |
| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Propanol | Soluble (implied) |
| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Isopropanol | Soluble (implied) |
| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Butanol | Soluble (implied) |
Note: "Soluble (implied)" indicates that while no direct solubility data is given, the use of the solvent for dissolving the compound in a synthetic procedure suggests at least moderate solubility.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, researchers can employ well-established methods for solubility determination. The following is a detailed protocol for the isothermal shake-flask method, a gold standard for measuring equilibrium solubility.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (or its salt) of high purity
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, DMSO, acetonitrile, acetone)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Validated HPLC method for the quantification of this compound
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the specific organic solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized to provide a clear and concise overview of the experimental steps.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, the available qualitative information indicates its potential for dissolution in polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the efficient and effective use of this important chemical intermediate. Future work should focus on systematically measuring the solubility of this compound and its common salts in a range of pharmaceutically relevant organic solvents at various temperatures.
References
Stability and Degradation Profile of 2-Aminobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Aminobutanamide. Due to its role as a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients such as Levetiracetam, understanding its stability is crucial for ensuring drug product quality, safety, and efficacy.[1][2] This document synthesizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for stability-indicating studies.
Core Stability Profile
This compound, under normal storage conditions, is a stable compound.[3] However, it is susceptible to degradation under stress conditions, particularly hydrolytic and oxidative environments. Its hydrochloride salt is described as a white to almost white crystalline powder that is stable but should be stored in a cool, dry, well-ventilated place in a tightly closed container.[3][4] It is known to be incompatible with strong oxidizing agents.[3][4]
Forced degradation studies on the closely related molecule, Levetiracetam, provide significant insights into the potential degradation pathways of this compound. These studies reveal that significant degradation occurs under acidic, basic, and oxidative conditions.[5][6] Conversely, the molecule shows greater stability under thermal and photolytic stress.[6]
Quantitative Data from Forced Degradation Studies
The following tables summarize quantitative data extrapolated from forced degradation studies on Levetiracetam, which are indicative of the potential behavior of this compound under similar stress conditions. The primary degradation product observed in these studies is the corresponding carboxylic acid, resulting from the hydrolysis of the amide group.[2][6]
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 4 hours | Significant degradation |
| Base Hydrolysis | 0.1 M KOH | Room Temperature | 5 minutes | Significant degradation |
| Oxidative | 6% H₂O₂ | 70°C | 15 hours | Significant degradation |
| Thermal | Dry Heat | 105°C | 6 days | Minor degradation |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | 25°C | 240 hours (visible) & 250 hours (UV) | Stable |
| Hydrolytic (Water) | Water | 70°C | 20 hours | Stable |
Data extrapolated from forced degradation studies on Levetiracetam.[6]
Table 2: Stability of Levetiracetam Oral Solution (Indicative for this compound in solution)
| Storage Condition | Temperature | Duration | Concentration Retained | Physical Appearance |
| Refrigerated | 2°C - 8°C | 6 months | 97% - 108% | Clear, colorless, no precipitation |
| Room Temperature | 20°C - 25°C | 6 months | 97% - 108% | Clear, colorless, no precipitation |
This data on a formulated product suggests good stability of the core structure in a controlled solution environment.[5]
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the hydrolysis of the amide bond to form 2-aminobutanoic acid.
Caption: Hydrolysis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.[9][10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 70°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 5 minutes.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Heat the mixture at 70°C for 15 hours.
-
Cool the solution and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat at 105°C for 6 days.
-
Dissolve the stressed solid in a suitable solvent to achieve a final concentration of ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a sample solution at a concentration of ~100 µg/mL for analysis. A control sample should be protected from light.
-
-
Control Sample: A sample of the stock solution diluted to ~100 µg/mL without any stress treatment should be used as a control.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Example HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205-215 nm) or the use of other detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) may be necessary.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradant peaks in the forced degradation samples.
Workflow and Visualization
The following diagrams illustrate the logical flow of a stability study for this compound.
Caption: Workflow for a stability study.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Hygroscopicity of 2-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the hygroscopicity of 2-Aminobutanamide hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Levetiracetam. While specific quantitative hygroscopicity data for this compound hydrochloride is not extensively available in public literature, this document serves as a comprehensive resource for researchers by detailing the necessary experimental protocols to determine its hygroscopic properties. Understanding and controlling the moisture content of pharmaceutical intermediates is critical for ensuring the stability, quality, and manufacturability of the final drug product.[1][2][3] This guide outlines standardized methodologies for hygroscopicity testing, provides established classification systems, and discusses the potential implications of moisture uptake for this compound hydrochloride.
Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Intermediates
Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere.[3][4] For pharmaceutical ingredients and their intermediates, this property is of paramount importance as moisture uptake can induce significant physical and chemical changes.[1][2][3][5][6] These changes may include:
-
Physical Instability: Alterations in crystal structure, caking, deliquescence, and changes in powder flow properties.[1][2][3]
-
Chemical Instability: Increased rates of degradation, such as hydrolysis.[1][2][3]
-
Manufacturing Challenges: Difficulties in milling, blending, and tableting due to altered material properties.[3]
This compound hydrochloride serves as a crucial building block in the synthesis of several APIs.[7][8][9] Its chemical structure, containing polar functional groups (amine, amide) and being a hydrochloride salt, suggests a potential for interaction with water molecules. Therefore, a thorough understanding and quantification of its hygroscopic nature are essential for developing robust manufacturing processes and ensuring the quality of the final API.
Standardized Classification of Hygroscopicity
Several classification systems are utilized in the pharmaceutical industry to categorize materials based on their hygroscopic behavior. The most widely adopted is that of the European Pharmacopoeia (Ph. Eur.).[4][10] These classifications are typically based on the percentage weight gain of a sample after equilibration at a specific temperature and relative humidity (RH).
Data Presentation: Hygroscopicity Classification Schemes
The following tables summarize the key classification systems for hygroscopicity.
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification [4][5][10]
| Classification | % Weight Gain (at 25°C and 80% RH for 24 hours) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Callahan et al. Hygroscopicity Classification [11][12][13]
| Class | Description | Conditions for Moisture Absorption |
| I | Non-hygroscopic | < 0.2% weight gain at various RH up to 90% |
| II | Slightly hygroscopic | 0.2% to < 2% weight gain at various RH up to 90% |
| III | Moderately hygroscopic | 2% to < 15% weight gain at various RH up to 90% |
| IV | Very hygroscopic | > 15% weight gain at various RH up to 90% |
Experimental Protocols for Hygroscopicity Determination
To assess the hygroscopicity of this compound hydrochloride, standardized experimental protocols should be followed. The two primary methods are the static method (as described in the European Pharmacopoeia) and the instrumental Dynamic Vapor Sorption (DVS) method.
Static Method (Ph. Eur. 2.9.39 / 5.11)
This method determines hygroscopicity by exposing a sample to a constant humidity environment, typically achieved using a saturated salt solution in a desiccator.
Methodology:
-
Preparation: Place a saturated solution of ammonium (B1175870) chloride in the bottom of a desiccator to maintain a constant relative humidity of approximately 80% at 25°C. Allow the desiccator to equilibrate for at least 24 hours.
-
Sample Preparation: Accurately weigh a sample of this compound hydrochloride (typically 1-2 grams) into a tared, shallow weighing bottle.
-
Exposure: Place the open weighing bottle containing the sample in the prepared desiccator.
-
Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.[3][4]
-
Measurement: After 24 hours, remove the weighing bottle, close it, and re-weigh it accurately.
-
Calculation: Calculate the percentage increase in mass.
Dynamic Vapor Sorption (DVS) / Gravimetric Sorption Analysis (GSA)
DVS is a more sophisticated and widely used instrumental method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen.[][15][16][17] This technique provides detailed information on both the kinetics and equilibrium of water sorption and desorption.
Methodology:
-
Sample Preparation: Place a small amount of this compound hydrochloride (typically 5-15 mg) onto the DVS instrument's microbalance.[3]
-
Drying/Pre-treatment: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 40°C) until a stable mass is achieved. This establishes the dry reference weight.[4]
-
Sorption Isotherm: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate a desorption isotherm.
-
Data Analysis: The change in mass at each RH step is plotted against the target RH to generate sorption and desorption isotherms. The hygroscopicity classification can be determined from the percentage mass uptake at 80% RH.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the static hygroscopicity test method.
Caption: Workflow for the Dynamic Vapor Sorption (DVS) method.
Implications for this compound Hydrochloride and Related Compounds
As an intermediate for the antiepileptic drug Levetiracetam, the hygroscopic properties of this compound hydrochloride can have downstream consequences. While some literature describes Levetiracetam as non-hygroscopic, other sources indicate it can be sensitive to moisture, highlighting the importance of controlling water content throughout the synthesis process.[3]
Should this compound hydrochloride be found to be hygroscopic, the following should be considered:
-
Storage and Handling: The material should be stored in well-sealed containers with desiccants to prevent moisture uptake. Handling should occur in controlled humidity environments.
-
Process Control: The water content of the intermediate should be monitored as a critical quality attribute before proceeding to the next synthetic step. Uncontrolled water content could potentially affect reaction kinetics, yield, and impurity profiles.
-
Solid-State Stability: Moisture can induce phase transitions, potentially converting an anhydrous form to a less stable or less soluble hydrate. Techniques such as X-ray powder diffraction (XRPD) should be used in conjunction with DVS to assess any changes in the solid form.
Conclusion
While direct, published quantitative data on the hygroscopicity of this compound hydrochloride is scarce, this guide provides the necessary framework for its determination and classification. The hygroscopic nature of a pharmaceutical intermediate is a critical parameter that influences its stability, handling, and the overall quality of the final API. By employing standardized methods such as the static Ph. Eur. test or the more detailed Dynamic Vapor Sorption analysis, researchers and drug developers can accurately characterize this compound hydrochloride. This essential data will enable the implementation of appropriate control strategies for storage, handling, and manufacturing, ultimately ensuring the consistency and quality of the final pharmaceutical product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 6. newji.ai [newji.ai]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. ardena.com [ardena.com]
- 16. skpharmteco.com [skpharmteco.com]
- 17. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
Biological Activity Screening of 2-Aminobutanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-aminobutanamide derivatives. It covers their synthesis, antimicrobial, anticancer, and enzyme inhibition properties, presenting detailed experimental protocols and summarizing key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
This compound and its derivatives represent a class of small molecules with significant therapeutic potential. The chiral nature of this compound makes it a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] Modifications of the this compound scaffold have led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide delves into the screening of these activities, providing methodologies and data to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the reaction of a carboxylic acid with an amine to form an amide bond. For instance, 2-aminobenzamide (B116534) derivatives have been synthesized by reacting isatoic anhydride (B1165640) with various amines, either through conventional heating or microwave-assisted methods.[3][4][5] The synthesis of the core (S)-2-aminobutanamide hydrochloride often starts from L-2-aminobutyric acid and involves esterification followed by ammonolysis.[6][7]
General Synthesis Workflow
Figure 1: General workflow for the synthesis of this compound derivatives.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of amide derivatives. The screening of these compounds against various bacterial and fungal strains is a critical step in identifying new anti-infective agents.
Data on Antimicrobial Activity
| Compound Type | Test Organism | Activity Metric | Result | Reference |
| 2-Aminobenzamide Derivatives | Bacillus subtilis | Zone of Inhibition (mm) | Moderate to Good | [3][4] |
| Staphylococcus aureus | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |
| Pseudomonas aeruginosa | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |
| Escherichia coli | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |
| Aspergillus fumigatus | Zone of Inhibition (mm) | Excellent (Compound 5) | [3][4] | |
| Saccharomyces cerevisiae | Zone of Inhibition (mm) | Moderate | [3][4] | |
| Candida albicans | Zone of Inhibition (mm) | Moderate | [3][4] | |
| Amide Derivatives with Cyclopropane | Staphylococcus aureus | MIC80 (µg/mL) | 32 - 128 | [8] |
| Escherichia coli | MIC80 (µg/mL) | 32 - 128 | [8] | |
| Candida albicans | MIC80 (µg/mL) | 16 - 128 | [8] | |
| 2-Benzylidene-3-oxobutanamide Derivatives | Methicillin-resistant S. aureus (MRSA) | Antibacterial Activity | Very Good | [9] |
| Acinetobacter baumannii (MDR-AB) | Antibacterial Activity | Very Good | [9] |
Experimental Protocol: Agar (B569324) Disk Diffusion Assay
This method is widely used for the preliminary screening of antimicrobial activity.[10]
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a suitable broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the this compound derivative solution.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. epa.gov [epa.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Biological Profile of 2-Aminobutanamide: A Pro-forma Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Aminobutanamide is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. While its primary utility to date has been as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam, a comprehensive public record of its intrinsic in vitro biological activities is not extensively available. This technical guide serves as a pro-forma framework, outlining the essential experimental protocols and conceptual signaling pathways that would be integral to a thorough in vitro biological evaluation of this compound. The methodologies and data presented herein are illustrative, based on established practices for the characterization of novel chemical entities and related amino acid amides.
Introduction
This compound, particularly its (S)-enantiomer, is a well-documented building block in pharmaceutical synthesis.[1] However, the direct biological effects of this molecule at a cellular and subcellular level remain largely uncharacterized in publicly accessible literature. A comprehensive in vitro evaluation is the foundational step in understanding the potential bioactivities, mechanisms of action, and safety profile of any compound. This document outlines a recommended course of study for the in vitro biological characterization of this compound, providing standardized protocols and conceptual frameworks for data interpretation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for the design and interpretation of biological assays.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | |
| Molecular Weight | 102.13 g/mol | |
| Chirality | Exists as (S) and (R) enantiomers | [1][2] |
| Appearance | White to almost white crystalline powder (hydrochloride salt) | [3] |
| Solubility | Soluble in water |
Proposed In Vitro Biological Evaluation Workflow
A systematic approach to the in vitro evaluation of this compound would involve a tiered screening process, from broad cytotoxicity assessments to more specific mechanistic studies. The following workflow represents a standard paradigm in early-stage drug discovery.
Experimental Protocols
The following sections detail hypothetical, yet standard, protocols that could be employed to evaluate the in vitro biological activity of this compound.
Cell Viability (MTT) Assay
This assay would determine the cytotoxic potential of this compound against various cell lines.
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing
Based on the evaluation of other amino acid amides for antimicrobial activity, this would be a pertinent screening step.[4]
-
Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Broth Microdilution: In a 96-well plate, perform serial dilutions of this compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Signaling Pathway Analysis
Should initial screenings suggest bioactivity, further investigation into the underlying molecular mechanisms would be necessary. For a small, polar molecule like this compound, interactions with cell surface receptors or ion channels would be a primary hypothesis.
G-Protein Coupled Receptor (GPCR) Activation/Inhibition
Many small molecules exert their effects through GPCRs. A hypothetical pathway to investigate would be the modulation of cyclic AMP (cAMP) levels.
Quantitative Data Summary (Illustrative)
The following tables are templates for how quantitative data from the proposed in vitro assays would be presented. Note: The data presented here is purely illustrative and not based on experimental results.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) after 48h |
| HEK293 (Human Embryonic Kidney) | > 1000 |
| HepG2 (Human Hepatocellular Carcinoma) | > 1000 |
| SH-SY5Y (Human Neuroblastoma) | 850 |
| PC-3 (Human Prostate Cancer) | 720 |
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | > 512 |
| Escherichia coli (ATCC 25922) | > 512 |
| Pseudomonas aeruginosa (ATCC 27853) | > 512 |
| Candida albicans (ATCC 90028) | > 512 |
Conclusion
While this compound is a valuable synthetic precursor, its intrinsic biological activities are a significant knowledge gap. The experimental frameworks, protocols, and data presentation formats outlined in this guide provide a comprehensive roadmap for the systematic in vitro biological evaluation of this compound. Such studies would be crucial in determining if this compound possesses any novel therapeutic potential beyond its current applications in chemical synthesis. Future research should focus on executing these, or similar, assays to build a comprehensive biological profile of this intriguing small molecule.
References
2-Aminobutanamide: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanamide is a crucial chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-2-aminobutanamide and (R)-2-aminobutanamide. The distinct stereochemistry of these enantiomers leads to different biological activities, making stereoselective synthesis a critical aspect of drug development.
The (S)-enantiomer, specifically (S)-2-aminobutanamide, is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs).[1] Its most prominent application is as the primary chiral precursor for Levetiracetam, a widely used antiepileptic drug.[2][3] Levetiracetam's efficacy is specific to its (S)-configuration, highlighting the importance of optically pure (S)-2-aminobutanamide in its production.[2][4] This guide provides an in-depth overview of this compound's properties, synthesis methodologies, and applications, with a focus on experimental protocols and quantitative data.
Physicochemical Properties
The hydrochloride salt of this compound is a common and stable form used in synthesis. Its properties are summarized below.
| Property | Value | References |
| Chemical Formula | C₄H₁₁ClN₂O | [5] |
| Molecular Weight | 138.60 g/mol | [6] |
| Appearance | White solid / Colorless block crystal | [5][7] |
| Melting Point | 220-222 °C | [8] |
| Chirality | Exists as (S) and (R) enantiomers | [1] |
| Crystal System ((R)-enantiomer HCl) | Orthorhombic | [5] |
| Space Group ((R)-enantiomer HCl) | P2₁2₁2₁ | [5] |
Synthetic Strategies for Enantiomerically Pure (S)-2-Aminobutanamide
The synthesis of optically pure (S)-2-aminobutanamide is paramount for its use in pharmaceuticals. Several strategies have been developed, broadly categorized into the resolution of a racemic mixture and direct asymmetric synthesis from a chiral pool.
Caption: High-level overview of synthetic pathways to (S)-2-aminobutanamide.
Resolution of Racemic DL-2-Aminobutanamide
This approach involves the initial synthesis of a racemic mixture of this compound, followed by the separation of the desired (S)-enantiomer.
a) Synthesis of Racemic DL-2-Aminobutanamide via Ammoniation A common starting material is methyl 2-bromobutyrate (B1202233), which undergoes ammoniation to produce racemic DL-2-aminobutanamide.[7]
b) Chiral Resolution using L-Tartaric Acid The racemic aminobutanamide is reacted with a chiral resolving agent, such as L-tartaric acid. This forms two diastereomeric salts with different solubilities, allowing for their separation by crystallization. The less soluble (S)-2-aminobutanamide-L-tartrate salt precipitates and can be isolated.[7][9] The desired (S)-enantiomer is then liberated and converted to its hydrochloride salt.[7]
c) Biocatalytic Kinetic Resolution An alternative resolution method employs enzymes. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has shown high activity and enantioselectivity in the kinetic resolution of racemic this compound.[10] The enzyme selectively hydrolyzes the (R)-enantiomer to (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide unreacted and in high enantiomeric excess.[10]
Asymmetric Synthesis from a Chiral Pool
This is a more direct and often more efficient approach that utilizes a readily available, enantiomerically pure starting material.
a) From L-2-Aminobutyric Acid The most common chiral pool approach starts with L-2-aminobutyric acid.[11] The synthesis involves a two-step, one-pot process:
-
Esterification: The carboxylic acid group is converted to a methyl ester, typically using thionyl chloride in methanol (B129727). This forms (S)-2-aminobutyric acid methyl ester hydrochloride.[4]
-
Ammonolysis: The methyl ester is then reacted with ammonia (B1221849) to form the final amide product, (S)-2-aminobutanamide.[4][11]
b) From L-Threonine An environmentally friendly method combines biotransformation and chemical synthesis. L-threonine is used as the initial raw material to prepare L-2-aminobutyric acid via a biotransformation process. This product is then subjected to the esterification and ammonolysis reactions described above to yield the target compound.[4]
Quantitative Data Summary
The following table summarizes yields and other quantitative data from various synthetic protocols.
| Method | Starting Material | Key Reagents | Yield | Purity / Enantiomeric Excess (e.e.) | Reference |
| Resolution | DL-Schiff Base of this compound | L-Tartaric Acid, Methanol | 41.5% (tartrate salt) | e.e. ≥ 99% | [9] |
| Asymmetric Synthesis | L-2-Aminobutyric Acid | Thionyl Chloride, Methanol, Ammonia | Not specified | High quality product | [11] |
| Biocatalytic Resolution | DL-2-Aminobutanamide (300 g/L) | Recombinant E. coli cells (4 g/L) | ~50% conversion | >99% e.e. | [10] |
| Strecker Reaction | Propanal | Chiral Auxiliary, NaCN, HCl | Not specified | High diastereoselectivity (>95%) | [3] |
| Ammoniation/Resolution | Methyl 2-bromobutyrate | Ammonia, L-Tartaric Acid, HCl | Not specified | Optically active product | [7] |
Experimental Protocols
Protocol 1: Synthesis and Resolution via L-Tartaric Acid
Adapted from patent CN103012190A.[7]
Step 1: Ammoniation to form DL-2-aminobutanamide
-
In a reaction flask, add a 25% solution of ammonia in methanol. Cool the solution to below 10 °C.
-
Slowly drip in methyl 2-bromobutyrate over 2-3 hours. The weight ratio of the methanol-ammonia solution to methyl 2-bromobutyrate should be approximately (23-28):(5-7).
-
After the addition is complete, seal the reactor and incubate for 1 hour.
-
Allow the reaction to naturally warm to 20 °C and stir for 38-42 hours. Monitor the reaction until the content of methyl 2-bromobutyrate is less than 0.5%.
-
Evaporate the solvent under reduced pressure (60-90 °C) to obtain a white solid.
-
Add anhydrous isopropyl alcohol (2.5-3 times the weight of the initial methyl 2-bromobutyrate) to the solid and reflux for 2 hours.
-
Cool to 10 °C and filter to remove ammonium (B1175870) bromide.
-
Concentrate the filtrate to obtain crude DL-2-aminobutanamide as an oily matter.
Step 2: Chiral Resolution
-
Dissolve the oily DL-2-aminobutanamide (e.g., 150g) in methanol (e.g., 500g) in a reaction flask.
-
After stirring for 2 hours, slowly add L-tartaric acid (e.g., 119g). The molar ratio of aminobutanamide to L-tartaric acid is approximately (15-16):8.
-
Cool the mixture to room temperature while stirring. A large amount of solid crystal (the diastereomeric salt) will precipitate.
-
Filter the mixture to collect the crude (S)-2-aminobutanamide-L-tartrate salt.
Step 3: Liberation and Salification
-
Take the crude product from the previous step.
-
Directly feed hydrogen chloride gas into a suspension of the salt to release the free amine and form the hydrochloride salt.
-
Isolate the resulting solid to obtain optically active S-2-aminobutanamide hydrochloride.
Protocol 2: Asymmetric Synthesis from L-2-Aminobutyric Acid
Adapted from patent application CN103045667A.[4]
Step 1: Esterification
-
In a flask equipped with a stirrer, add L-2-aminobutyric acid (85.3g) and methanol (380ml).
-
Maintain the temperature at 4 °C and slowly drip in thionyl chloride (82ml) over approximately 3 hours.
-
After the addition, allow the reaction temperature to rise to 20 °C and maintain for 15 hours, until the conversion efficiency is >99%.
-
Remove the methanol by concentrating under reduced pressure.
-
Dry the resulting white solid to obtain (S)-2-aminobutyric acid methyl ester hydrochloride (127.2g).
Step 2: Ammonolysis
-
The ester hydrochloride from Step 1 is subsequently dissolved in a suitable solvent (e.g., methanol).
-
Ammonia gas is bubbled through the solution under controlled temperature to facilitate the conversion of the ester to the amide.
-
Upon completion of the reaction, the solvent is removed, and the product, S-(+)-2-aminobutanamide hydrochloride, is isolated and purified.
Application in Drug Synthesis: The Case of Levetiracetam
(S)-2-aminobutanamide hydrochloride is the indispensable chiral precursor for the antiepileptic drug Levetiracetam.[6][12] The synthesis involves the condensation of the aminobutanamide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization.[3][6]
Caption: Synthesis of Levetiracetam from (S)-2-aminobutanamide.
The key transformation is an N-acylation of the primary amine of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.[6] The resulting intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, undergoes a base-mediated intramolecular cyclization where the amide nitrogen displaces the chlorine atom, forming the pyrrolidinone ring characteristic of Levetiracetam.[6] This reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst.[6] The optical purity of the starting aminobutanamide directly determines the enantiomeric purity of the final drug product.[4]
Beyond Levetiracetam, (S)-2-aminobutanamide also serves as a building block for other neurologically active compounds like Brivaracetam.[5]
Analytical Characterization: Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical. The primary technique for this analysis is Chiral High-Performance Liquid Chromatography (HPLC) . A reverse-phase chiral HPLC method has been developed specifically for determining the (R)-2-aminobutanamide isomer content in the desired (S)-2-aminobutanamide product.[1]
A validated method uses a CROWNPAK CR(+) column with a mobile phase of 0.05% perchloric acid solution, a flow rate of 0.3 mL/min, and UV detection at 200 nm.[1] This method is sensitive enough to detect and quantify the unwanted enantiomer down to very low levels, with a limit of quantification (LOQ) of 0.0005 mg/mL.[1]
Conclusion
This compound, particularly its (S)-enantiomer, stands out as a high-value chiral building block in synthetic chemistry. Its integral role in the industrial production of Levetiracetam underscores the importance of robust and efficient methods for its enantioselective synthesis. The evolution of synthetic strategies, from classical resolution with tartaric acid to advanced biocatalytic and chiral pool approaches, provides chemists with a versatile toolkit to produce this key intermediate with high optical purity. The detailed protocols and quantitative data presented in this guide offer a technical foundation for researchers and drug development professionals aiming to leverage the synthetic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. myexperiment.org [myexperiment.org]
- 7. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 8. CN101811978A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 9. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Aminobutanamide Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-aminobutanamide precursors, focusing on their role in the development of antiepileptic drugs. The primary focus is on the downstream active pharmaceutical ingredients, Levetiracetam (B1674943) and its analog Brivaracetam, for which this compound is a critical chiral intermediate.
Introduction: The Role of this compound Precursors
(S)-2-aminobutanamide is a key chiral building block in the synthesis of the antiepileptic drugs Levetiracetam and Brivaracetam.[1] The stereochemistry of this precursor is crucial for the pharmacological efficacy of the final drug, as the therapeutic activity resides in the (S)-enantiomer. While this compound itself is not therapeutically active, its synthesis and purification are critical steps in the manufacturing of these important central nervous system (CNS) agents. The mechanism of action of these precursors is therefore understood through the pharmacological effects of their resulting active molecules.
Core Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A)
The primary molecular target for both Levetiracetam and Brivaracetam is the Synaptic Vesicle Glycoprotein 2A (SV2A).[2][3][4] SV2A is a transmembrane protein found in synaptic vesicles of neurons and is involved in the regulation of neurotransmitter release.[3][5] The binding of these drugs to SV2A is thought to modulate its function, leading to a reduction in neurotransmitter release and thereby suppressing neuronal hyperexcitability that underlies epileptic seizures.[2][5]
Binding Affinity to SV2A
Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to Levetiracetam. This difference in affinity is a key pharmacological distinction between the two drugs.
| Compound | Target | Binding Affinity (Kd or Ki) | Fold Difference vs. Levetiracetam | Reference |
| Levetiracetam | Human SV2A | ~60 nM (Ki) | 1x | [6] |
| Brivaracetam | Human SV2A | ~3 nM (Ki) | ~20x higher | [6] |
| Levetiracetam | Rat brain membranes | ~450 nM (Kd) | 1x | [7] |
| Brivaracetam | Rat brain membranes | ~30 nM (Kd) | ~15x higher | [7] |
Table 1: Comparative binding affinities of Levetiracetam and Brivaracetam to SV2A.
SV2A Signaling and Modulation
The precise signaling pathway through which SV2A modulation exerts its anticonvulsant effects is still under investigation. However, it is understood that SV2A plays a role in the trafficking and exocytosis of synaptic vesicles. By binding to SV2A, Levetiracetam and Brivaracetam are thought to modulate the protein's function, leading to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) during high-frequency neuronal firing, which is characteristic of seizures.
Secondary Mechanisms of Action
While SV2A binding is the primary mechanism, evidence suggests that Levetiracetam may have additional modes of action that contribute to its anticonvulsant and neuroprotective effects.[2][7][8]
Modulation of Calcium Channels
Levetiracetam has been shown to inhibit high-voltage-activated (HVA) calcium channels, including N-type and P/Q-type channels.[7] This inhibition can further reduce the release of excitatory neurotransmitters.
Effects on GABAergic Neurotransmission
Levetiracetam has been reported to potentiate GABAergic inhibition, although it does not bind directly to GABA receptors.[2] It may act by reversing the effects of negative allosteric modulators of GABAA receptors.
Preclinical Anticonvulsant Efficacy
The anticonvulsant activity of Levetiracetam and Brivaracetam has been demonstrated in various animal models of epilepsy. Brivaracetam generally shows higher potency, consistent with its higher affinity for SV2A.
| Compound | Seizure Model | Animal Model | ED50 (mg/kg) | Reference |
| Levetiracetam | Audiogenic Seizures | Mouse | 21.8 | [9] |
| Brivaracetam | Audiogenic Seizures | Mouse | 2.5 | [9] |
| Levetiracetam | Maximal Electroshock (MES) | Mouse | 17.0 | [9] |
| Brivaracetam | Maximal Electroshock (MES) | Mouse | 1.6 | [9] |
| Levetiracetam | 6 Hz Psychomotor Seizure | Mouse | 9.8 | [9] |
| Brivaracetam | 6 Hz Psychomotor Seizure | Mouse | 0.7 | [9] |
Table 2: Anticonvulsant efficacy of Levetiracetam and Brivaracetam in preclinical models.
Experimental Protocols
SV2A Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the SV2A protein.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or membranes from cells expressing recombinant human SV2A.
-
Radioligand: [³H]Levetiracetam or [³H]Brivaracetam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of unlabeled Levetiracetam, Brivaracetam, or other test compounds.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled Levetiracetam (e.g., 10 µM, for non-specific binding) or various concentrations of the test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The mechanism of action of this compound precursors is intrinsically linked to the pharmacological activity of their potent antiepileptic derivatives, Levetiracetam and Brivaracetam. The primary mode of action for these drugs is the stereoselective binding to and modulation of the synaptic vesicle glycoprotein SV2A, which plays a crucial role in regulating neurotransmitter release. Brivaracetam's higher affinity for SV2A correlates with its greater potency in preclinical models. While SV2A is the principal target, secondary mechanisms involving the modulation of calcium channels and GABAergic systems may also contribute to the broad-spectrum efficacy of Levetiracetam. Continued research into the precise molecular interactions with SV2A and its downstream signaling pathways will be instrumental in the development of next-generation antiepileptic therapies with improved efficacy and tolerability.
References
- 1. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 3. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-2-aminobutanamide from (S)-2-aminobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-aminobutanamide is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam (B1674943).[1][2] The efficient and stereoselective synthesis of this compound is of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis of (S)-2-aminobutanamide from (S)-2-aminobutyric acid, targeting researchers, scientists, and professionals in drug development. Two primary chemical synthesis methodologies are presented: direct amidation via acyl chloride formation and a two-step esterification-ammonolysis pathway.
Introduction
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (S)-2-aminobutanamide serves as a key building block, and its synthesis from the readily available chiral precursor, (S)-2-aminobutyric acid, has been the subject of extensive research. The methods outlined below are commonly employed in both laboratory and industrial settings, each offering distinct advantages in terms of reaction conditions, yield, and scalability.
Quantitative Data Summary
The following table summarizes quantitative data from representative synthetic protocols for the preparation of (S)-2-aminobutanamide from (S)-2-aminobutyric acid.
| Method | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Purity/ee (%) | Reference |
| Direct Amidation | Thionyl chloride, Ammonia (B1221849) | Toluene (B28343), Methanol (B129727) | 10-12 hours | 50-80 | ~35 | >99 | [3] |
| Esterification-Ammonolysis | Thionyl chloride, Methanol, Ammonia | Methanol | 16-24 hours | 0-40 | 85-95 | >99 | [4][5] |
| Biocatalytic Amidation | Immobilized Lipase, Ammonia water | tert-Butyl alcohol | 18 hours | 45 | 85.3 | 99.4 | [6] |
Experimental Protocols
Method 1: Direct Amidation via Acyl Chloride Formation
This method involves the activation of the carboxylic acid group of (S)-2-aminobutyric acid by converting it into an acyl chloride using a chlorinating agent, followed by in-situ amidation with ammonia.
Workflow Diagram:
Caption: Workflow for the direct amidation of (S)-2-aminobutyric acid.
Protocol:
-
Acyl Chloride Formation:
-
To a stirred suspension of (S)-2-aminobutyric acid (e.g., 36.1 g, 0.35 mol) in toluene (200 g), slowly add thionyl chloride (e.g., 55.0 g, 0.46 mol) at a temperature maintained between 50-55°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 6 hours.[3]
-
Following the initial reaction period, heat the mixture to reflux (approximately 75-80°C) and maintain for 4 hours to ensure complete conversion to the acyl chloride.[3]
-
-
Amidation:
-
Cool the reaction mixture to ambient temperature.
-
In a separate vessel, prepare a solution of ammonia in methanol.
-
Slowly add the acyl chloride solution to the methanolic ammonia solution, maintaining the temperature below 20°C with external cooling. A significant exotherm may be observed.
-
Stir the resulting mixture for an additional 2-3 hours at room temperature.
-
-
Purification:
-
Filter the reaction mixture to remove any precipitated salts (e.g., ammonium (B1175870) chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to yield the final product.[7]
-
Method 2: Esterification followed by Ammonolysis
This widely used two-step method first converts (S)-2-aminobutyric acid to its corresponding methyl ester, which is then subjected to ammonolysis to yield the desired amide. This method often results in higher yields and purity.
Workflow Diagram:
Caption: Workflow for the esterification-ammonolysis of (S)-2-aminobutyric acid.
Protocol:
-
Esterification:
-
Suspend (S)-2-aminobutyric acid (e.g., 50 g, 0.48 mol) in methanol (250 mL) in a reaction vessel equipped with a stirrer and a dropping funnel.[4]
-
Cool the suspension to 0-10°C.
-
Slowly add thionyl chloride (e.g., 70 g, 0.59 mol) dropwise to the suspension while maintaining the temperature between 20-40°C.[4]
-
After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.[4]
-
The resulting solution containing (S)-2-aminobutyric acid methyl ester hydrochloride can be used directly in the next step or concentrated under reduced pressure.[4]
-
-
Ammonolysis:
-
Cool the solution of (S)-2-aminobutyric acid methyl ester hydrochloride to 0-10°C.[4]
-
Bubble ammonia gas through the solution until the pH of the system reaches 7-8 and remains stable for at least 30 minutes.[4] This step neutralizes the hydrochloride and provides the reagent for ammonolysis.
-
Filter the mixture to remove the precipitated ammonium chloride, washing the filter cake with methanol.[4]
-
Continue to pass ammonia gas through the filtrate, maintaining the temperature at 0-10°C, for 10-22 hours until the ammonolysis is complete (monitored by TLC or HPLC).[8]
-
Alternatively, the ammonolysis can be carried out under pressure (e.g., 60 psi) to reduce the reaction time.[2]
-
-
Purification:
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude (S)-2-aminobutanamide (often as the hydrochloride salt) can be purified by recrystallization from an appropriate solvent, such as isopropanol, to yield a white crystalline solid.[2]
-
Applications in Drug Development
(S)-2-aminobutanamide is a pivotal intermediate in the asymmetric synthesis of Levetiracetam. The pyrrolidinone ring of Levetiracetam is typically constructed by reacting (S)-2-aminobutanamide with 4-chlorobutyryl chloride followed by intramolecular cyclization.[9] The enantiomeric purity of (S)-2-aminobutanamide is crucial as it directly dictates the stereochemical integrity and, consequently, the therapeutic efficacy of the final API.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Ammonia gas is a respiratory irritant. Handle with care in a well-ventilated area.
-
The reactions involving thionyl chloride and ammonia can be exothermic. Proper temperature control is essential to ensure safety and prevent side reactions.
Conclusion
The synthesis of (S)-2-aminobutanamide from (S)-2-aminobutyric acid is a well-established process with multiple viable routes. The choice between direct amidation and the esterification-ammonolysis pathway will depend on factors such as desired yield, purity requirements, available equipment, and scalability. The protocols provided herein offer a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate.
References
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 4. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101575300A - Production method of S-2-aminobutanamide - Google Patents [patents.google.com]
- 6. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 7. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]
- 8. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. myexperiment.org [myexperiment.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2-Aminobutanamide
Introduction
Enantiomerically pure 2-aminobutanamide is a crucial chiral building block, most notably for the synthesis of the anti-epileptic drug Levetiracetam.[1][2] Traditional chemical synthesis routes for chiral molecules often involve harsh reaction conditions, the use of hazardous reagents, and complex resolution steps that can lead to lower yields and significant environmental waste. Biocatalysis has emerged as a powerful alternative, offering high selectivity, mild reaction conditions, and a greener footprint for the production of enantiopure compounds.[1]
This document provides detailed application notes and experimental protocols for three distinct biocatalytic strategies for the synthesis of enantiopure this compound:
-
Kinetic Resolution of Racemic this compound using D-aminopeptidase: This method selectively hydrolyzes the D-enantiomer from a racemic mixture, leaving the desired (S)-2-aminobutanamide in high enantiomeric excess.
-
Lipase-Catalyzed Asymmetric Ammonolysis: This approach utilizes a lipase (B570770) to catalyze the ammonolysis of a prochiral or chiral ester precursor to directly form (S)-2-aminobutanamide.
-
Nitrilase-Catalyzed Enantioselective Hydrolysis: This strategy employs a nitrilase to convert 2-aminobutyronitrile into (S)-2-aminobutanamide with high stereoselectivity.
These notes are intended for researchers, scientists, and drug development professionals seeking to implement enzymatic methods for the efficient and sustainable synthesis of this important chiral intermediate.
Biocatalytic Approaches: Data Summary
The following tables summarize the key quantitative data for the different biocatalytic approaches to enantiopure this compound synthesis.
Table 1: Kinetic Resolution using D-Aminopeptidase from Brucella sp.
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli whole cells expressing Bs-Dap | [1][2] |
| Substrate | Racemic this compound | [1][2] |
| Substrate Concentration | 300 g/L | [1][2] |
| Biocatalyst Loading | 4 g/L (wet cell weight) | [1][2] |
| Temperature | 45 °C | [1][2] |
| pH | 8.0 | [1][2] |
| Reaction Time | 80 minutes | [1][2] |
| Conversion | 50% | [1][2] |
| Enantiomeric Excess (e.e.) | >99% for (S)-2-aminobutanamide | [1][2] |
Table 2: Lipase-Catalyzed Ammonolysis for (S)-2-Aminobutanamide
| Parameter | Value/Range | Reference |
| Biocatalyst | Lipase (e.g., immobilized) | [3] |
| Substrate | (S)-2-aminobutyrate methyl ester | [3] |
| Amino Donor | Formamide, ammonium (B1175870) carbamate (B1207046), ammonia (B1221849) water, or ammonia gas | [3] |
| Enzyme Loading | 8-11% by mass of the substrate | [3] |
| Temperature | 35-55 °C | [3] |
| Solvent | Isopropanol, tert-butanol (B103910), or dioxane | [3] |
| Reaction Time | 24-26 hours | [3] |
Table 3: Nitrilase-Catalyzed Hydrolysis for (S)-2-Aminobutanamide
| Parameter | Value/Range | Reference |
| Biocatalyst | Nitrilase (crude enzyme) | [4] |
| Substrate | 2-aminobutyronitrile | [4] |
| Enzyme to Substrate Ratio | 1:10 to 1:100 (mass ratio) | [4] |
| Temperature | 15-40 °C (preferred 15-25 °C) | [4] |
| pH | 6.0-8.0 (preferred 6.5-7.2) | [4] |
| Reaction Time | 3-24 hours (preferred 15-24 hours) | [4] |
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic this compound using Recombinant E. coli expressing D-Aminopeptidase
This protocol is based on the kinetic resolution of racemic this compound using whole cells of E. coli expressing a D-aminopeptidase (Dap) from Brucella sp.[1][2]
1.1. Preparation of Recombinant E. coli Biocatalyst
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the gene for the D-aminopeptidase.
-
Cultivation: Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) 50 µg/mL). Incubate at 37°C with shaking at 200 rpm overnight.
-
Induction: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Harvesting: Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) and centrifuge again. The resulting wet cell pellet is the whole-cell biocatalyst.
1.2. Biocatalytic Resolution
-
Reaction Setup: In a temperature-controlled vessel, prepare a 300 g/L solution of racemic this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Initiation: Preheat the substrate solution to 45°C. Add the prepared wet E. coli cells to the reaction mixture to a final concentration of 4 g/L.
-
Reaction: Maintain the reaction at 45°C with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 15 minutes). Analyze the samples for the conversion of the D-enantiomer and the enantiomeric excess of the remaining (S)-2-aminobutanamide using chiral HPLC (see Protocol 4).
-
Termination and Work-up: Once the conversion reaches approximately 50% (typically within 80 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration. The supernatant contains the product, (S)-2-aminobutanamide, and the hydrolyzed product, D-2-aminobutanoic acid. Further purification can be achieved by standard chromatographic techniques.
Protocol 2: Lipase-Catalyzed Asymmetric Ammonolysis of (S)-2-Aminobutyrate Methyl Ester
This protocol describes a representative procedure for the synthesis of (S)-2-aminobutanamide via lipase-catalyzed ammonolysis.[3]
2.1. Materials
-
Substrate: (S)-2-aminobutyrate methyl ester
-
Biocatalyst: Immobilized lipase, e.g., Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).
-
Amino Donor: Ammonium carbamate or a saturated solution of ammonia in an appropriate solvent.
-
Solvent: tert-butanol or isopropanol.
2.2. Biocatalytic Ammonolysis
-
Reaction Setup: In a sealed reaction vessel, dissolve (S)-2-aminobutyrate methyl ester in the chosen organic solvent (e.g., tert-butanol).
-
Addition of Reagents: Add the immobilized lipase to the reaction mixture (8-11% by mass of the substrate). Then, add the amino donor. If using gaseous ammonia, bubble it through the reaction mixture. If using ammonium carbamate, add it directly as a solid.
-
Reaction: Seal the vessel and incubate at a controlled temperature between 35-55°C with continuous stirring for 24-26 hours.
-
Monitoring: Monitor the conversion of the starting ester to the amide product by techniques such as TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, recover the immobilized lipase by filtration for potential reuse. The filtrate containing the product can be concentrated under reduced pressure to remove the solvent. The crude product can be further purified by recrystallization or chromatography.
Protocol 3: Nitrilase-Catalyzed Enantioselective Hydrolysis of 2-Aminobutyronitrile
This protocol outlines a general procedure for the synthesis of (S)-2-aminobutanamide from 2-aminobutyronitrile using a crude nitrilase preparation.[4]
3.1. Preparation of Crude Nitrilase Extract
-
Cultivation: Grow a microorganism known to produce a suitable nitrilase (e.g., a strain of Rhodococcus or a recombinant E. coli) in a suitable culture medium until the late logarithmic or early stationary phase.
-
Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing lysozyme (B549824) and DNase I). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the crude enzyme extract.
3.2. Biocatalytic Hydrolysis
-
Reaction Setup: In a temperature-controlled reactor, dissolve 2-aminobutyronitrile in a buffer solution with a pH between 6.5 and 7.2.
-
Initiation: Add the crude nitrilase extract to the substrate solution. The mass ratio of crude enzyme to substrate should be in the range of 1:30 to 1:50.
-
Reaction: Maintain the reaction temperature between 15°C and 25°C with gentle agitation for 15-24 hours.
-
Monitoring: Track the consumption of the nitrile and the formation of the amide using HPLC or GC. The enantiomeric excess of the product should also be monitored (see Protocol 4).
-
Work-up: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) and remove the precipitated protein by centrifugation. The product in the supernatant can be purified by extraction, crystallization, or chromatography.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
This analytical method is suitable for determining the enantiomeric purity of this compound.[5][6][7]
4.1. HPLC System and Conditions
-
Column: CROWNPAK CR (+)
-
Mobile Phase: 0.05% Perchloric acid solution
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 200 nm
-
Injection Volume: 4 µL
4.2. Sample Preparation
-
Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration (e.g., in the range of 0.0005 mg/mL to 0.004 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.3. Analysis
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on the retention times of pure standards.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizations
Caption: Overview of biocatalytic routes to enantiopure (S)-2-aminobutanamide.
Caption: Workflow for kinetic resolution using D-aminopeptidase.
Caption: Relationship between enzymes, substrates, and the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method - Google Patents [patents.google.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 6. Characterization of Two New Aminopeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis Research | Lipases: Sources of Acquisition, Ways of Production, and Recent Applications [lidsen.com]
Application Notes and Protocols for the Chemical Synthesis of 2-Aminobutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanamide hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2][3] The stereospecific synthesis of its S-enantiomer, (S)-2-aminobutanamide hydrochloride, is of particular importance. This document outlines several common and effective protocols for the chemical synthesis of this compound hydrochloride, providing detailed experimental procedures, quantitative data summaries, and workflow diagrams to guide researchers in its preparation. The described methods utilize different starting materials, offering flexibility based on available resources and desired scale.
Synthetic Strategies Overview
Several synthetic routes to this compound hydrochloride have been established, each with distinct advantages and challenges. The primary approaches begin with starting materials such as 2-aminobutyric acid, 2-aminobutyronitrile, or derivatives of butyric acid. The choice of a particular pathway can be influenced by factors like cost, environmental impact, operational safety, and the desired optical purity of the final product.
A less favorable, older method starts from butyric acid and involves a four-step process of bromination, methylation, ammoniation, and acidification.[4][5] This route often employs harsh and environmentally unfriendly reagents like bromine.[4][5] More contemporary and efficient methods are detailed below.
Protocol 1: Synthesis from 2-Aminobutyric Acid
This protocol involves the activation of 2-aminobutyric acid, typically by forming a cyclic intermediate or an ester, followed by ammonolysis and acidification.
Method 1A: Via 4-ethyl-2,5-oxazolidinedione Intermediate
This method utilizes bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent to form a stable cyclic intermediate, 4-ethyl-2,5-oxazolidinedione, which is then converted to the desired product.[4][5]
Experimental Protocol:
-
Chlorination: In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine 10.3 g (100 mmol) of 2-aminobutyric acid and 2.28 g (20 mmol) of 1,3-dimethyl-2-imidazolidinone (B1670677) in 41 g of tetrahydrofuran.[4]
-
Heat the mixture to reflux temperature.
-
Slowly add a solution of 23.76 g (80 mmol) of bis(trichloromethyl) carbonate dissolved in 41 g of tetrahydrofuran.[4]
-
Maintain the reaction at reflux for 8 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature and distill to obtain an oil.
-
Recrystallize the oil from petroleum ether to yield solid 4-ethyl-2,5-oxazolidinedione.[4]
-
Ammonolysis and Acidification: Dissolve the obtained 4-ethyl-2,5-oxazolidinedione in methanol (B129727) or ethanol (B145695).[5]
-
Bubble ammonia (B1221849) gas through the solution until it is saturated.
-
Allow the reaction to proceed for 2-8 hours.[5]
-
Partially distill the solvent and then add concentrated hydrochloric acid dropwise to precipitate the product.[5]
-
Isolate the crystals by filtration to obtain this compound hydrochloride.[5]
Method 1B: Esterification followed by Ammonolysis
This route involves the esterification of 2-aminobutyric acid, followed by reaction with ammonia.
Experimental Protocol:
-
Esterification: Add 50 g (0.48 mol) of L-2-aminobutyric acid to 250 ml of methanol in a four-necked flask.[6]
-
At 20-40°C, add 70 g (0.59 mol) of thionyl chloride dropwise.[6]
-
Maintain the temperature and stir for 2 hours to complete the reaction.[6]
-
Concentrate the solution under reduced pressure.[6]
-
Ammonolysis: Cool the resulting solution of (S)-2-aminobutyric acid methyl ester hydrochloride to 0-10°C.[6]
-
Introduce ammonia gas at a pressure of approximately 60 psi (413 kPa) until the reaction is complete.[2]
-
Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.[2]
-
Partially evaporate the solvent and add isopropanol (B130326) hydrochloride.[2]
-
Stir the mixture to allow the solid product to form.
-
Separate the solid by filtration and wash with isopropanol to yield (S)-2-aminobutanamide hydrochloride.[2]
Quantitative Data for Protocol 1
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| 1A | 2-Aminobutyric acid | Bis(trichloromethyl) carbonate, Ammonia, HCl | Tetrahydrofuran, Methanol/Ethanol | 92.1% (intermediate) | Not Specified | [4] |
| 1B | L-2-Aminobutyric acid | Thionyl chloride, Ammonia, Isopropanol HCl | Methanol, Isopropanol | Not Specified | Not Specified | [2][6] |
Protocol 2: Synthesis from 2-Aminobutyronitrile
This approach utilizes 2-aminobutyronitrile, which can be prepared via a Strecker reaction with n-propionaldehyde.[1][7] The nitrile is then hydrolyzed to the amide hydrochloride.
Method 2A: Via Schiff Base Intermediate
This method involves the formation of a Schiff base to purify the 2-aminobutyronitrile before hydrolysis.
Experimental Protocol:
-
Schiff Base Formation: React 2-aminobutyronitrile with an aromatic aldehyde (e.g., benzaldehyde) in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the corresponding Schiff base.[1]
-
Isolate the solid Schiff base intermediate by filtration.[1] This step effectively removes water-soluble impurities.[1]
-
Hydrolysis: Dissolve 70 g of the dried Schiff base intermediate in 150 ml of ethanol and 14 g of water.[1]
-
Heat the mixture to 40-50°C with stirring until the solution is clear.
-
Add 68 g of a 30% ethanolic hydrogen chloride solution dropwise.[1]
-
Maintain the temperature for 2 hours for the insulation reaction.[1]
-
Cool the reaction mixture to room temperature and filter to collect the product.
-
Wash the filter cake with 30 ml of ethanol and dry under vacuum to obtain this compound hydrochloride.[1]
Method 2B: Direct Hydrolysis
This protocol involves the direct conversion of 2-aminobutyronitrile hydrochloride to the final product.
Experimental Protocol:
-
2-Aminobutyronitrile HCl preparation: In a suitable solvent, react n-propionaldehyde, ammonium chloride, ammonia water, and sodium cyanide.[7] After reaction, extract the product and pass hydrogen chloride gas through the organic phase to precipitate 2-aminobutyronitrile hydrochloride.[7]
-
Hydrolysis: In a three-necked flask, dissolve 22 g of 2-aminobutyronitrile hydrochloride in 155 ml of isopropanol.[7]
-
Heat the mixture to 60-65°C and bubble hydrogen chloride gas through the solution for 1.5 hours until saturation.[7]
-
Maintain this temperature for 4 hours.[7]
-
Cool the mixture to room temperature and collect the colorless solid product by suction filtration.[7]
-
Recrystallize the solid from methanol to obtain pure this compound hydrochloride.[7]
Quantitative Data for Protocol 2
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| 2A | 2-Aminobutyronitrile | Aromatic aldehyde, NaOH/KOH, Ethanolic HCl | Ethanol | 90-95% | 99.8-100% | [1] |
| 2B | n-Propionaldehyde | NH4Cl, NH3, NaCN, HCl gas | Isopropanol, Methanol | 68.7-81.2% | Not Specified | [7] |
Protocol 3: Synthesis from 2-Bromobutyric Acid Methyl Ester (for S-enantiomer)
This synthetic route is particularly useful for producing the optically active (S)-2-aminobutanamide hydrochloride. It involves ammonolysis of methyl 2-bromobutyrate (B1202233) to form a racemic mixture of the amide, followed by chiral resolution.
Experimental Protocol:
-
Ammonolysis: In a reaction vessel, add 1350 g of a 25% methanolic ammonia solution.[3][8]
-
Cool the solution to below 10°C.
-
Add 300 g of methyl 2-bromobutyrate dropwise over 2-3 hours.[8]
-
Seal the reaction vessel, allow it to warm to 20°C, and stir for approximately 40 hours until the starting material content is less than 0.5%.[8]
-
Evaporate the solvent under reduced pressure to obtain a white solid (a mixture of DL-2-aminobutanamide and ammonium bromide).[8]
-
Resolution: Dissolve the DL-2-aminobutanamide oily residue in methanol (2.5-3.4 times the weight).[3]
-
Slowly add L-tartaric acid. A large amount of solid crystal will precipitate.[3]
-
Filter to obtain the crude (S)-2-aminobutanamide L-tartrate salt.[3]
-
Salification: Take the crude product from the resolution step and directly introduce hydrogen chloride gas to release and salify the free amine, yielding the optically active S-2-aminobutanamide hydrochloride.[3][9]
Quantitative Data for Protocol 3
| Step | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| Overall | Methyl 2-bromobutyrate | Methanolic ammonia, L-Tartaric acid, HCl gas | Methanol, Isopropanol | 99% (Salification step) | Not Specified | [3][10] |
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for Protocol 1A via a cyclic intermediate.
Caption: Workflow for Protocol 2A via a Schiff base intermediate.
Caption: Workflow for Protocol 3 for chiral synthesis.
Safety and Handling
-
Bis(trichloromethyl) carbonate (Triphosgene): Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.
-
Thionyl chloride: Corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE) and handle in a fume hood.
-
Ammonia gas: Toxic and corrosive. Ensure proper ventilation and use a suitable gas scrubbing system.
-
Hydrogen chloride (gas and concentrated solutions): Highly corrosive. Handle with appropriate PPE in a well-ventilated area.
-
Cyanides (e.g., sodium cyanide): Highly toxic. Handle with extreme care and have an appropriate quench/neutralization procedure and emergency plan in place.
Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
- 1. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 6. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101811978A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103012190B - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 10. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Application Note: Chiral Separation of 2-Aminobutanamide Enantiomers by High-Performance Liquid Chromatography
Introduction
2-Aminobutanamide is a chiral molecule and a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2][3] The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of this compound is essential for quality control, process monitoring, and regulatory compliance in the pharmaceutical industry.
This application note details a validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method for the direct chiral separation of (R)- and (S)-2-aminobutanamide. An alternative approach involving pre-column derivatization for separation on a standard achiral column is also discussed.
Principle of Chiral Separation
The primary method described utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers of this compound. This differential interaction results in varying retention times, allowing for their separation and quantification. Specifically, a crown ether-based CSP has been shown to be effective for this separation.[1][2][3]
An alternative, indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional, achiral stationary phase, such as a C18 column.[4][5]
Experimental Protocols
Method 1: Direct Chiral Separation using a Crown Ether-Based CSP
This method is adapted from a validated protocol for the determination of the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide.[1][2][3]
Instrumentation and Materials:
-
HPLC system with UV detector
-
CROWNPAK CR (+) column (150 mm x 4.0 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade water
-
Perchloric acid
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | CROWNPAK CR (+) |
| Mobile Phase | 0.05% Perchloric acid in water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15 °C |
| Detection Wavelength | 200 nm |
| Injection Volume | 10 µL (Typical) |
Sample Preparation:
-
Diluent: The mobile phase (0.05% perchloric acid solution) is used as the diluent.
-
Standard Solution: Prepare a stock solution of racemic this compound in the diluent. Further dilute to a suitable concentration for analysis (e.g., 2 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a known concentration (e.g., 2 mg/mL).
Procedure:
-
Equilibrate the CROWNPAK CR (+) column with the mobile phase at a flow rate of 0.3 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at 200 nm.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Method Validation Summary:
The referenced method was validated according to ICH Q2 (R1) guidelines and demonstrated to be precise, accurate, and robust.[1][2]
| Parameter | Result |
| Limit of Detection (LOD) | 0.0002 mg/mL |
| Limit of Quantification (LOQ) | 0.0005 mg/mL |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |
| Recovery | 93% to 106% |
Method 2: Indirect Chiral Separation via Pre-column Derivatization
This protocol is a generalized approach based on methods for similar primary amines and provides an alternative when a chiral column is not available.[4][5]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)
-
Aprotic solvent (e.g., dichloromethane)
-
Organic base (e.g., triethylamine)
-
HPLC grade methanol (B129727) and water
-
Sodium acetate
Derivatization Protocol:
-
Dissolve a known amount of the this compound sample in dichloromethane.
-
Add an excess of the chiral derivatizing agent and an organic base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
Quench the reaction and extract the diastereomeric derivatives.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions (Example):
| Parameter | Value |
| Stationary Phase | C18 column |
| Mobile Phase | Methanol : 50 mmol/L Sodium Acetate (aq) (70:30, v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Procedure:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized standard and sample solutions.
-
Monitor the chromatogram at 254 nm. The two peaks represent the diastereomers formed from the (R)- and (S)-enantiomers of this compound.
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomers.
Diagrams
Caption: Experimental workflow for the direct chiral HPLC separation of this compound.
Caption: Logical relationship for the indirect chiral separation method via derivatization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Aminobutanamide in Reaction Mixtures
Abstract:
This document provides detailed application notes and protocols for the quantitative analysis of 2-aminobutanamide in reaction mixtures. Three common analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) for chiral and achiral analysis, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for absolute and relative quantification. These methodologies are essential for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this compound, a key intermediate in the production of various pharmaceuticals, including the antiepileptic drug Levetiracetam.[1][2] The protocols are designed to be comprehensive, providing step-by-step instructions, and are supplemented with quantitative data tables and workflow diagrams to ensure ease of use and reproducibility.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the enantioselective quantification of this compound, which is crucial as its enantiomers can exhibit different pharmacological activities.[3] This method allows for the separation and quantification of the (R) and (S)-enantiomers.
Experimental Protocol
This protocol is adapted from a validated method for the determination of (R)-2-aminobutanamide in the presence of (S)-2-aminobutanamide.[1][4]
1.1.1. Materials and Reagents:
-
(S)-2-aminobutanamide and (R)-2-aminobutanamide reference standards
-
Perchloric acid (70%)
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reaction mixture containing this compound
1.1.2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm)[1][3]
-
Data acquisition and processing software
1.1.3. Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes[3]
1.1.4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve the reference standards of (R) and (S)-2-aminobutanamide in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.0005 mg/mL to 0.004 mg/mL for the (R)-enantiomer).[1][5]
-
Sample Solution: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of each enantiomer in the sample by comparing its peak area to the calibration curve.
-
Calculate the enantiomeric excess (%ee) if required.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described chiral HPLC method for the analysis of the (R)-enantiomer of this compound.[1][4][5]
| Parameter | Value |
| Linearity Range | 0.0005 - 0.004 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.0002 mg/mL |
| Limit of Quantification (LOQ) | 0.0005 mg/mL |
| Accuracy (Recovery) | 93 - 106% |
| Precision (%RSD) | < 2% |
Experimental Workflow
Caption: Workflow for Chiral HPLC Quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. Since this compound is a polar molecule with low volatility, derivatization is required prior to analysis to improve its chromatographic properties.[6][7] Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and amides.[8]
Experimental Protocol
This protocol describes a general method for the quantification of this compound using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
2.1.1. Materials and Reagents:
-
This compound reference standard
-
Reaction mixture containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Internal Standard (IS) (e.g., a stable isotopically labeled analog or a compound with similar chemical properties not present in the sample)
2.1.2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2.1.3. Derivatization Procedure:
-
Drying: Accurately weigh a portion of the reaction mixture or standard into a vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Add a known amount of the internal standard solution.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cooling: Allow the vial to cool to room temperature before injection.
2.1.4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
2.1.5. Data Analysis:
-
Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify this compound in the reaction mixture using the calibration curve.
Quantitative Data Summary
The following table provides typical performance characteristics for the GC-MS quantification of derivatized amino compounds.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow
Caption: Workflow for GC-MS Quantification of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a mixture without the need for a calibration curve of the analyte itself, provided an internal standard of known purity is used.[9][10]
Experimental Protocol
This protocol outlines the quantification of this compound in a reaction mixture using ¹H NMR with an internal standard.
3.1.1. Materials and Reagents:
-
This compound reference standard (for signal identification)
-
Reaction mixture containing this compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal Standard (IS) of high purity (e.g., maleic acid, 1,4-dioxane) - must have signals that do not overlap with the analyte signals.[10]
3.1.2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
3.1.3. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.1.4. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and IS) to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).[9]
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): Wide enough to encompass all signals of interest.
3.1.5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved signal of this compound (e.g., the triplet of the CH proton adjacent to the amino group, around 3.7 ppm in DMSO-d₆).[11][12]
-
Integrate the area of a known signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (MWₓ / MWₛ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
x = analyte, s = standard
-
Quantitative Data Summary
The following table presents the expected performance characteristics for qNMR analysis.
| Parameter | Expected Value |
| Linearity Range | Wide, dependent on sample solubility |
| Correlation Coefficient (r²) | Not applicable (direct method) |
| Limit of Detection (LOD) | ~ 0.1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 mg/mL |
| Accuracy | High, typically > 98% |
| Precision (%RSD) | < 1% |
Logical Relationship Diagram
Caption: Logical Steps for qNMR Quantification of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. utm.mx [utm.mx]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Analytical Detection of 2-Aminobutanamide via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanamide is a primary amine and a key chiral intermediate in the synthesis of various pharmaceuticals. Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and pharmacokinetic studies. However, its lack of a significant chromophore or fluorophore makes direct detection by common analytical techniques such as UV-Visible or fluorescence spectroscopy challenging.
Pre-column derivatization is a widely employed strategy to overcome this limitation. This process involves a chemical reaction that attaches a "tag" to the this compound molecule, rendering it detectable by conventional methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors, or enhancing its volatility for Gas Chromatography (GC) analysis. This application note provides detailed protocols and quantitative data for the derivatization of this compound for analytical detection.
Derivatization Strategies for Primary Amines
The primary amino group of this compound is the target for derivatization. Several reagents are commercially available for this purpose, each offering distinct advantages in terms of sensitivity, stability of the derivative, and the analytical platform to be used.[1]
Common Derivatization Reagents:
-
o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3] This is a popular method for HPLC with fluorescence detection.
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives that can also be detected by UV absorbance.[4][5]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): A reagent that reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence.[6][7]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): A chiral derivatizing agent used to separate enantiomers of chiral amines like this compound by forming diastereomers that can be resolved on a standard reversed-phase HPLC column.[8][9]
-
Silylating Agents (e.g., MTBSTFA): Used in GC analysis to increase the volatility and thermal stability of the analyte by replacing active hydrogens with a nonpolar group.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical detection of this compound and related primary amines using various methods.
Table 1: HPLC Method Performance for this compound (Without Derivatization)
| Parameter | Value | Reference |
| Method | Reverse Phase Chiral HPLC | [11] |
| Column | CROWNPAK CR (+) | [11] |
| Mobile Phase | 0.05% Perchloric acid solution | [11] |
| Detection Wavelength | 200 nm | [11] |
| Limit of Detection (LOD) | 0.0002 mg/mL | [11] |
| Limit of Quantification (LOQ) | 0.0005 mg/mL | [11] |
| Linearity Range | 0.0005 - 0.004 mg/mL | [11] |
| Recovery | 93 - 106% | [11] |
Table 2: General Performance of Common Derivatization Reagents for Primary Amines
| Derivatizing Reagent | Detection Method | Typical LOD/LOQ | Derivative Stability | Reference |
| o-Phthalaldehyde (OPA) | Fluorescence | pmol range | Less stable, analysis often required soon after derivatization. | [12] |
| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Low pmol to fmol range | Good, can be stored for extended periods. | [4][5] |
| FMOC-Cl | Fluorescence, UV | pmol to fmol range | Good | [6] |
| Marfey's Reagent | UV | Sub-pmol range | Stable | [8][9] |
Experimental Protocols
Protocol 1: Derivatization of this compound with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
This protocol is adapted from established methods for the derivatization of primary amino acids.[2]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in 0.1 M HCl)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or another thiol like 3-mercaptopropionic acid)
-
Borate (B1201080) buffer (0.4 M, pH 9.5)
-
Methanol, HPLC grade
-
Water, HPLC grade
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for about one week when stored at 4°C.
Derivatization Procedure:
-
Pipette 100 µL of the this compound standard or sample solution into a clean vial.
-
Add 400 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) of the mixture into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
Gradient: A suitable gradient to elute the derivatized analyte. For example, start with 90% A and ramp to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[2]
Protocol 2: Derivatization of this compound with Dansyl Chloride for HPLC-UV/Fluorescence Detection
This protocol is based on established procedures for the dansylation of amino acids.[4][5]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in water)
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Methylamine (B109427) hydrochloride solution (quenching agent, e.g., 10 mg/mL in water)
Derivatization Procedure:
-
Pipette 100 µL of the this compound standard or sample solution into a reaction vial.
-
Add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Cool the vial to room temperature.
-
Add 100 µL of the methylamine hydrochloride solution to quench the reaction by consuming excess Dansyl Chloride.
-
Vortex and let it stand for 10 minutes at room temperature.
-
The sample is now ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A suitable gradient to elute the dansylated derivative. For example, start with 20% B and ramp to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm or a fluorescence detector with excitation at 335 nm and emission at 520 nm.[4]
Visualizations
Caption: General experimental workflow for the derivatization and HPLC analysis of this compound.
Caption: Reaction scheme for the derivatization of this compound with OPA and a thiol.
Caption: Reaction scheme for the derivatization of this compound with Dansyl Chloride.
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
Scale-up Synthesis of (S)-2-aminobutanamide for Pharmaceutical Use
Application Note and Protocol
(S)-2-aminobutanamide serves as a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam. The stereospecific synthesis of Levetiracetam is paramount to its therapeutic efficacy, making the efficient and scalable production of high-purity (S)-2-aminobutanamide a key focus in pharmaceutical manufacturing. This document outlines two primary methodologies for the scale-up synthesis of (S)-2-aminobutanamide: a biocatalytic approach using enzymatic kinetic resolution and a chemical synthesis route starting from L-threonine.
Method 1: Biocatalytic Kinetic Resolution of Racemic 2-aminobutanamide
This method leverages the high enantioselectivity of a novel D-aminopeptidase from Brucella sp. (Bs-Dap) to resolve racemic this compound, yielding the desired (S)-enantiomer with high purity. The enzyme selectively hydrolyzes the D-enantiomer, leaving the S-enantiomer intact.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Racemic this compound | [1][2] |
| Biocatalyst | Recombinant E. coli whole cells expressing Bs-Dap | [1][2] |
| Substrate Concentration | 300 g/L | [1][2] |
| Biocatalyst Loading | 4 g/L (wet cell weight) | [1][2] |
| Temperature | 45°C | [1][2] |
| pH | 8.0 | [1][2] |
| Reaction Time | 80 minutes | [1][2] |
| Conversion | 50% | [1][2] |
| Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide | >99% | [1][2] |
Experimental Protocol
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells expressing the Bs-Dap enzyme under optimized fermentation conditions.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
The resulting wet cell paste is used directly as the whole-cell biocatalyst.
-
-
Enzymatic Resolution:
-
Prepare a 300 g/L solution of racemic this compound in a suitable aqueous buffer (pH 8.0) in a temperature-controlled reactor.
-
Heat the solution to 45°C.
-
Add the prepared E. coli whole-cell biocatalyst to the reactor at a loading of 4 g/L (wet cell weight).
-
Maintain the reaction at 45°C and pH 8.0 with gentle agitation for 80 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) to confirm 50% conversion.
-
-
Product Isolation and Purification:
-
Upon completion, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Adjust the pH of the supernatant to facilitate the separation of the product and the hydrolyzed by-product (D-2-aminobutyric acid).
-
Employ downstream processing techniques such as extraction, crystallization, or chromatography to isolate and purify the (S)-2-aminobutanamide.
-
Dry the final product under vacuum.
-
Process Workflow
References
Application Notes and Protocols: Synthesis of Levetiracetam Utilizing 2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam (B1674943), the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a widely prescribed second-generation antiepileptic drug.[1] Its efficacy is critically dependent on its stereospecific synthesis. A key chiral building block in the most common and efficient synthetic routes is (S)-2-aminobutanamide, often used as its hydrochloride salt.[2] This document provides detailed application notes and experimental protocols for the synthesis of Levetiracetam, focusing on the crucial role of (S)-2-aminobutanamide. The synthesis is primarily a two-step process involving the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to yield Levetiracetam.[3][4]
Synthesis Overview
The overall synthesis pathway can be broken down into three main stages:
-
Preparation of (S)-2-Aminobutanamide Hydrochloride: This critical chiral intermediate can be synthesized through various methods, including the esterification of L-2-aminobutyric acid followed by ammonolysis.
-
Condensation Reaction: (S)-2-aminobutanamide hydrochloride is reacted with 4-chlorobutyryl chloride to form the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
-
Cyclization and Purification: The intermediate undergoes intramolecular cyclization in the presence of a base to form crude Levetiracetam, which is then purified to meet pharmaceutical standards.
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the key reaction steps.
Table 1: Synthesis of (S)-2-Aminobutanamide Hydrochloride from L-2-Aminobutyric Acid
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| L-2-Aminobutyric Acid | Thionyl Chloride, Methanol, Ammonia (B1221849) | Methanol | Esterification: 2-3h; Ammonolysis: Not specified | High | >99% | [5] |
| L-2-Aminobutyric Acid | Thionyl Chloride, Methanol | Methanol | 15h (Esterification) | Not specified | >99% (Ester) | [2] |
Table 2: Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| (S)-2-Aminobutanamide HCl | 4-Chlorobutyryl Chloride, Potassium Carbonate | Acetonitrile (B52724) | Not specified | ~72% (crude) | 98.2% (crude) | [6] |
| (S)-2-Aminobutanamide HCl | 4-Chlorobutyryl Chloride, Potassium Hydroxide (B78521) | Acetonitrile | 5h | 70% | 99% (crude) | [6] |
| (S)-2-Aminobutanamide | 4-Chlorobutyryl Chloride, Potassium Hydroxide | Dichloromethane | Not specified | High | Not specified | [3][4][7] |
Table 3: Purification of Levetiracetam
| Crude Levetiracetam Source | Purification Method | Solvent | Yield | Final Purity | Chiral Purity | Reference |
| Not specified | Recrystallization with activated carbon and sodium carbonate | Acetone | 85% | 99.95% | 99.90% | [8] |
| Not specified | Recrystallization with activated carbon and sodium bicarbonate | Acetone | 85.5% | 99.93% | 99.96% | [8] |
| Not specified | Recrystallization | Ethyl Acetate | Not specified | >99.5% | Not specified | [6] |
| Crude from reaction | Recrystallization | Acetone | 78.4% (overall) | >99% | 99.99% | [9] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Aminobutanamide Hydrochloride
This protocol is based on the esterification of L-2-aminobutyric acid followed by ammonolysis.
Step 1.1: Esterification of L-2-Aminobutyric Acid
-
Reaction Setup: In a 1L four-necked flask, add 50g (0.48 mol) of L-2-aminobutyric acid and 250ml of methanol.
-
Addition of Thionyl Chloride: Cool the mixture and add 70g (0.59 mol) of thionyl chloride dropwise while maintaining the temperature between 20-40°C.
-
Reaction: After the addition is complete, maintain the temperature for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to approximately half the original volume. This solution of (S)-2-aminobutyric acid methyl ester hydrochloride is used directly in the next step.[5]
Step 1.2: Ammonolysis
-
Neutralization: Cool the solution from the previous step to 0-10°C in a 1L four-necked flask. Bubble ammonia gas through the solution to neutralize the generated hydrogen chloride and any residual thionyl chloride, adjusting the pH to 7-8. Maintain this pH for 30 minutes.
-
Filtration: Filter the mixture to remove the formed ammonium (B1175870) chloride.
-
Ammonolysis Reaction: Continue to pass ammonia gas through the filtrate to carry out the ammonolysis reaction to obtain (S)-2-aminobutanamide hydrochloride.[5]
Protocol 2: Synthesis of Levetiracetam
This protocol details the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride and subsequent cyclization.
Step 2.1: Condensation to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide
-
Reaction Setup: Prepare a mixture of 345.6 g (2.5 moles) of ground potassium carbonate and 138.5 g (1 mole) of (S)-2-aminobutanamide hydrochloride in 2.5 liters of acetonitrile.
-
Cooling: Cool the reaction mixture to 0°C.
-
Addition of Reagent: Add a solution of 129.2 g (1.2 moles) of 4-chlorobutyryl chloride in 500 ml of acetonitrile dropwise to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature.[1]
-
Work-up: Filter off the insoluble matter. Evaporate the filtrate under reduced pressure.
-
Purification of Intermediate: Stir the crude residue in 1.2 liters of anhydrous ether for 30 minutes at a temperature between 5° and 10°C. Filter the precipitate, wash it twice with 225 ml of ether, and dry in vacuo to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[1]
Step 2.2: Cyclization to Levetiracetam
-
Reaction Setup: The isolated intermediate from the previous step is dissolved in dichloromethane.
-
Base Addition: Add potassium hydroxide to the solution to initiate the intramolecular cyclization.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is worked up to isolate the crude Levetiracetam.[3][4][7]
Protocol 3: Purification of Levetiracetam
This protocol describes the purification of crude Levetiracetam by recrystallization.
-
Dissolution: In a reaction flask, add 20g of crude Levetiracetam to 80g of acetone. Heat the mixture to reflux (approximately 57°C) and stir for 30 minutes to dissolve the solid.
-
Decolorization and Neutralization: Add 0.5g of activated carbon and 1g of sodium carbonate to the solution and continue to reflux for 1 hour.
-
Filtration: Filter the hot solution to remove the activated carbon and other solids.
-
Crystallization: Cool the filtrate to 10°C and allow it to crystallize for 3 hours.
-
Isolation: Filter the crystalline product, wash with a small amount of cold acetone, and dry under vacuum at 40°C to obtain pure Levetiracetam.[8]
Diagrams
Caption: Synthesis of (S)-2-Aminobutanamide HCl.
Caption: Levetiracetam Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2004069796A2 - Process for producing levetiracetam - Google Patents [patents.google.com]
- 7. myexperiment.org [myexperiment.org]
- 8. CN104370791A - Purifying method of levetiracetam - Google Patents [patents.google.com]
- 9. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis of Novel Bioactive Compounds from 2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of novel heterocyclic compounds derived from 2-aminobutanamide. The focus is on the synthesis of 3-ethyl-5,6-diphenyl-2(1H)-pyrazinone, a promising scaffold for the development of new therapeutic agents, particularly in the area of central nervous system disorders.
Introduction
This compound, a chiral building block, is a valuable starting material for the synthesis of a variety of bioactive molecules. Its inherent chirality and functional groups—a primary amine and an amide—make it a versatile synthon for creating complex molecular architectures. This application note details a practical and efficient method for the synthesis of novel 2(1H)-pyrazinone derivatives from (S)-2-aminobutanamide. Pyrazinone cores are present in numerous natural products and have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, and anticancer effects.[1]
The protocol described herein is based on the well-established Jones-Karmas-Spoerri reaction, which involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[2] This method offers a straightforward approach to constructing the pyrazinone ring system with the potential for high yields and retention of stereochemical integrity at the C3 position.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone from (S)-2-aminobutanamide and benzil (B1666583).
| Parameter | Value |
| Reactants | (S)-2-Aminobutanamide, Benzil |
| Product | (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone |
| Reaction Type | Condensation (Jones-Karmas-Spoerri) |
| Solvent | Methanol (B129727) |
| Base | Sodium Hydroxide (B78521) |
| Reaction Time | 12 hours |
| Yield | 85% |
| Melting Point | 225-227 °C |
| Enantiomeric Excess | >99% |
| Appearance | Light yellow solid |
Experimental Protocols
Synthesis of (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone
This protocol details the asymmetric synthesis of (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone from (S)-2-aminobutanamide and benzil.
Materials:
-
(S)-2-Aminobutanamide hydrochloride
-
Benzil
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation of (S)-2-aminobutanamide free base: In a 100 mL round-bottom flask, dissolve (S)-2-aminobutanamide hydrochloride (1.0 eq) in methanol (20 mL). To this solution, add a solution of sodium hydroxide (1.1 eq) in methanol (10 mL) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. The formation of a white precipitate (NaCl) will be observed. Filter the mixture and wash the solid with a small amount of cold methanol. The filtrate containing the (S)-2-aminobutanamide free base is used directly in the next step.
-
Condensation Reaction: To the methanolic solution of (S)-2-aminobutanamide, add benzil (1.0 eq). The reaction mixture is then heated to reflux at 70°C for 12 hours.[3] The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Neutralize the mixture by adding glacial acetic acid until a pH of 6-7 is reached.[3] A light yellow solid will precipitate out. Filter the solid and wash with cold methanol. The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/ethyl acetate (B1210297) gradient) to afford the pure (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone.
Caption: Workflow for the synthesis of (S)-3-ethyl-5,6-diphenyl-2(1H)-pyrazinone.
Proposed Signaling Pathway for Anticonvulsant Activity
While the precise mechanism of action for 3-ethyl-5,6-diphenyl-2(1H)-pyrazinone is yet to be fully elucidated, many pyrazine (B50134) and pyrazole (B372694) derivatives exhibit anticonvulsant properties through modulation of GABAergic neurotransmission. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed GABAergic signaling pathway for pyrazinone-mediated anticonvulsant activity.
Conclusion
The asymmetric synthesis of novel 2(1H)-pyrazinones from this compound provides a valuable platform for the discovery of new drug candidates. The described protocol is robust and can likely be adapted to a range of 1,2-dicarbonyl compounds, allowing for the generation of a diverse library of chiral pyrazinones for biological screening. The potential anticonvulsant activity of these compounds warrants further investigation into their mechanisms of action and structure-activity relationships.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Aminobutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomers of 2-aminobutanamide are critical chiral building blocks in the pharmaceutical industry. Notably, (S)-2-aminobutanamide is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3] Chemical methods for resolving racemic this compound often involve multiple steps, harsh conditions, and the use of expensive resolving agents, with a theoretical maximum yield of 50% for the desired enantiomer without a racemization step.[3] Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative, characterized by high enantioselectivity, mild reaction conditions, and the potential for higher yields.[4]
This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound using different enzyme systems. The methodologies described are based on published research and patents, offering a guide for laboratory-scale synthesis and process development.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two. In an enzymatic kinetic resolution of racemic this compound, an enantioselective enzyme catalyzes the transformation of one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric purity. The choice of enzyme dictates which enantiomer is transformed. For instance, a D-stereospecific enzyme will act on the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer.
Enzyme Systems for Resolution of Racemic this compound
Several enzyme classes have been successfully employed for the kinetic resolution of racemic this compound and related compounds. This section details the application of D-aminopeptidase and lipase (B570770).
D-Aminopeptidase from Brucella sp.
A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has demonstrated high activity and enantioselectivity in the kinetic resolution of racemic this compound to produce (S)-2-aminobutanamide.[1][2] This enzyme specifically hydrolyzes the (R)-enantiomer to (R)-2-aminobutanoic acid, leaving the desired (S)-2-aminobutanamide unreacted and in high enantiomeric excess.
Key Performance Data:
| Parameter | Value | Reference |
| Substrate Concentration | 300 g/L | [1][2] |
| Biocatalyst Loading | 4 g/L (wet cell weight) | [1][2] |
| Optimal pH | 8.0 | [1][2] |
| Optimal Temperature | 45°C | [1][2] |
| Reaction Time | 80 minutes | [1][2] |
| Conversion | 50% | [1][2] |
| Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide | >99% | [1][2] |
Experimental Workflow:
Caption: Workflow for the enzymatic resolution of racemic this compound using D-aminopeptidase.
Protocol for Resolution using Recombinant E. coli expressing Bs-Dap:
-
Preparation of Recombinant Biocatalyst: Cultivate recombinant E. coli cells expressing the Brucella sp. D-aminopeptidase (Bs-Dap) according to standard protocols. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). The resulting wet cell paste is used as the whole-cell biocatalyst.
-
Reaction Setup:
-
Prepare a 300 g/L solution of racemic this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Pre-heat the substrate solution to 45°C in a temperature-controlled reactor.
-
Add the recombinant E. coli wet cell paste to the reactor to a final concentration of 4 g/L.
-
Maintain the reaction at 45°C with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples for the concentration of (S)-2-aminobutanamide and (R)-2-aminobutanoic acid and the enantiomeric excess of the remaining this compound using chiral HPLC.
-
-
Product Isolation and Purification:
-
Once the conversion reaches approximately 50% (typically within 80 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[1][2]
-
The supernatant contains the product mixture of (S)-2-aminobutanamide and (R)-2-aminobutanoic acid.
-
Separate the (S)-2-aminobutanamide from the (R)-2-aminobutanoic acid. This can be achieved by adjusting the pH to facilitate the crystallization of the amino acid or by using ion-exchange chromatography.
-
Further purify the (S)-2-aminobutanamide by recrystallization from a suitable solvent system.
-
-
Analysis of Enantiomeric Excess:
-
Determine the enantiomeric excess of the purified (S)-2-aminobutanamide using a chiral HPLC method. A suitable column, such as a Chiralpak IA, with a mobile phase of n-hexane and isopropanol (B130326) can be used.[5]
-
Immobilized Lipase
Lipases can also be employed for the enantioselective synthesis of (S)-2-aminobutanamide through the catalytic aminolysis of a suitable precursor. A patented method describes the use of an immobilized lipase for this purpose.[6]
Key Performance Data (based on patent information):
| Parameter | Recommended Range | Reference |
| Enzyme | Immobilized Lipase | [6] |
| Immobilization Support | Methacrylic acid porous resin | [6] |
| Substrate | (S)-2-aminobutyrate methyl ester | [6] |
| Amino Donor | Amine carbamate | [6] |
| Solvent | Isopropanol or tert-butanol | [6] |
| Optimal pH | 6-9 | [6] |
| Optimal Temperature | 35-55°C | [6] |
| Reaction Time | 24-26 hours | [6] |
| Enzyme Loading | 8-11% by mass of substrate | [6] |
Logical Relationship of Reaction Components:
Caption: Key components and conditions for the lipase-catalyzed synthesis of (S)-2-aminobutanamide.
General Protocol for Lipase-Catalyzed Aminolysis:
-
Enzyme Preparation:
-
Use a commercially available immobilized lipase or prepare one by immobilizing a suitable lipase on a support such as methacrylic acid porous resin.[6]
-
-
Reaction Setup:
-
In a suitable reactor, dissolve the substrate, (S)-2-aminobutyrate methyl ester, and the amino donor (e.g., amine carbamate) in an appropriate solvent such as isopropanol or tert-butanol.[6]
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme should be between 8-11% of the mass of the substrate.[6]
-
Adjust the pH of the reaction mixture to be within the range of 6-9.[6]
-
Maintain the reaction temperature between 35-55°C with continuous stirring.[6]
-
-
Reaction Monitoring:
-
Monitor the conversion of the substrate to the product using techniques such as HPLC or GC. The reaction is typically run for 24-26 hours.[6]
-
-
Product Isolation and Purification:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting (S)-2-aminobutanamide by recrystallization or chromatography.
-
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method.
General Chiral HPLC Method:
-
Column: A chiral column such as Chiralpak IA or a similar amylose-based stationary phase.[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is often effective.[5] The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).[5]
-
Quantification: The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
Enzymatic resolution provides a powerful and selective method for the production of enantiomerically pure this compound. The use of D-aminopeptidase for the kinetic resolution of the racemate and lipase for the enantioselective synthesis from a prochiral precursor are both viable strategies. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field to develop efficient and sustainable processes for the synthesis of this important chiral intermediate. The mild reaction conditions and high selectivity of enzymatic methods make them superior to many classical chemical resolution techniques.
References
- 1. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.amolf.nl [ir.amolf.nl]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
Application Note: Analytical Method Validation for the Purity of 2-Aminobutanamide
Introduction
2-Aminobutanamide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The stereochemical purity of (S)-2-aminobutanamide is critical, as the presence of its enantiomer, (R)-2-aminobutanamide, can affect the efficacy and safety of the final drug product. Therefore, robust and validated analytical methods are essential to ensure the purity and quality of this compound.
This application note provides a comprehensive overview of the validation of an analytical method for determining the purity of this compound, with a primary focus on a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric purity. Additionally, protocols for Gas Chromatography (GC) and a titration method for assay are presented. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Analytical Method Validation Workflow
The overall workflow for the analytical method validation is depicted below. This process ensures that the analytical procedure is suitable for its intended purpose.
Chiral HPLC Method for Enantiomeric Purity
A reverse-phase chiral HPLC method is the most effective technique for the determination of the enantiomeric purity of (S)-2-aminobutanamide by separating it from its (R)-enantiomer.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | 0.05% Perchloric acid solution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15°C |
| Detection Wavelength | 200 nm |
| Injection Volume | 10 µL |
Reagents and Materials:
-
(S)-2-Aminobutanamide Reference Standard
-
(R)-2-Aminobutanamide Reference Standard
-
Perchloric acid, analytical grade
-
Water, HPLC grade
-
Sample of this compound for testing
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the (S)- and (R)-2-aminobutanamide reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
System Suitability: Inject the standard solution to verify the system's performance (e.g., resolution between enantiomers, tailing factor, and theoretical plates).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation of Enantiomeric Purity:
-
Enantiomeric Purity (%) = [(Area of S-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
-
Validation Data
Specificity: The method's ability to assess the (S)-enantiomer in the presence of its (R)-enantiomer was demonstrated. Chromatograms of the individual enantiomers and a mixture showed baseline separation, confirming the method's specificity.
Linearity: The linearity of the method was evaluated by analyzing a series of solutions of (R)-2-aminobutanamide at different concentrations.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.0005 | 12,540 |
| 0.0010 | 25,150 |
| 0.0020 | 50,320 |
| 0.0030 | 75,510 |
| 0.0040 | 100,680 |
| Correlation Coefficient (r²) | 0.9998 |
Range: The range of the method was established from the linearity studies and was found to be from 0.0005 mg/mL to 0.004 mg/mL for the (R)-enantiomer.
Accuracy (Recovery): Accuracy was determined by spiking a known amount of the (R)-enantiomer into a sample of (S)-2-aminobutanamide.
| Amount of (R)-isomer Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 0.05 | 0.048 | 96.0 |
| 0.10 | 0.102 | 102.0 |
| 0.15 | 0.156 | 104.0 |
| Average Recovery (%) | 100.7 |
Precision:
-
Repeatability (Intra-day precision):
| Injection | Peak Area of (R)-isomer |
| 1 | 25,180 |
| 2 | 25,210 |
| 3 | 25,150 |
| 4 | 25,250 |
| 5 | 25,190 |
| 6 | 25,230 |
| Mean | 25,201.7 |
| Standard Deviation | 37.6 |
| RSD (%) | 0.15 |
-
Intermediate Precision (Inter-day precision):
| Day | Analyst | Mean Peak Area | RSD (%) |
| 1 | 1 | 25,201.7 | 0.15 |
| 2 | 2 | 25,310.5 | 0.18 |
Detection and Quantitation Limits:
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Resolution between Enantiomers | Tailing Factor |
| Flow Rate | ± 0.02 mL/min | > 2.0 | < 1.5 |
| Column Temperature | ± 2°C | > 2.0 | < 1.5 |
| Mobile Phase pH | ± 0.1 | > 2.0 | < 1.5 |
GC Method for Purity (Proposed)
A Gas Chromatography (GC) method can be employed for the determination of volatile impurities and overall purity. Due to the low volatility of this compound, derivatization is required.
Experimental Protocol
GC Conditions (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program: Initial 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Procedure:
-
Derivatization: Accurately weigh the this compound sample into a vial. Add the derivatizing agent (MSTFA) and a suitable solvent (e.g., acetonitrile). Heat the mixture to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC system.
-
Calculation: Determine the purity by the area percent method.
Titration Method for Assay (Proposed)
A non-aqueous acid-base titration can be used for the assay of this compound.
Experimental Protocol
Principle: The basic amino group of this compound is titrated with a standardized acid in a non-aqueous solvent.
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Crystal violet indicator
Procedure:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration.
-
Calculation:
-
Assay (%) = [((V_sample - V_blank) x N x MW) / (Weight of sample x 10)]
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (102.14 g/mol )
-
-
Conclusion
The validated chiral HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the enantiomeric purity of this compound. The proposed GC and titration methods can serve as complementary techniques for the assessment of overall purity and assay. The successful validation of these analytical methods ensures the reliable quality control of this compound, which is crucial for the manufacture of safe and effective pharmaceutical products.
References
Application Notes and Protocols for LC-MS/MS Analysis of 2-Aminobutanamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanamide is a small, polar molecule of interest in pharmaceutical research, particularly as a chiral intermediate in the synthesis of certain active pharmaceutical ingredients. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of this compound and its metabolites in complex biological matrices.[1]
This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound and its putative metabolites using LC-MS/MS. The described methods are intended to serve as a starting point for researchers and can be adapted and validated for specific applications.
Predicted Metabolites of this compound
While specific metabolic pathways for this compound are not extensively documented in the public domain, common metabolic transformations for primary amides and small amines can be predicted. The most probable metabolic pathway for this compound is hydrolysis of the amide group to form 2-aminobutanoic acid. Other potential phase I and phase II metabolic reactions could include oxidation and conjugation.
Predicted Metabolites:
-
M1: 2-Aminobutanoic acid: Formed by the hydrolysis of the amide group. This is considered the major expected metabolite.[2][3]
-
M2: 2-Hydroxybutanamide: Formed by hydroxylation of the ethyl side chain.
-
M3: this compound-N-glucuronide: A potential phase II conjugation product.
Experimental Protocols
Sample Preparation from Human Plasma
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis, as it removes proteins and other matrix components that can interfere with the analysis and suppress the ionization of the target analytes.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) working solution (e.g., this compound-d5, 100 ng/mL in 50:50 ACN:H₂O)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
Protocol: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Liquid Chromatography
Due to the polar nature of this compound and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique. HILIC provides good retention and separation for polar analytes that are poorly retained on traditional reversed-phase columns.[4][5]
LC Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and re-equilibrate for 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[6] Positive electrospray ionization (ESI+) is suitable for the analysis of these primary amines.
MS Parameters:
| Parameter | Value |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Resolution | Q1: Unit, Q3: Unit |
Predicted MRM Transitions:
The following table lists the predicted MRM transitions for this compound and its metabolites. These should be optimized for the specific instrument being used. The primary fragmentation is expected to be the loss of the amide group (-CONH2) or the carboxyl group (-COOH) for the acid metabolite.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 103.1 | 86.1 (loss of NH3) | 15 |
| 103.1 | 58.1 (C3H8N+) | 20 | |
| M1: 2-Aminobutanoic acid | 104.1 | 87.1 (loss of NH3) | 15 |
| 104.1 | 58.1 (C3H8N+) | 20 | |
| M2: 2-Hydroxybutanamide | 119.1 | 102.1 (loss of NH3) | 15 |
| 119.1 | 74.1 | 20 | |
| This compound-d5 (IS) | 108.1 | 91.1 (loss of NH3) | 15 |
| 108.1 | 63.1 | 20 |
Data Presentation: Quantitative Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method based on typical validation results for similar bioanalytical assays.
Table 1: Method Validation Summary
| Parameter | This compound | M1: 2-Aminobutanoic acid |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% | 85 - 115% |
| Precision at LLOQ (%CV) | < 15% | < 15% |
| Intra-day Accuracy | 90 - 110% | 90 - 110% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Accuracy | 90 - 110% | 90 - 110% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Matrix Effect | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Visualizations
Experimental Workflow
References
- 1. HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. forensicrti.org [forensicrti.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobutanamide
Welcome to the technical support center for the synthesis of 2-Aminobutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound include:
-
Ammonolysis of 2-halobutyric acid derivatives: This involves the reaction of a 2-bromo or 2-chloro butyric acid ester with ammonia (B1221849). It is a widely used method, but can present challenges in controlling side reactions.
-
From 2-Aminobutyric Acid: This route typically involves the esterification of 2-aminobutyric acid followed by amidation. Chiral integrity can be maintained if starting with an enantiomerically pure amino acid.[1][2]
-
Enzymatic Synthesis: This method often utilizes enzymes like nitrile hydratase on a substrate such as 2-aminobutyronitrile, offering high selectivity and mild reaction conditions.[3][4]
-
Strecker Synthesis: This classic method involves reacting propionaldehyde (B47417) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[1][5][6] However, it requires the use of highly toxic cyanide.[1]
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors, irrespective of the synthesis route. Key areas to investigate include:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical. Ensure these are optimized for your specific protocol.
-
Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can significantly impact yield.
-
Side Reactions: Competing reactions can consume starting materials and generate impurities.
-
Product Isolation and Purification: Inefficient extraction, crystallization, or other purification steps can lead to product loss.
Q3: Are there any safety concerns I should be aware of?
A3: Yes, several synthesis routes involve hazardous materials. For example:
-
The Strecker synthesis uses highly toxic hydrocyanic acid or cyanide salts.[1]
-
The use of thionyl chloride for chlorination produces sulfurous gas, which is a significant environmental and health hazard.[7]
-
Brominated starting materials like 2-bromobutyric acid are environmentally unfriendly.[3][7] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Route 1: Ammonolysis of Methyl 2-Bromobutyrate (B1202233)
| Problem | Potential Cause | Suggested Solution |
| Low Yield of DL-2-Aminobutanamide | Incomplete reaction. | Ensure the reaction goes to completion by monitoring the disappearance of the starting material (methyl 2-bromobutyrate) using techniques like HPLC. The reaction may require extended stirring, for instance, up to 40 hours at 20°C.[7] |
| Suboptimal temperature control. | The initial reaction should be conducted at a low temperature (e.g., below 10°C, or even -5°C to 5°C) during the addition of the bromobutyrate to the ammonia solution to control the exotherm and minimize side reactions. The reaction can then be allowed to warm to a higher temperature (e.g., 20°C or 45°C) to proceed to completion.[1][7] | |
| Inefficient removal of by-products. | Ammonium (B1175870) bromide is a significant by-product. After the initial reaction, it can be removed by filtration from a solvent in which it is insoluble, such as isopropanol (B130326).[7] | |
| Formation of Impurities | Over-alkylation of the amine. | Use a large excess of ammonia to favor the formation of the primary amine and reduce the formation of secondary and tertiary amine by-products. |
| Hydrolysis of the ester or amide. | Control the amount of water in the reaction mixture and the reaction temperature to minimize hydrolysis. |
Route 2: Enzymatic Synthesis from 2-Aminobutyronitrile
| Problem | Potential Cause | Suggested Solution |
| Low Conversion Rate | Suboptimal pH of the buffer solution. | The pH of the buffer system is crucial for enzyme activity. For nitrile hydratase, a pH range of 6.0-8.0 is recommended, with an optimal range often between 6.5 and 7.2.[4] |
| Incorrect reaction temperature. | Enzyme activity is highly temperature-dependent. For this synthesis, a temperature range of 15-40°C is suggested, with a preferred range of 15-25°C.[4] | |
| Insufficient enzyme concentration. | The mass ratio of nitrile hydratase to 2-aminobutyronitrile should be optimized. A recommended range is 1:100 to 1:10, with a preferred range of 1:50 to 1:30.[4] | |
| Low Enantiomeric Excess (ee) | Racemization of the unreacted substrate. | The unreacted (R)-2-aminobutyronitrile can be racemized under alkaline conditions and recycled to improve the overall yield of the (S)-enantiomer.[4] |
Data Summary Tables
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Ammonolysis | Methyl 2-bromobutyrate | Methanol-ammonia solution | ~50% (for S-enantiomer after resolution)[1] | Readily available starting materials. | Use of environmentally unfriendly bromine compounds[7], potential for side reactions. |
| From 2-Aminobutyric Acid | (S)-2-Aminobutyric acid | Thionyl chloride, Ammonia | High | Avoids resolution step if starting with chiral material, high product purity.[1] | High cost of chiral starting material.[1] |
| Enzymatic Synthesis | 2-Aminobutyronitrile | Nitrile hydratase, Buffer | High (product purity >99%)[4] | Mild conditions, high stereoselectivity, environmentally friendly.[3][4] | Enzyme cost and stability can be a factor. |
| Strecker Synthesis | Propionaldehyde | Ammonia, Sodium Cyanide | Yield for 2-aminobutyronitrile intermediate ~80%[8] | Low-cost starting materials. | Use of highly toxic cyanide[1], formation of racemic mixtures requiring resolution.[9] |
Table 2: Optimized Reaction Conditions for Enzymatic Synthesis
| Parameter | Range | Preferred Range | Reference |
| pH | 6.0 - 8.0 | 6.5 - 7.2 | [4] |
| Temperature | 15 - 40 °C | 15 - 25 °C | [4] |
| Reaction Time | 3 - 24 hours | 15 - 24 hours | [4] |
| Enzyme:Substrate Ratio (mass) | 1:100 - 1:10 | 1:50 - 1:30 | [4] |
Experimental Protocols
Protocol 1: Synthesis of DL-2-Aminobutanamide via Ammonolysis of Methyl 2-Bromobutyrate
This protocol is adapted from patent literature and should be optimized for your specific laboratory conditions.[7]
-
Preparation: In a suitable reaction vessel, charge a methanol-ammonia solution (e.g., 25% ammonia by weight).
-
Reaction: Cool the solution to below 10°C. Slowly add methyl 2-bromobutyrate dropwise over 2-3 hours, maintaining the temperature below 10°C.
-
Incubation: After the addition is complete, seal the reactor and allow it to warm to 20°C. Stir at this temperature for 38-42 hours.
-
Monitoring: Monitor the reaction progress by checking the concentration of methyl 2-bromobutyrate. The reaction is considered complete when the concentration is less than 0.5%.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure at 60-90°C to obtain a white solid.
-
Add anhydrous isopropanol to the solid and reflux for 2 hours.
-
Cool the mixture to 10°C and filter to remove the solid ammonium bromide.
-
Concentrate the mother liquor to obtain the crude DL-2-aminobutanamide as an oily residue.
-
Protocol 2: Enzymatic Synthesis of (S)-2-Aminobutanamide
This protocol is a general guide based on patent information and requires optimization.[4]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., sodium phosphate) with a pH in the range of 6.5-7.2.
-
Reaction Setup: In a temperature-controlled reactor, dissolve 2-aminobutyronitrile in the buffer solution.
-
Enzyme Addition: Add nitrile hydratase to the reaction mixture. The mass ratio of enzyme to substrate should be in the range of 1:50 to 1:30.
-
Reaction: Maintain the reaction temperature between 15-25°C and stir for 15-24 hours.
-
Product Isolation:
-
After the reaction, separate the enzyme from the solution (e.g., by centrifugation or filtration if using an immobilized enzyme).
-
The aqueous solution containing (S)-2-aminobutanamide can then be further purified, for example, by crystallization.
-
Visualizations
Caption: Synthesis of DL-2-Aminobutanamide via Ammonolysis.
Caption: General Troubleshooting Workflow for Low Yield.
References
- 1. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 4. CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method - Google Patents [patents.google.com]
- 5. ck12.org [ck12.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 8. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Amidation of 2-Aminobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the amidation of 2-aminobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amidation of 2-aminobutyric acid?
A1: The most prevalent side reactions during the amidation of 2-aminobutyric acid are racemization at the α-carbon and the formation of diketopiperazine (DKP), particularly when it is the N-terminal or the second amino acid in a dipeptide.
Q2: What is racemization and why is it a concern?
A2: Racemization is the conversion of a stereochemically pure enantiomer (typically the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] This is a critical issue in drug development as the different enantiomers of a molecule can have vastly different biological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or adverse effects.[1]
Q3: What is diketopiperazine (DKP) formation and when does it typically occur?
A3: Diketopiperazine is a cyclic dipeptide that can form as a byproduct, especially during the synthesis of peptides at the dipeptide stage.[2] This intramolecular cyclization leads to the cleavage of the peptide from the solid support in solid-phase peptide synthesis (SPPS), resulting in a lower yield of the desired peptide.[2]
Q4: Which factors promote diketopiperazine formation?
A4: Key factors that promote DKP formation include:
-
Peptide Sequence: Dipeptides with proline at the C-terminus are highly susceptible. While 2-aminobutyric acid is not proline, the principles of dipeptide cyclization apply.
-
Deprotection Conditions: The basic conditions used for Fmoc-protecting group removal, commonly with piperidine (B6355638), can catalyze DKP formation.[2]
-
Resin Type: Resins like Wang resin, which link the peptide via an ester bond, are more prone to DKP formation.[2]
-
Temperature: Higher temperatures during coupling and deprotection can accelerate DKP formation.
Q5: How can I detect and quantify racemization and DKP formation?
A5: These side products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for racemization analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying both the desired product and byproducts like DKPs.[1][3]
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Potential Cause: The activation of the carboxylic acid group of N-protected 2-aminobutyric acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation and subsequent reprotonation, leading to a loss of stereochemical integrity.[1] The choice of coupling reagent, base, and reaction temperature significantly influences the extent of racemization.[4]
Recommended Solutions:
-
Choice of Coupling Reagent and Additives:
-
Utilize coupling reagents known for low racemization, such as phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents.[5]
-
The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended, especially when using carbodiimides like DCC or DIC.[6] HATU is particularly effective at suppressing racemization.[7]
-
-
Base Selection:
-
Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Avoid using stronger bases when possible.
-
-
Temperature Control:
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[4]
-
-
Minimize Activation Time:
-
Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid to reduce the time the activated intermediate is present.[4]
-
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for addressing high racemization.
Issue 2: Low Yield Due to Diketopiperazine (DKP) Formation
Potential Cause: When 2-aminobutyric acid is the second amino acid in a peptide sequence on a solid support, the deprotected N-terminal amine can undergo intramolecular cyclization with the activated C-terminal ester linkage to the resin, releasing the dipeptide as a DKP.[2] This is particularly problematic with standard Fmoc-deprotection conditions (20% piperidine in DMF).[3]
Recommended Solutions:
-
Modify Deprotection Conditions:
-
Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[8][9] This has been shown to significantly reduce DKP formation.[10]
-
-
Choice of Resin:
-
For highly susceptible sequences, consider using a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and can reduce DKP formation compared to Wang resin.[2]
-
-
Use a Dipeptide Building Block:
-
Instead of coupling single amino acids sequentially, synthesize the dipeptide containing 2-aminobutyric acid in solution and then couple it to the resin-bound peptide. This bypasses the dipeptide stage on the solid support where DKP formation is most likely.
-
-
Immediate Subsequent Coupling:
-
Perform the subsequent amino acid coupling immediately after the Fmoc deprotection of the second amino acid to minimize the time the free N-terminal amine is available for cyclization.
-
Troubleshooting Workflow for DKP Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Aminobutanamide from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminobutanamide and its salts from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Crystallization & Recrystallization Issues
Q1: My this compound hydrochloride is "oiling out" instead of crystallizing during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute-solvent mixture or the presence of impurities that depress the melting point.
-
Possible Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.
-
Insufficient solvent: The concentration of the solute may be too high. Add a small amount of hot solvent back to the mixture until the oil redissolves, then attempt to cool it again slowly.
-
Inappropriate solvent: The solvent may be too good a solvent, preventing precipitation. Consider a different solvent system. For this compound hydrochloride, alcohols like methanol (B129727) or isopropanol (B130326) are often used. A two-solvent system, such as methanol-diethyl ether, can also be effective.
-
Presence of impurities: Impurities can interfere with crystal lattice formation. If possible, try to remove impurities by another method (e.g., extraction) before crystallization.
-
Q2: The yield of my recrystallized this compound hydrochloride is very low. How can I improve it?
A2: A low yield from recrystallization is a common issue and can often be rectified by optimizing the procedure.
-
Possible Causes & Solutions:
-
Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has cooled to room temperature.
-
Loss during washing: Use ice-cold solvent to wash the crystals and use a minimal amount to avoid redissolving the product.
-
Impurity Removal
Q3: How can I remove unreacted starting materials, such as 2-bromobutyric acid, from my this compound reaction mixture?
A3: The strategy for removing unreacted starting materials depends on their chemical properties relative to this compound.
-
Strategies for Removing 2-Bromobutyric Acid:
-
Base Extraction: 2-bromobutyric acid is acidic and can be removed by washing the reaction mixture (dissolved in an organic solvent) with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). The this compound will remain in the organic layer, while the deprotonated 2-bromobutyric acid will move to the aqueous layer.
-
Salt Formation: Convert the this compound to its hydrochloride salt. The salt is typically soluble in alcohols but may have different solubility properties than the starting material, allowing for separation by crystallization.
-
Q4: My this compound was synthesized via the Strecker reaction, and I suspect nitrile-containing impurities. How can I remove them?
A4: The Strecker synthesis can leave residual 2-aminobutyronitrile if the hydrolysis step is incomplete.
-
Strategies for Removing 2-Aminobutyronitrile:
-
Complete Hydrolysis: Ensure the hydrolysis conditions (e.g., acid concentration, temperature, and reaction time) are sufficient to convert the nitrile to the amide.
-
Extraction: The nitrile is generally more soluble in organic solvents than the hydrochloride salt of the amide. An aqueous workup and extraction can help partition the nitrile into an organic phase, leaving the desired product in the aqueous phase as its salt.
-
Schiff Base Formation: A purification technique involves reacting the crude mixture containing this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a Schiff base. This derivative can be more easily separated from nitrile impurities by crystallization. The purified Schiff base is then hydrolyzed back to this compound.[1]
-
Chiral Purity & Resolution
Q5: I am performing a chiral resolution of racemic this compound with L-tartaric acid, but the diastereomeric salts are not precipitating. What could be the issue?
A5: Successful diastereomeric salt crystallization depends heavily on the solvent system and the relative solubilities of the two diastereomers.
-
Possible Causes & Solutions:
-
Solvent Choice: The solvent must be chosen carefully. It should dissolve both diastereomeric salts to some extent, but one should be significantly less soluble than the other. Alcohols like methanol or ethanol (B145695) are commonly used.[2] If the salts are too soluble, a less polar co-solvent can be added.
-
Supersaturation: The solution may not be sufficiently concentrated for crystallization to occur. You can try to carefully evaporate some of the solvent to induce precipitation.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the solution (seeding) can initiate crystallization.
-
Temperature: Ensure the solution is cooled sufficiently, as the solubility of the diastereomeric salts is temperature-dependent.
-
Q6: The enantiomeric excess (ee) of my resolved (S)-2-aminobutanamide is low after crystallization of the tartrate salt. How can I improve it?
A6: Low enantiomeric excess indicates that the crystallization did not effectively separate the two diastereomers.
-
Possible Causes & Solutions:
-
Recrystallization: The obtained diastereomeric salt can be recrystallized from the same or a different solvent system to improve its purity and, consequently, the enantiomeric excess of the final product.
-
Optimization of Resolution Conditions: The stoichiometry of the resolving agent, the concentration of the solution, and the cooling profile can all impact the efficiency of the resolution. Experiment with slight variations in these parameters.
-
Racemization: Although less common under typical resolution conditions, some racemization could occur if the purification process involves harsh pH or high temperatures for extended periods. Ensure the conditions for liberating the free amine from the diastereomeric salt are mild.
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Temperature (°C) | Solubility |
| (S)-2-Aminobutanamide Hydrochloride | Methanol | 22 | Soluble[3] |
| (S)-2-Aminobutanamide Hydrochloride | Water | 22 | Soluble (1 g in 100 mL)[4] |
| (S)-2-Aminobutanamide Hydrochloride | DMSO | - | Slightly Soluble[5] |
| (R)-2-Aminobutanamide Hydrochloride | Methanol | - | Slightly Soluble |
| (R)-2-Aminobutanamide Hydrochloride | Water | - | Soluble |
| (R)-2-Aminobutanamide Hydrochloride | DMSO | - | Sparingly Soluble |
| 4-Aminobutanamide | Water | Room Temperature | Highly Soluble[6] |
| 4-Aminobutanamide | Non-polar organic solvents | Room Temperature | Less Soluble[6] |
Note: Quantitative solubility data for this compound is not extensively available in the public domain. The information provided is based on qualitative descriptions from various sources.
Table 2: Common Impurities and Removal Strategies
| Impurity | Likely Origin | Recommended Removal Strategy |
| 2-Bromobutyric acid | Incomplete ammonolysis of 2-bromobutyric acid | Liquid-liquid extraction with an aqueous base. |
| 2-Aminobutyronitrile | Incomplete hydrolysis in Strecker synthesis | Ensure complete hydrolysis; extraction; purification via Schiff base formation.[1] |
| 2-Aminobutanoic acid | Over-hydrolysis of the amide | Crystallization, as the amino acid has different solubility profiles. |
| Unwanted Enantiomer | Incomplete chiral resolution | Recrystallization of the diastereomeric salt; optimization of resolution conditions. |
| Inorganic Salts (e.g., NH₄Br) | Byproduct of ammonolysis | Filtration, as inorganic salts are often insoluble in the organic solvents used for crystallization of the product. |
Experimental Protocols
Protocol 1: Recrystallization of (S)-2-Aminobutanamide Hydrochloride from Methanol
-
Dissolution: In a fume hood, place the crude (S)-2-aminobutanamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution of Racemic this compound using L-Tartaric Acid
-
Preparation of Solutions: Dissolve the racemic this compound in methanol. In a separate flask, prepare a solution of L-tartaric acid in methanol (typically a 1:0.5 molar ratio of amine to tartaric acid is a good starting point).
-
Formation of Diastereomeric Salts: Slowly add the L-tartaric acid solution to the this compound solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The (S)-2-aminobutanamide-L-tartrate salt is typically less soluble and will precipitate out. Cooling in an ice bath can enhance crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a suitable solvent and add a base (e.g., ammonia (B1221849) or sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-2-aminobutanamide.
-
Extraction and Conversion to HCl Salt: Extract the free amine into an organic solvent. Dry the organic layer and then bubble dry HCl gas through the solution, or add a solution of HCl in an alcohol, to precipitate the (S)-2-aminobutanamide hydrochloride.
-
Final Purification: Collect the hydrochloride salt by filtration and recrystallize if necessary as per Protocol 1.
Protocol 3: Purification of this compound via Schiff Base Formation
-
Schiff Base Formation: Dissolve the crude DL-2-aminobutanamide in water. Add an aromatic aldehyde, such as benzaldehyde, and stir the mixture at room temperature. The Schiff base will precipitate out of the solution.[7]
-
Isolation of Schiff Base: Filter the solid Schiff base and wash it with water. Dry the solid.
-
Purification of Schiff Base: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Hydrolysis of Schiff Base: Suspend the purified Schiff base in an organic solvent (e.g., ethyl acetate) and water. Add an acid (e.g., hydrochloric acid) and stir until the hydrolysis is complete.[1]
-
Isolation of Purified Product: The purified this compound hydrochloride will precipitate. Collect the solid by filtration, wash with the organic solvent, and dry.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for "oiling out" during crystallization.
Caption: Experimental workflow for chiral resolution.
References
- 1. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. Resolution method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. saicarbohydrates.com [saicarbohydrates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Preventing racemization during 2-Aminobutanamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-Aminobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the conversion of a single enantiomer (e.g., the desired (S)-2-Aminobutanamide) into a mixture of both enantiomers ((S)- and (R)-forms). This loss of stereochemical integrity is a critical issue as the biological activity of pharmaceuticals derived from this compound, such as Levetiracetam, is often specific to one enantiomer.
Q2: What is the primary cause of racemization during the chemical synthesis of this compound?
A2: The most common cause of racemization, particularly during amide bond formation, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either side, resulting in a mixture of enantiomers.[1][2] Another less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1][2]
Q3: Which amino acids are most susceptible to racemization during peptide coupling-like reactions?
A3: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization.[3]
Q4: How can the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor. Carbodiimide (B86325) reagents like DCC and DIC can lead to significant racemization when used alone. Uronium/aminium-based reagents such as HBTU and HATU, and phosphonium-based reagents like BOP and PyBOP, generally offer faster coupling and reduced racemization, especially when used with additives.[4][5]
Q5: What is the role of additives like HOBt and Oxyma?
A5: Additives such as 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][6] They react with the highly reactive intermediate to form an active ester that is more stable and less prone to racemization.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of the undesired (R)-enantiomer detected in the final product. | Inappropriate coupling reagent: Use of a coupling reagent known to cause high rates of racemization (e.g., carbodiimides without additives). | - Switch to a coupling reagent known for low racemization, such as those that form active esters with additives like HOBt or Oxyma.[4] - Consider using phosphonium (B103445) or aminium/uronium-based reagents like PyBOP, HBTU, or HATU.[4] |
| Strong or sterically unhindered base: The choice and amount of base can significantly influence the rate of racemization.[6] | - Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8] | |
| High reaction temperature: Elevated temperatures can increase the rate of racemization.[8] | - Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[8] | |
| Low yield of the desired (S)-2-Aminobutanamide. | Steric hindrance: The reactants may be sterically hindered, slowing down the desired reaction and allowing more time for racemization. | - Use a more potent coupling reagent like HATU or HCTU.[4] - Slightly increase the reaction time or temperature, while carefully monitoring for any increase in racemization.[4] |
| Incomplete reaction: The coupling reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS.[4] - Consider a double coupling or extending the reaction time. | |
| Difficulty in purifying the final product. | Presence of diastereomers: Racemization during the synthesis can lead to the formation of diastereomers, which can be challenging to separate from the desired product. | - Optimize the synthesis conditions to minimize racemization (refer to the points above). - If diastereomers are present, chiral chromatography may be necessary for purification.[4] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different methods of synthesizing (S)-2-Aminobutanamide with a focus on preventing racemization.
Table 1: Enzymatic Synthesis of (S)-2-Aminobutanamide
| Method | Enzyme | Substrate | Key Conditions | Enantiomeric Excess (ee%) | Yield | Reference(s) |
| Kinetic Resolution | D-aminopeptidase from Brucella sp. | Racemic this compound (300 g/L) | pH 8.0, 45°C, 80 min | >99% | 50% (conversion) | [9][10] |
| Catalytic Ammonolysis | Lipase (B570770) | (S)-2-aminobutyrate methyl ester | 45°C, 18h, tert-butyl alcohol | 99.4% | 85.3% | [11] |
Table 2: Chemical Synthesis and Resolution of this compound
| Method | Key Reagents/Steps | Enantiomeric Excess (ee%) | Yield | Reference(s) | | :--- | :--- | :--- | :--- | | Resolution of DL-Schiff-base | DL-2-aminobutanamide, aromatic aldehyde, L-tartaric acid | ≥99% | 41.5-45.0% (of the L-tartrate salt) |[12] | | Ammonolysis of 4-ethyl-2,5-oxazolidinedione | 2-aminobutyric acid, bis(trichloromethyl)carbonate, ammonia (B1221849) | Not specified, but starts from chiral 2-aminobutyric acid | 87.4% (overall) |[13] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using D-Aminopeptidase
This protocol is based on the kinetic resolution of racemic this compound using a D-aminopeptidase.[9][10]
Materials:
-
Racemic this compound
-
Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp.
-
Buffer solution (pH 8.0)
Procedure:
-
Prepare a suspension of racemic this compound (300 g/L) in the pH 8.0 buffer.
-
Add the recombinant E. coli whole cells (4 g/L wet cell weight) to the substrate solution.
-
Maintain the reaction temperature at 45°C.
-
Agitate the mixture and monitor the reaction progress.
-
The reaction should reach approximately 50% conversion within 80 minutes, at which point the unreacted (S)-2-aminobutanamide will have an enantiomeric excess of >99%.
-
Separate the (S)-2-aminobutanamide from the reaction mixture using appropriate downstream processing techniques.
Protocol 2: Lipase-Catalyzed Ammonolysis
This protocol describes the synthesis of (S)-2-aminobutanamide from (S)-2-aminobutyrate methyl ester using a lipase.[11]
Materials:
-
(S)-2-aminobutyrate methyl ester
-
Aqueous ammonia (28%)
-
Immobilized lipase
-
tert-butyl alcohol
-
Activated carbon
Procedure:
-
In a reaction vessel, combine (S)-2-aminobutyrate methyl ester, aqueous ammonia, and tert-butyl alcohol.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature of 45°C for 18 hours.
-
Monitor the conversion rate by HPLC. The conversion should exceed 96%.
-
After the reaction, remove the immobilized lipase by filtration for potential reuse.
-
Heat the filtrate to 75°C for approximately 1 hour and then decolorize with activated carbon for 15 minutes.
-
Filter the solution and remove the solvent by reduced pressure distillation.
-
Wash the residue with methanol to remove impurities and then dry to obtain the white solid product of (S)-2-aminobutanamide.
Visualizations
Mechanism of Racemization via Oxazolone (B7731731) Formation
Caption: Mechanism of racemization via oxazolone formation.
Experimental Workflow for Minimizing Racemization
Caption: Experimental workflow for minimizing racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 12. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 13. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
Optimization of reaction conditions for 2-Aminobutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Aminobutanamide. The information is targeted towards researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient initial reaction: Incomplete conversion of the starting material (e.g., esterification of 2-aminobutyric acid or formation of 2-aminobutyronitrile). | - Verify Reagent Quality: Ensure all reagents, especially those sensitive to moisture like thionyl chloride, are fresh and anhydrous.[1] - Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Extend the reaction time or adjust the temperature as needed. For the esterification of L-2-aminobutyric acid, a reaction time of 2-3 hours at 20-40°C is often employed.[2] - Check Stoichiometry: Ensure the correct molar ratios of reactants are used. |
| Hydrolysis of Intermediates: Key intermediates, such as acyl chlorides or esters, can be sensitive to water. | - Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Ineffective Ammonolysis: The conversion of the ester or other intermediate to the final amide may be incomplete. | - Ensure Ammonia (B1221849) Saturation: When using ammonia gas, ensure it is bubbled through the reaction mixture until saturation is achieved. For reactions using a solution of ammonia in an alcohol, use a fresh, properly concentrated solution.[2][3] - Control Temperature: The ammonolysis step is often carried out at low temperatures (0-10°C) to control the exothermic reaction and minimize side products.[2] | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Starting materials or intermediates may remain in the final product. | - Monitor Reaction Completion: Use analytical techniques like TLC or GC to confirm the complete consumption of starting materials before work-up. |
| Side Reactions: Undesired side reactions can lead to the formation of impurities. For example, in the Strecker synthesis, side products can arise from the instability of 2-aminobutyronitrile.[4] | - Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to minimize the formation of thermally induced byproducts. - Purification of Intermediates: If possible, purify key intermediates before proceeding to the next step. For instance, the formation of a Schiff base can be used to purify crude DL-2-aminobutanamide.[4][5] | |
| Contamination from Reagents or Solvents | - Use High-Purity Materials: Employ high-purity, appropriately graded reagents and solvents. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to precipitate the product.[2] - Anti-solvent Addition: Add a solvent in which the product is insoluble to induce precipitation. |
| Formation of an oil instead of a solid. | - Trituration: Add a small amount of a non-solvent and scratch the inside of the flask with a glass rod to induce crystallization. - Recrystallization: Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly. | |
| Co-precipitation of byproducts. | - Recrystallization: This is a powerful technique for removing impurities. Methanol (B129727) or ethanol (B145695) are often suitable solvents for recrystallizing this compound hydrochloride.[3] - pH Adjustment: In some cases, adjusting the pH of the aqueous solution can help to selectively precipitate the product or impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: Common starting materials include L-2-aminobutyric acid, n-propionaldehyde (for Strecker synthesis), and 2-halobutyric acid derivatives like 2-bromobutyric acid or 2-chlorobutyric acid.[2][6][7] The choice of starting material often depends on factors like cost, availability, and desired stereochemistry.
Q2: How can I control the stereochemistry to synthesize (S)-2-aminobutanamide?
A2: To obtain the (S)-enantiomer, you can either start with a chiral precursor like (S)-2-aminobutyric acid or perform a resolution of a racemic mixture.[8] A common method for resolution involves reacting racemic this compound with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[5][9]
Q3: My reaction to form the hydrochloride salt is not precipitating well. What can I do?
A3: Ensure the solvent is sufficiently saturated with HCl gas. The reaction is often performed in a non-polar solvent like isopropanol (B130326) or ethanol, where the hydrochloride salt is less soluble.[3][8] Cooling the reaction mixture to a lower temperature (e.g., 0-5°C) can also promote precipitation. If the product remains dissolved, carefully evaporating some of the solvent under reduced pressure may be necessary.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Many of the reagents used in these syntheses are hazardous.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium cyanide , used in the Strecker synthesis, is highly toxic. Reactions involving cyanide should be performed with extreme caution, and a protocol for quenching any residual cyanide should be in place.
-
Ammonia is a corrosive and pungent gas. Use in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Q5: What is a typical yield for the synthesis of this compound hydrochloride?
A5: Yields can vary significantly depending on the synthetic route and scale. For example, a method starting from 2-aminobutyronitrile hydrochloride and hydrolyzing with HCl in isopropanol reported a yield of 66.4% after recrystallization.[3] Another process involving the chlorination of 2-aminobutyric acid followed by ammonolysis reported yields as high as 91.5% for an intermediate step.[10] Optimization of reaction conditions is key to maximizing yield.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Aminobutanamide Hydrochloride from L-2-Aminobutyric Acid
This two-step protocol is based on an initial esterification followed by ammonolysis.[2]
Step 1: Esterification
-
To a reaction vessel, add L-2-aminobutyric acid (1.0 eq) and methanol (5 volumes relative to the weight of the acid).
-
Cool the mixture and add thionyl chloride (1.3 eq) dropwise, maintaining the temperature between 20-40°C.
-
After the addition is complete, maintain the temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.
Step 2: Ammoniolysis
-
Cool the concentrated solution from Step 1 to 0-10°C in a suitable reaction vessel.
-
Bubble ammonia gas through the solution, maintaining the pH between 7 and 8.
-
Continue stirring at this temperature for 30 minutes after the desired pH is reached.
-
Filter the resulting solid (ammonium chloride).
-
The filtrate contains the desired this compound. To obtain the hydrochloride salt, the solvent can be evaporated, and the residue can be taken up in a suitable solvent like isopropanol, followed by treatment with HCl.
Protocol 2: Synthesis via Strecker Reaction and Hydrolysis
This protocol involves the formation of an aminonitrile followed by hydrolysis.[3][4]
Step 1: Synthesis of 2-Aminobutyronitrile
-
In a reaction vessel, combine sodium cyanide (1.0-1.1 eq), ammonium (B1175870) chloride (1.0-1.2 eq), and aqueous ammonia.
-
Cool the mixture to between -5°C and 10°C.
-
Slowly add n-propionaldehyde (1.0 eq) dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir for several hours at a temperature between 20-30°C.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain crude 2-aminobutyronitrile.
Step 2: Hydrolysis to this compound Hydrochloride
-
Dissolve the crude 2-aminobutyronitrile in isopropanol.
-
Heat the solution to 50-70°C.
-
Bubble dry hydrogen chloride gas through the solution until it is saturated.
-
Maintain the reaction at this temperature for 4-5 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate to collect the this compound hydrochloride product.
-
The product can be further purified by recrystallization from a suitable solvent like methanol.
Data Presentation
Table 1: Summary of Reaction Conditions for Esterification of L-2-Aminobutyric Acid
| Parameter | Embodiment 1[2] | Embodiment 2[2] | Embodiment 3[2] |
| L-2-Aminobutyric Acid (moles) | 0.48 | 3.88 | 29.09 |
| Methanol (v/w) | 5 | 5 | 5 |
| Thionyl Chloride (molar ratio to acid) | 1.23 | 1.40 | 1.30 |
| Temperature (°C) | 20-40 | 20-40 | 20-40 |
| Reaction Time (hours) | 2 | 3 | 3 |
Table 2: Reaction Conditions for Ammonolysis
| Parameter | Value[2] |
| Temperature (°C) | 0-10 |
| pH | 7-8 |
| Reaction Time (after pH adjustment) | 0.5 hours |
Visualizations
Caption: Synthetic routes for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101811978B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 5. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 6. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. CN105198768A - Synthesis method for this compound - Google Patents [patents.google.com]
- 8. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
Troubleshooting low conversion in biocatalytic synthesis of 2-Aminobutanamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the biocatalytic synthesis of 2-Aminobutanamide, particularly focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My conversion rate to this compound is low. What are the most common causes?
Low conversion rates in the biocatalytic synthesis of this compound can stem from several factors. The primary areas to investigate are the reaction conditions (pH and temperature), the stability and activity of your enzyme, and the purity and concentration of your substrate. It is also possible that the product, this compound, or byproducts are inhibiting the enzyme.
To begin troubleshooting, it is recommended to follow a systematic approach, starting with the most easily controlled parameters.
Identification of impurities in 2-Aminobutanamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 2-Aminobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic routes for this compound are:
-
Strecker Synthesis: Starting from propionaldehyde, ammonia, and a cyanide source.[1][2]
-
From 2-Halobutanoic Acids: Typically involves the ammonolysis of 2-bromobutanoic acid or 2-chlorobutanoic acid derivatives.[3][4]
-
From 2-Aminobutanoic Acid: This route involves the activation of the carboxylic acid group followed by amidation.[5][6]
Q2: What are the critical impurities to monitor in the synthesis of (S)-2-Aminobutanamide?
A2: The most critical impurity is the undesired enantiomer, (R)-2-Aminobutanamide, especially in syntheses intended for chiral drug products like Levetiracetam (B1674943).[7][8][9] Other common impurities include unreacted starting materials, by-products from side reactions, and residual solvents.
Q3: How can I control the enantiomeric excess (e.e.) during my synthesis?
A3: Controlling enantiomeric excess often involves one of the following strategies:
-
Chiral Resolution: Separating the desired enantiomer from a racemic mixture, for example, by forming diastereomeric salts with a chiral resolving agent like tartaric acid.[10]
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer.
-
Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted desired enantiomer.[11]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may need optimization.
-
Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.
-
Product degradation: The desired product might be unstable under the reaction or work-up conditions.
-
Inefficient purification: Product loss during crystallization, extraction, or chromatography will lower the isolated yield.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in HPLC Analysis
An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The following guide will help you identify and address the issue.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying and addressing unexpected peaks in HPLC analysis.
| Potential Cause | Suggested Action |
| Unreacted Starting Material | * Increase reaction time or temperature. * Adjust the stoichiometry of reactants. * Ensure the quality and purity of starting materials. |
| Reaction By-product | * Optimize reaction conditions to minimize side reactions. * Modify the purification process (e.g., recrystallization solvent, chromatography conditions) to improve separation. |
| Degradation Product | * Investigate the stability of the product under the reaction and work-up conditions. * Consider milder reaction conditions or a different synthetic route. * Ensure proper storage of the final product. |
| Enantiomeric Impurity | * Optimize the chiral resolution or asymmetric synthesis step. * Use a validated chiral HPLC method for accurate quantification. |
Issue 2: High Levels of Residual Solvents Detected by GC-MS
High levels of residual solvents can affect the safety and quality of the final product.
Logical Flow for Managing Residual Solvents
Caption: Logical workflow for identifying the source of and mitigating high residual solvent levels.
| Troubleshooting Step | Details |
| 1. Identify and Quantify | Use a validated GC-MS method to identify the specific solvent(s) and quantify their levels. |
| 2. Review Process | Examine the synthesis and purification steps to pinpoint the origin of the identified solvent(s). |
| 3. Optimize Drying | Increase the drying time, temperature, or vacuum to facilitate solvent removal. Be cautious not to degrade the product. |
| 4. Recrystallization | If the solvent is trapped in the crystal lattice, recrystallization from a different, more easily removable solvent may be necessary. |
| 5. Solvent Selection | In the long term, consider replacing high-boiling point solvents with lower-boiling point alternatives where feasible. |
Potential Impurities in this compound Synthesis
The following table summarizes potential impurities based on common synthetic routes.
| Synthetic Route | Potential Impurity | Structure | Formation Pathway |
| Strecker Synthesis | 2-Aminobutanoic acid | CH₃CH₂CH(NH₂)COOH | Hydrolysis of the intermediate 2-aminobutyronitrile or the final product.[12][13][14] |
| (R)-2-Aminobutanamide | (R)-CH₃CH₂CH(NH₂)CONH₂ | Non-stereoselective addition of cyanide to the imine intermediate. | |
| Unreacted Propionaldehyde | CH₃CH₂CHO | Incomplete reaction. | |
| From 2-Bromobutanoic Acid | 2-Hydroxybutanamide | CH₃CH₂CH(OH)CONH₂ | Hydrolysis of the bromo-intermediate. |
| Ammonium Bromide | NH₄Br | By-product of the ammonolysis reaction. | |
| 2-Aminobutanoic Acid | CH₃CH₂CH(NH₂)COOH | Hydrolysis of the final product. | |
| From 2-Chlorobutanoic Acid | Ammonium Chloride | NH₄Cl | By-product of the ammonolysis of 2-chlorobutanoyl chloride.[3] |
| Unreacted 2-Chlorobutanoic Acid | CH₃CH₂CH(Cl)COOH | Incomplete conversion to the acid chloride or incomplete ammonolysis. | |
| From 2-Aminobutanoic Acid | Unreacted 2-Aminobutanoic Acid | CH₃CH₂CH(NH₂)COOH | Incomplete amidation reaction.[5] |
| Dimer (2-(2-aminobutanamido)butanamide) | C₈H₁₇N₃O₂ | Self-condensation of this compound or reaction of activated 2-aminobutanoic acid with another molecule of this compound. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is suitable for the determination of the (R)-enantiomer in (S)-2-Aminobutanamide.[7][8][9]
| Parameter | Condition |
| Column | CROWNPAK CR (+) |
| Mobile Phase | 0.05% Perchloric acid solution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15 °C |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Protocol 2: GC-MS for Residual Solvents
This is a general protocol for the analysis of residual solvents and can be adapted based on the specific solvents used in the synthesis.
| Parameter | Condition |
| GC Column | DB-624 or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 35-350 amu |
| Sample Preparation | Dissolve a known amount of sample in a suitable solvent (e.g., DMSO, DMF) and analyze using headspace injection. |
Protocol 3: LC-MS for Non-Volatile Impurities
This protocol is designed for the detection and identification of non-volatile impurities such as unreacted starting materials and by-products.
| Parameter | Condition |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| MS Scan Range | 50-500 m/z |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile. |
Signaling Pathways and Logical Relationships
Signaling Pathway for Impurity Formation in Strecker Synthesis
Caption: Simplified pathway of the Strecker synthesis of this compound and the formation of the 2-aminobutanoic acid impurity.
References
- 1. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents [patents.google.com]
- 2. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. CN105198768A - Synthesis method for this compound - Google Patents [patents.google.com]
- 4. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 6. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Overcoming poor resolution in chiral HPLC of 2-Aminobutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with poor resolution during the chiral HPLC analysis of 2-Aminobutanamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor or no resolution of my this compound enantiomers?
A1: Poor or no resolution in chiral HPLC is a common challenge that can stem from several factors. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition, leading to insufficient differences in the interaction energy between the enantiomers and the CSP.
Troubleshooting Steps:
-
Verify Column Selection: For primary amines like this compound, crown ether-based columns, such as CROWNPAK CR (+), are specifically designed for such separations and have been shown to be effective.[1][2][3] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also a good starting point for screening.[4][5]
-
Optimize Mobile Phase: The mobile phase composition is critical for achieving selectivity.[6]
-
For Reversed-Phase (with a crown ether column): An acidic mobile phase is typically required. Perchloric acid solution (e.g., 0.05%) has been used successfully.[1][2][3] The pH of the mobile phase should be carefully controlled.
-
For Normal-Phase (with polysaccharide columns): A typical mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol (B130326).[4][7]
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can enhance resolution by allowing more time for the enantiomers to interact with the stationary phase.[8][9][10] Successful separations of this compound have been achieved at a low flow rate of 0.3 mL/min.[1][2][3]
-
Control Temperature: Temperature influences the thermodynamics of chiral recognition.[8][9] Lowering the temperature often improves resolution.[10] A successful method for this compound used a column temperature of 15°C.[1][2][3]
-
Ensure Column Equilibration: Chiral stationary phases may require longer equilibration times to provide stable and reproducible results.[9]
Q2: My peaks are present, but they are tailing or broad. What can I do?
A2: Peak tailing and broadening are common issues in HPLC that can significantly impact resolution and quantification. For a basic compound like this compound, this is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Use Mobile Phase Additives: To minimize unwanted interactions with residual silanols on silica-based columns, especially for basic analytes, the use of additives is crucial.[9]
-
For basic compounds like this compound in normal-phase, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase can significantly improve peak shape.[5][7]
-
-
Adjust Mobile Phase pH: In reversed-phase chromatography, ensure the mobile phase pH is appropriate. For a basic analyte, a lower pH will ensure it is protonated, which can improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening.[8] Try reducing the sample concentration or injection volume.
-
Consider Column Contamination/Degradation: If the problem persists, the column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it may be necessary.[5][8] A guard column can help extend the life of your analytical column.[11]
Q3: How do I choose the right mobile phase and optimize it for my separation?
A3: The choice of mobile phase depends on the chiral stationary phase and the properties of your analyte. Systematic optimization is key to achieving good resolution.
Mobile Phase Selection and Optimization Strategy:
-
Start with a Recommended Method: For this compound, a reversed-phase method using a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution is a validated starting point.[1][2][3]
-
Systematic Screening (if developing a new method):
-
Normal-Phase (Polysaccharide CSPs): Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.[4]
-
Vary the Modifier Concentration: Adjust the percentage of the alcohol modifier.
-
Test Different Modifiers: The choice of alcohol can significantly impact selectivity.[4]
-
-
Incorporate Additives: As mentioned in Q2, for basic analytes like this compound, include a basic additive (e.g., 0.1% DEA) in your normal-phase mobile phase to improve peak shape.[5][7]
Data Presentation
Table 1: Successful Experimental Conditions for Chiral HPLC of this compound
| Parameter | Condition | Reference |
| Column | CROWNPAK CR (+) | [1][2][3] |
| Mobile Phase | 0.05% Perchloric acid solution | [1][2][3] |
| Flow Rate | 0.3 mL/min | [1][2][3] |
| Column Temperature | 15 °C | [1][2][3] |
| Detection Wavelength | 200 nm | [1][2][3] |
Experimental Protocols
Detailed Protocol for Reversed-Phase Chiral HPLC of this compound
This protocol is based on a validated method for the determination of (R)-2-aminobutanamide in the presence of (S)-2-aminobutanamide.[1][2][3]
1. Materials and Reagents:
-
(S)-2-Aminobutanamide and (R)-2-Aminobutanamide standards
-
Perchloric acid, analytical grade
-
HPLC grade water
2. Instrumentation:
-
HPLC system with a UV detector
-
CROWNPAK CR (+) column (150 x 4.0 mm, 5 µm) or equivalent
-
Column oven
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a 0.05% (v/v) solution of perchloric acid in HPLC grade water.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 200 nm
-
Injection Volume: Typically 10-20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
5. Procedure:
-
Equilibrate the CROWNPAK CR (+) column with the mobile phase at a flow rate of 0.3 mL/min for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a standard solution of the racemate to confirm the elution order and resolution of the enantiomers.
-
Inject the prepared sample solution.
-
Identify and quantify the enantiomers based on their retention times compared to the standards.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Chiral Recognition Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability issues of 2-Aminobutanamide during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Aminobutanamide during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound, particularly in its common hydrochloride salt form, should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically between 2°C and 8°C.[3][4] It is crucial to keep the container tightly sealed to protect it from moisture and air, as the compound can be air-sensitive.[1][5][6] Store away from incompatible materials, especially strong oxidizing agents.[2][6]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH.[7][8] As an amide, it is potentially susceptible to hydrolysis under acidic or basic conditions.[9][10] Exposure to high temperatures can also lead to thermal degradation.[4]
Q3: How should this compound be handled to minimize degradation?
A3: Proper handling is critical to maintain the integrity of this compound. It is recommended to handle the compound in a well-ventilated area to avoid inhalation of dust.[1] Personal protective equipment, such as gloves, safety glasses, and a dust respirator, should be worn.[1][11][12] After handling, it is important to wash hands thoroughly.[1][2] Avoid eating, drinking, or smoking in the handling area.[1][2]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[2][6] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an amide and an amine), the following pathways are plausible under stress conditions:
-
Hydrolysis: The amide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-aminobutanoic acid and ammonia.[9][10]
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various impurities.
-
Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo decarboxylation (loss of CO2) and deamination (loss of NH3).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound due to improper storage or handling. | 1. Verify that the storage conditions (temperature, humidity, light exposure) are within the recommended range (2-8°C, dry, dark).2. Ensure that the container is tightly sealed.3. Review handling procedures to minimize exposure to air and moisture.4. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of potency or assay failure | Chemical degradation of the active substance. | 1. Investigate potential exposure to incompatible substances, such as strong oxidizing agents.2. Assess the pH of the sample solution; extremes in pH can catalyze hydrolysis of the amide group.[10]3. Analyze for known or suspected degradation products using a validated stability-indicating method. |
| Physical changes in the material (e.g., color change, clumping) | Absorption of moisture or degradation. | 1. Check the integrity of the container seal.2. Store the material in a desiccator to control humidity.3. If the material has already changed physically, it is recommended to use a fresh, properly stored batch for critical experiments. |
| Inconsistent experimental results | Instability of this compound in the experimental solution. | 1. Evaluate the stability of this compound in the specific solvent and at the concentration used in your experiments.2. Prepare solutions fresh before use.3. If the solution needs to be stored, conduct a solution stability study to determine the appropriate storage duration and conditions. |
Quantitative Data on Stability
Specific quantitative stability data for this compound is not widely available in the public domain. However, forced degradation studies are a standard approach to understanding a compound's stability profile.[2][13] The table below summarizes the expected qualitative outcomes from such studies based on the chemical properties of this compound and related compounds.
| Stress Condition | Expected Observation | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Degradation is likely. | 2-Aminobutanoic acid, Ammonia |
| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | Degradation is likely. | 2-Aminobutanoic acid, Ammonia |
| Oxidative Stress (e.g., 3% H2O2) | Degradation is possible. | Oxidized derivatives of the amino group. |
| Thermal Stress (e.g., >60°C) | Degradation is possible, especially over extended periods. | Decarboxylation and deamination products.[4] |
| Photostability (ICH Q1B conditions) | Generally considered stable, but testing is recommended. | Photolytic degradation products. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. While a specific validated stability-indicating method for this compound is not published, the following protocol is based on published HPLC methods for its enantiomeric purity and can be adapted and validated for stability testing.[13][14][15]
Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For chiral analysis, a specialized column such as a CROWNPAK CR(+) may be used.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or perchloric acid solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective.[3][14]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength: this compound has a weak chromophore, so detection is usually in the low UV range, around 200-210 nm.[14]
-
Column Temperature: Controlled, for example, at 25°C or 30°C.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound and subject them to various stress conditions as outlined in the quantitative data table above (acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples using the developed HPLC method.
-
-
Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)). This should include specificity (peak purity analysis of the main peak in stressed samples), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Caption: Workflow for Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. (R)-(-)-2-Aminobutanamide hydrochloride 96 103765-03-3 [sigmaaldrich.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
Managing hygroscopicity of 2-Aminobutanamide hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-Aminobutanamide hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound hydrochloride, which is known to be air-sensitive, this property can lead to several experimental challenges.[1] Moisture absorption can cause clumping, inaccuracies in weighing, and potential chemical degradation, all of which can compromise the integrity and reproducibility of your results.
Q2: How should I store this compound hydrochloride to minimize moisture absorption?
A2: To protect it from atmospheric moisture, this compound hydrochloride should be stored in a tightly sealed, airtight container. For long-term storage, it is recommended to keep the container in a cool, dry, and well-ventilated place. The use of a desiccator containing a suitable drying agent is also a highly effective practice.
Q3: What are the initial signs that my sample of this compound hydrochloride may have absorbed moisture?
A3: Visual signs of moisture absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy or caked material. In more advanced stages, the substance may appear damp or even begin to dissolve.
Q4: Can I use this compound hydrochloride that has been exposed to humidity?
A4: Using a sample that has absorbed moisture is not recommended as it can lead to inaccurate measurements and potentially impact the outcome of your experiment. If you suspect moisture absorption, it is best to determine the water content of the sample or use a fresh, properly stored batch.
Q5: How can I accurately weigh a hygroscopic substance like this compound hydrochloride?
A5: Accurate weighing requires minimizing the sample's exposure to the atmosphere. Work quickly and use a weighing vessel with a narrow opening. For highly sensitive measurements, weighing should be performed in a controlled environment, such as a glove box with a controlled, low-humidity atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent weighing results (mass continuously increasing). | The sample is actively absorbing moisture from the air during weighing. | - Weigh the sample in a glove box with controlled humidity.- Use a weighing bottle with a lid; weigh by difference.- Work as quickly as possible to minimize exposure time. |
| The powder has formed clumps or cakes. | Improper storage or prolonged exposure to a humid environment. | - If the caking is minor, you may be able to gently break up the clumps with a spatula before use, but be aware this does not remove the absorbed water.- For best results, use a fresh, properly stored sample.- Determine the water content of the caked sample before use. |
| Difficulty in achieving a consistent concentration for a standard solution. | The weighed amount of this compound hydrochloride contains an unknown amount of water, leading to a lower actual concentration of the active compound. | - Determine the water content of the solid using a method like Karl Fischer titration before preparing the solution.- Alternatively, prepare a stock solution from the entire contents of a new bottle and then standardize the solution. |
| Unexpected side reactions or degradation in the experiment. | The presence of absorbed water may be catalyzing or participating in unintended chemical reactions. | - Ensure the compound and all solvents and reagents are anhydrous.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Hygroscopicity Classification (General)
The European Pharmacopoeia provides a general classification for hygroscopicity based on the increase in mass after storage at 25°C and 80% relative humidity for 24 hours.
| Classification | Increase in Mass (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Researchers can use this classification scheme to characterize their batch of this compound hydrochloride.
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
This method is highly specific for water and is suitable for determining low levels of moisture.
Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, sulfur dioxide, a base, and an alcohol. The endpoint is detected potentiometrically.
Apparatus:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Analytical Balance
-
Gas-tight syringes
Reagents:
-
Karl Fischer reagent (single or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
Procedure:
-
System Preparation: Assemble the Karl Fischer apparatus according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Preparation: Add the appropriate volume of anhydrous solvent to the titration vessel.
-
Pre-titration: Start the instrument's pre-titration or conditioning function to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
Standardization: Accurately weigh a known amount of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) and quickly introduce it into the titration vessel. Titrate to the endpoint. The water equivalence factor (titer) of the Karl Fischer reagent is determined.
-
Sample Analysis: a. Accurately weigh a suitable amount of this compound hydrochloride. The sample size should be chosen based on the expected water content to ensure a sufficient titration volume. b. Quickly transfer the sample into the conditioned titration vessel, ensuring minimal exposure to the atmosphere. c. Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the initial mass of the sample.
Determination of Moisture Content by Loss on Drying (Gravimetric Method)
This method measures the loss in mass of a substance upon drying under specified conditions. It is important to note that this method will also measure other volatile components, not just water.
Principle: The sample is heated, and the loss in weight is used to calculate the moisture content as a percentage of the initial weight.
Apparatus:
-
Drying oven with temperature control
-
Analytical balance
-
Weighing bottle with a stopper
-
Desiccator
Procedure:
-
Preparation of Weighing Bottle: Dry a clean, empty weighing bottle with its stopper removed in the oven at the specified temperature (e.g., 105°C) for at least 30 minutes. Place the stopper in the bottle, transfer to a desiccator to cool to room temperature, and then weigh it accurately.
-
Sample Preparation: Transfer a specified amount of this compound hydrochloride (typically 1-2 g) into the prepared weighing bottle. Close the bottle and weigh it accurately.
-
Drying: Place the weighing bottle with the sample in the oven at the specified temperature. Remove the stopper and place it alongside the bottle in the oven.
-
Drying Time: Dry the sample for the time specified in a monograph or until a constant weight is achieved. To check for constant weight, cool the bottle in a desiccator and weigh. Repeat the drying for set intervals (e.g., 1 hour) until the difference between two consecutive weighings is not more than a specified amount (e.g., 0.5 mg).
-
Cooling and Weighing: After drying is complete, close the bottle with its stopper while still in the oven. Transfer the bottle to a desiccator to cool to room temperature. Once cooled, weigh the bottle and its contents accurately.
-
Calculation: The percentage loss on drying is calculated from the loss in weight of the sample and the initial weight of the sample.
Visualizations
Caption: Workflow for Handling this compound hydrochloride.
References
Minimizing byproduct formation in the synthesis of 2-Aminobutanamide
Technical Support Center: Synthesis of 2-Aminobutanamide
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Ammonolysis of 2-halobutyryl chloride: This route typically starts from 2-chlorobutyric acid or 2-bromobutyric acid, which is converted to the corresponding acyl chloride and then reacted with ammonia (B1221849). The use of 2-chlorobutyric acid is often preferred as the resulting ammonium (B1175870) chloride byproduct is more easily separated than ammonium bromide.[1]
-
Ammonolysis of 2-halobutyric acid esters: This involves esterification of 2-bromobutyric acid followed by an ammonolysis reaction.[1][2]
-
From 2-aminobutyric acid: This involves activating the carboxylic acid group, often with reagents like thionyl chloride or bis(trichloromethyl)carbonate, to facilitate amidation.[3][4]
-
Strecker Synthesis: This classic method uses propionaldehyde (B47417), a cyanide source (like sodium cyanide), and ammonia to form an intermediate 2-aminobutyronitrile, which is subsequently hydrolyzed.[1][5] Due to the high toxicity of cyanide reagents, this route requires stringent safety protocols.
Q2: I am observing a significant amount of an insoluble salt in my reaction mixture. What is it likely to be?
A2: If you are using a synthesis route starting from a 2-halobutyric acid derivative, the insoluble salt is most likely an ammonium halide byproduct.
-
Ammonium chloride (NH₄Cl): Formed when starting with 2-chlorobutyric acid. This salt is generally considered easier to remove by filtration.[1]
-
Ammonium bromide (NH₄Br): Formed when starting with 2-bromobutyric acid. This byproduct can be challenging to separate from the desired this compound due to similar solubility in some organic solvents.[1]
Q3: My final product has a low melting point and appears impure, even after purification. What could be the issue?
A3: This could be due to several factors depending on your synthetic route:
-
Residual Ammonium Bromide: If using the 2-bromobutyric acid route, the presence of ammonium bromide is a common issue that can depress the melting point and affect purity.[1]
-
Incomplete Reaction: If starting from an intermediate like 2-aminobutyronitrile (from Strecker synthesis) or an ester, incomplete conversion to the final amide can result in a mixture of products that is difficult to purify.
-
Racemization: If you are synthesizing a specific enantiomer, such as (S)-2-Aminobutanamide, the presence of the other enantiomer will result in a racemic mixture with different physical properties, including a different melting point, than the pure enantiomer.
Q4: How can I control the formation of the undesired enantiomer in the synthesis of (S)-2-Aminobutanamide?
A4: To obtain an enantiomerically pure product, you can either start with a chiral raw material or perform a resolution step.
-
Chiral Starting Material: Using enantiomerically pure (S)-2-aminobutyric acid or (S)-2-chlorobutyric acid as your starting material can help maintain the desired stereochemistry.
-
Chiral Resolution: If you have a racemic mixture of this compound, you can perform a chiral resolution. This is often done by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[2][5] These diastereomeric salts have different solubilities, allowing for their separation by crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of starting material. | Optimize reaction time and temperature. For the ammonolysis of 2-chlorobutyryl chloride, consider increasing the pressure to between 0.3-0.5 MPa.[1] Ensure the molar ratio of ammonia to the acyl chloride is sufficient, typically in the range of 5:1 to 8:1.[1] |
| Side reactions consuming the starting material or intermediate. | Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction. For the Strecker synthesis, maintaining a low temperature (e.g., 5-10°C) during the addition of propionaldehyde is crucial to minimize byproducts.[6][7] | |
| Difficult Product Isolation / Sticky Product | Presence of highly soluble byproducts, such as ammonium bromide. | Consider switching to a synthetic route that produces a less soluble byproduct, such as the 2-chlorobutyric acid method which generates ammonium chloride.[1] If using the bromo- route, extensive washing or recrystallization from a suitable solvent system may be required. |
| Formation of 4-ethyl-2,5-oxazolidinedione as a byproduct | This intermediate, formed when using bis(trichloromethyl)carbonate with 2-aminobutyric acid, can be difficult to purify.[1] | Careful control of reaction conditions (temperature and stoichiometry) is necessary. Purification of this intermediate may require chromatography or recrystallization before proceeding to the ammonolysis step. |
| Inconsistent Results at Larger Scale | Poor heat and mass transfer in larger reaction vessels. | Ensure efficient stirring and temperature control. For exothermic steps like ammonolysis, a gradual addition of reagents and effective cooling are critical. The process parameters may need to be re-optimized when scaling up. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chlorobutyric Acid
This protocol is based on a method designed to produce an easily separable byproduct.[1]
Step 1: Synthesis of 2-Chlorobutyryl Chloride
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-chlorobutyric acid.
-
Add a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). The molar ratio of 2-chlorobutyric acid to catalyst should be approximately 1:0.3-0.5.[1]
-
While stirring, add thionyl chloride (SOCl₂).
-
Heat the reaction mixture to 50-80°C and maintain for a period sufficient to complete the reaction (typically monitored by GC or TLC).
-
After completion, the excess thionyl chloride can be removed by distillation. The resulting 2-chlorobutyryl chloride is often used directly in the next step.
Step 2: Ammonolysis of 2-Chlorobutyryl Chloride
-
In a separate pressure reactor, charge an alcohol solvent such as methanol (B129727) or isopropanol.
-
Cool the solvent and introduce ammonia gas until the desired molar excess is achieved (e.g., a molar ratio of 2-chlorobutyryl chloride to ammonia of 1:5-8).[1]
-
Slowly add the 2-chlorobutyryl chloride from Step 1 to the ammonia solution while maintaining a low temperature.
-
Seal the reactor and heat to 50-60°C. Maintain the pressure between 0.3-0.5 MPa for several hours until the reaction is complete.[1]
-
Cool the reaction mixture to 0-5°C to precipitate the ammonium chloride byproduct and the product.
-
Filter the solids. The filtrate can be concentrated under reduced pressure to yield more product.
-
The solid product can be purified by washing with a cold solvent or by recrystallization to separate the this compound from the ammonium chloride.
Visualizations
Workflow for Byproduct Minimization
Caption: Decision workflow for selecting a synthetic route to minimize byproduct separation issues.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting and resolving issues of low product yield.
References
- 1. CN105198768A - Synthesis method for this compound - Google Patents [patents.google.com]
- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 4. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents [patents.google.com]
- 6. CN101811978A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 7. CN101811978B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Crystallization of (S)-2-Aminobutanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the crystallization of (S)-2-aminobutanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common crystallization strategies for (S)-2-aminobutanamide hydrochloride?
A1: The most common strategies for crystallizing (S)-2-aminobutanamide hydrochloride are cooling crystallization and anti-solvent crystallization.[1][2][3] Cooling crystallization involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool, causing the solubility to decrease and crystals to form.[1] Anti-solvent crystallization involves dissolving the compound in a solvent in which it is soluble and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[2][3] The choice of method depends on the solvent properties and the desired crystal attributes.
Q2: What are suitable solvent and anti-solvent systems for the crystallization of (S)-2-aminobutanamide hydrochloride?
A2: (S)-2-aminobutanamide hydrochloride has varying solubility in different solvents. It is soluble in methanol (B129727) and N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] Based on this and related literature for similar amine hydrochlorides, common solvent/anti-solvent systems include:
-
Methanol as the solvent, with the potential addition of an anti-solvent.[5][6]
-
Ethanol (B145695)/diethyl ether , where ethanol is the solvent and diethyl ether is the anti-solvent.[7]
-
Isopropanol (B130326) has also been mentioned in the context of its preparation.[8]
Q3: How does pH influence the crystallization process?
A3: The pH of the solution is a critical parameter in the crystallization of (S)-2-aminobutanamide hydrochloride. The hydrochloride salt itself implies an acidic environment. Patent literature describes adjusting the pH to approximately 7 with hydrochloric acid during the purification of the tartrate precursor, followed by treatment with a hydrogen chloride solution in methanol or isopropanol to precipitate the final hydrochloride salt.[5][8] In some procedures, the pH is adjusted to a highly acidic range of 1-1.5 to ensure the formation of the hydrochloride salt.[6] The pH can also influence the polymorphic form of the final crystalline product.[9]
Q4: What is polymorphism and is it a concern for (S)-2-aminobutanamide hydrochloride?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.[10] While specific polymorphs of (S)-2-aminobutanamide hydrochloride are not extensively detailed in the provided search results, it is a common phenomenon for pharmaceutical compounds.[10][11] The varying melting points reported (152-156°C and 259-263°C) could potentially indicate the existence of different polymorphs or solvates.[4] Therefore, controlling crystallization conditions to consistently produce the desired polymorph is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. The solution is not sufficiently saturated. 2. Insufficient cooling.[7] | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator).[7] |
| Formation of Oil Instead of Crystals | 1. The compound is too soluble in the chosen solvent.[12] 2. The cooling rate is too rapid.[7] 3. Impurities are present, inhibiting crystal nucleation. | 1. Try a solvent in which the compound is less soluble, or use an anti-solvent.[7][12] 2. Allow the solution to cool more slowly to room temperature before further cooling.[7] 3. If oiling persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Consider further purification of the material if impurities are suspected. |
| Low Crystal Yield | 1. Too much solvent was used. 2. Incomplete precipitation. 3. The crystals are too soluble in the wash solvent.[7] | 1. Concentrate the mother liquor by evaporating some of the solvent and attempt to recrystallize.[7] 2. Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize precipitation.[7] 3. Use a minimal amount of ice-cold wash solvent.[7] |
| Impure Final Product | 1. Impurities were co-precipitated. 2. Inefficient washing of the crystals. | 1. A second recrystallization may be necessary.[7] 2. Ensure the crystals are washed with a small amount of cold, fresh solvent in which the impurities are soluble but the product is not. |
Quantitative Data
| Parameter | Value | Source |
| Melting Point | 152°C - 156°C | [4] |
| Melting Point | 259-263 °C | |
| Solubility in N,N-Dimethylformamide | Very soluble | [4] |
| Solubility in Methanol | Soluble | [4] |
| Solubility in Glacial Acetic Acid | Sparingly soluble | [4] |
| Solubility in Chloroform | Very slightly soluble | [4] |
| Solubility in Water | Practically insoluble | [4] |
Experimental Protocols
Protocol 1: Cooling Crystallization from Methanol
-
Dissolution: In a clean flask, dissolve the crude (S)-2-aminobutanamide hydrochloride in a minimal amount of warm methanol with stirring until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice bath or a refrigerator for a few hours.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization using Methanol/Diethyl Ether
-
Dissolution: Dissolve the crude (S)-2-aminobutanamide hydrochloride in the minimum volume of methanol at room temperature.
-
Anti-Solvent Addition: Slowly add diethyl ether dropwise to the stirred solution until the solution becomes persistently turbid.[7]
-
Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature to facilitate slow crystal growth. For higher yield, the flask can be cooled in an ice bath after initial crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.[7]
-
Drying: Dry the purified crystals under a high vacuum.
Visualizations
Caption: General workflow for cooling crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijcea.org [ijcea.org]
- 4. echemi.com [echemi.com]
- 5. Resolution method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to the Validation of 2-Aminobutanamide Purity: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. For chiral molecules like 2-aminobutanamide, a key intermediate in the synthesis of certain antiepileptic drugs, ensuring both chemical and enantiomeric purity is critical for safety and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity.
Quantitative NMR has emerged as a powerful, primary analytical method that offers direct and accurate quantification without the need for a specific reference standard of the analyte itself.[1] This contrasts with chromatographic techniques, which are relative methods requiring certified reference standards for accurate quantification.[1] This guide presents a detailed qNMR protocol, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity validation is influenced by factors such as the properties of the analyte, potential impurities, required accuracy and precision, and practical considerations like sample throughput and cost. The following table summarizes a comparative analysis of qNMR, HPLC, and GC for the purity determination of this compound.
| Feature | qNMR (Quantitative Nuclear Magnetic Resonance) | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.[1] | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. |
| Primary/Relative Method | Primary method (provides absolute purity without a specific analyte reference standard).[1] | Relative method (requires a certified reference standard of the analyte).[1] | Relative method (requires a certified reference standard of the analyte). |
| Chemical Purity Assay | Excellent | Excellent | Good (may require derivatization for non-volatile impurities) |
| Enantiomeric Purity Assay | Possible with chiral derivatizing or solvating agents. | Excellent with a chiral stationary phase.[2][3] | Possible with a chiral column, but may require derivatization. |
| Sample Throughput | Moderate | High | High |
| Selectivity | High (distinguishes structurally similar molecules). | High (tunable by column and mobile phase selection). | Very high for volatile compounds. |
| Sample Preparation | Simple dissolution. | Dissolution and filtration. | May require derivatization for polar analytes. |
| Data Interpretation | Provides structural information on impurities. | Retention time and peak area. | Retention time and peak area. |
| Hypothetical Purity (%) | 99.2% | 99.3% | 99.1% |
| Hypothetical Enantiomeric Excess (%) | >99.5% (with chiral derivatizing agent) | 99.6% | 99.5% |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines the determination of this compound purity using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16 (can be adjusted based on signal-to-noise)
-
Acquisition Time: ≥ 3 s
-
Spectral Width: 16 ppm
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound in DMSO-d6, the triplet at approximately 3.67 ppm (corresponding to the α-proton) is suitable for quantification.[4] For maleic acid, the singlet at approximately 6.3 ppm is used.
-
Calculate the purity of this compound using the following formula:
Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for determining the enantiomeric purity of this compound.[2][3]
1. Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm)[3]
-
Mobile Phase: 0.05% Perchloric acid solution[3]
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 15 °C[3]
-
Detection: UV at 200 nm[3]
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the two peaks corresponding to the (S) and (R)-enantiomers.
-
Integrate the peak area of each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100
Visualizing the Workflow and Method Comparison
To further clarify the experimental and logical relationships, the following diagrams have been generated.
Caption: Experimental workflow for qNMR purity determination of this compound.
Caption: Logical comparison of qNMR, HPLC, and GC for purity validation.
Conclusion
The validation of this compound purity can be effectively accomplished using qNMR, HPLC, and GC. qNMR stands out as a primary method that provides an absolute purity value without the need for a specific analyte reference standard, while also offering valuable structural information about any impurities present.[1] HPLC, particularly with a chiral stationary phase, offers a versatile and high-throughput option, ideal for routine quality control of both chemical and enantiomeric purity, provided a certified reference standard is available.[2][3] GC is a powerful technique for analyzing volatile impurities and can provide excellent separation, though it often requires a derivatization step for polar analytes like this compound. The selection of the most appropriate method will depend on the specific analytical requirements, available instrumentation, and the stage of drug development. For definitive purity assignment and characterization of reference materials, qNMR is an unparalleled tool. For routine quality control in a manufacturing environment, chiral HPLC is often the method of choice.
References
A Comparative Analysis of 2-Aminobutanamide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
2-Aminobutanamide, particularly its S-enantiomer, is a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance for pharmaceutical production. This guide provides a comparative analysis of various methods for the synthesis of this compound, offering a comprehensive overview of reaction pathways, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Overview of Synthetic Strategies
Several synthetic routes to this compound have been developed, primarily starting from butyric acid, 2-aminobutyric acid, 2-aminobutyronitrile, or 2-bromobutyric acid derivatives. Each method presents a unique set of advantages and disadvantages concerning yield, purity, cost, safety, and environmental impact.
Comparative Data
The following table summarizes the key quantitative data for the different synthesis methods, compiled from various sources.
| Starting Material | Key Reagents/Method | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Butyric Acid | Bromination, Methylation, Ammoniation, Acidification | Not explicitly stated | Utilizes a readily available starting material. | Four-step reaction, uses environmentally unfriendly bromine, high-pressure amination, higher production cost and safety hazards.[1][2][4] | [1][2][4] |
| 2-Aminobutyric Acid | Thionyl chloride (chlorination), Ammoniation, Acidification | 81.0% (for (S)-enantiomer) | Direct conversion of the amino acid. | Use of thionyl chloride produces HCl and SO2, leading to environmental pollution.[1][5] | [1][5] |
| 2-Aminobutyric Acid | Bis(trichloromethyl)carbonate (chlorination), Ammoniation, Acidification | High | Low production cost, mild reaction conditions, simple and safe operation, less waste.[1][4] | Requires handling of phosgene (B1210022) equivalent. | [1][4] |
| 2-Aminobutyric Acid | Esterification (Thionyl chloride/Methanol), Amidation (Ammonia/Methanol) | 90% (for amidation step) | High yield for the amidation step, avoids harsh chlorinating agents for the acid. | Multi-step process. | [6] |
| 2-Aminobutyronitrile | Strecker reaction (Propionaldehyde, Cyanide, Ammonia) followed by hydrolysis | Not explicitly stated | Direct formation of the aminonitrile precursor. | Use of highly toxic cyanide, instability of 2-aminobutyronitrile can lead to impurities.[7][8] | [7][8] |
| 2-Aminobutyronitrile | Schiff base formation with aromatic aldehyde, followed by acidic hydrolysis | Good product quality | Improved stability of the intermediate, simpler workup, more environmentally friendly than direct hydrolysis.[7] | Additional step of Schiff base formation and hydrolysis. | [7] |
| Methyl 2-bromobutyrate (B1202233) | Ammoniation, followed by resolution | Not explicitly stated for racemate, 94-95% for final (S)-enantiomer after resolution and salification | Single step to racemic amide, readily available starting material.[3][9] | Requires a separate resolution step to obtain the desired enantiomer, which can be complex and reduce overall yield.[3] | [3][9] |
Experimental Protocols
Method 1: Synthesis from 2-Aminobutyric Acid via 4-ethyl-2,5-oxazolidinedione
This method is highlighted for its high yield and more environmentally benign process compared to traditional chlorination methods.[1][4]
Step 1: Synthesis of 4-ethyl-2,5-oxazolidinedione
-
In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 10.3g (100mmol) of 2-aminobutyric acid and 2.28g (20mmol) of 3-dimethyl-2-imidazolidinone.[4]
-
Dissolve 23.76g (80mmol) of bis(trichloromethyl)carbonate in 41g of tetrahydrofuran (B95107) and place it in a constant pressure dropping funnel.[4]
-
Add the bis(trichloromethyl)carbonate solution dropwise to the flask at reflux temperature.[4]
-
Maintain the reaction for 8 hours.[4]
-
After the reaction is complete, the resulting solution is separated and purified to obtain 4-ethyl-2,5-oxazolidinedione.[1]
Step 2: Ammonolysis and Acidification
-
Dissolve the obtained 4-ethyl-2,5-oxazolidinedione in an organic solvent such as methanol (B129727) or ethanol.[1]
-
Saturate the solution with ammonia (B1221849) gas.[1]
-
Allow the reaction to proceed for 2-8 hours.[1]
-
Distill the solvent.[1]
-
Add concentrated hydrochloric acid to precipitate the this compound hydrochloride crystals.[1]
-
Separate the crystals to obtain the final product.[1]
Method 2: Synthesis from 2-Aminobutyric Acid via Esterification and Amidation
This classic approach involves the protection of the carboxylic acid as an ester, followed by amidation.
Step 1: Esterification of 2-Aminobutyric Acid
-
Suspend 10 mmol of (S)-2-aminobutyric acid in 10 mL of methanol in a 20 mL reactor and cool to 0°C.[6]
-
Slowly add 20 mmol of thionyl chloride.[6]
-
Heat the resulting solution to reflux until the reaction is complete.[6]
-
Remove volatile components under vacuum to obtain the crude methyl (S)-2-aminobutanoate, which is used in the next step without further purification (Yield= 99%).[6]
Step 2: Amidation of Methyl (S)-2-aminobutanoate
-
To a 20 mL reactor, add 6 mmol of the methyl (S)-2-aminobutanoate from the previous step.[6]
-
Add 70 mmol of ammonia (as a 7N solution in methanol).[6]
-
Stir the resulting solution at room temperature until the reaction is complete.[6]
-
Remove the solvent under vacuum to obtain a crude sticky white solid.[6]
-
Recrystallize the solid by dissolving it in 1 mL of water and precipitating with the addition of 20 mL of acetone (B3395972) to yield (S)-2-aminobutanamide (Yield= 90%).[6]
Method 3: Synthesis from Methyl 2-bromobutyrate and Subsequent Resolution
This pathway produces a racemic mixture of this compound, which then requires chiral resolution to isolate the desired S-enantiomer.
Step 1: Ammoniation of Methyl 2-bromobutyrate
-
In a reaction vessel, add a methanolic ammonia solution (25% ammonia by weight) and cool to below 10°C.[2][3]
-
Add methyl 2-bromobutyrate dropwise over 2-3 hours.[3]
-
Seal the reactor and stir at 20°C for 38-42 hours, monitoring the disappearance of the starting material.[3]
-
Evaporate the solvent under reduced pressure to obtain a white solid.[2]
-
Add anhydrous isopropanol (B130326) to the solid, reflux for 2 hours, and then cool to 10°C.[2]
-
Filter to remove ammonium (B1175870) bromide. The filtrate contains the racemic DL-2-aminobutanamide.[2]
Step 2: Resolution of DL-2-aminobutanamide
-
Dissolve the crude DL-2-aminobutanamide in methanol.[3]
-
Slowly add L-tartaric acid to precipitate the diastereomeric salt.[3]
-
Filter the solid to obtain the crude salt of (S)-2-aminobutanamide.[3]
Step 3: Liberation and Salification
-
The purified salt is treated with a base (e.g., ammonia in ethanol) to liberate the free (S)-2-aminobutanamide.[9]
-
Hydrogen chloride is then introduced to precipitate the final product, (S)-2-aminobutanamide hydrochloride.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the described synthesis methods.
References
- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN103086913A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 8. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of Chemical and Enzymatic Synthesis of (S)-2-aminobutanamide
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (S)-2-aminobutanamide, a key building block for the antiepileptic drug Levetiracetam, is a prime example of a chiral molecule where the method of synthesis significantly impacts yield, purity, and environmental footprint. This guide provides an objective comparison of the traditional chemical and emerging enzymatic routes for the synthesis of (S)-2-aminobutanamide, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of enantiomerically pure (S)-2-aminobutanamide can be broadly categorized into two approaches: classical chemical synthesis and biocatalytic enzymatic methods. Chemical routes often involve multi-step processes, including the resolution of racemic mixtures, which can be resource-intensive and generate significant chemical waste. In contrast, enzymatic methods offer the potential for high stereoselectivity, milder reaction conditions, and a more sustainable process. This comparison delves into the specifics of both approaches, presenting quantitative data to inform decisions on process development and implementation.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for representative chemical and enzymatic synthesis methods of (S)-2-aminobutanamide, providing a clear comparison of their performance.
Table 1: Comparison of Chemical Synthesis Methods
| Parameter | Method 1: Resolution via Chiral Reagent | Method 2: Starting from L-2-Aminobutyric Acid |
| Starting Material | Racemic 2-aminobutyric acid | L-2-aminobutyric acid |
| Key Reagents | R-malic acid or d-camphorsulfonic acid, thionyl chloride, ammonia (B1221849) | Thionyl chloride, methanol, ammonia |
| Solvent | Methanol, alcoholic solvent | Methanol |
| Reaction Steps | 3 (Resolution, Chlorination, Amidation) | 2 (Esterification, Ammonolysis) |
| Reported Yield | High (specific value not consistently reported)[1] | ~77.4% (for the preceding step of L-2-aminobutyric acid synthesis)[2] |
| Optical Purity (e.e.) | High (dependent on resolution efficiency) | >99%[2] |
| Key Challenges | Use of stoichiometric chiral resolving agents, potential for racemization, harsh reagents (thionyl chloride). | Availability and cost of enantiomerically pure starting material. |
Table 2: Comparison of Enzymatic Synthesis Methods
| Parameter | Method 1: Kinetic Resolution with D-aminopeptidase | Method 2: Catalytic Ammonolysis with Lipase |
| Starting Material | Racemic 2-aminobutanamide | (S)-2-aminobutyrate methyl ester |
| Enzyme | D-aminopeptidase from Brucella sp. | Immobilized Lipase |
| Substrate Conc. | 300 g/L[3][4] | Not specified |
| Enzyme Loading | 4 g/L (wet cell weight)[3][4] | 8-11% (by mass of substrate)[5] |
| Reaction Time | 80 minutes[3][4] | 18-26 hours[5] |
| Temperature | 45°C[3][4] | 35-55°C[5] |
| pH | 8.0[3][4] | Not specified |
| Conversion | 50%[3][4] | >96.2%[5] |
| Product Yield | Theoretical max. 50% | 85.3 - 85.6%[5] |
| Optical Purity (e.e.) | >99%[3][4] | 99.4 - 99.6%[5] |
| Key Advantages | High enantioselectivity, mild reaction conditions, rapid reaction. | High conversion and yield, use of an immobilized enzyme allows for easier recovery and reuse. |
| Key Challenges | Maximum theoretical yield of 50%, requires separation of product from unreacted starting material. | Longer reaction times compared to the D-aminopeptidase method. |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows for the described chemical and enzymatic synthesis routes.
Caption: Chemical synthesis workflows for (S)-2-aminobutanamide.
Caption: Enzymatic synthesis workflows for (S)-2-aminobutanamide.
Experimental Protocols
Chemical Synthesis: Resolution of Racemic 2-aminobutyric acid followed by Amidation
This protocol is a generalized representation based on common chemical synthesis strategies.[1]
-
Resolution of Racemic 2-aminobutyric acid:
-
Dissolve racemic 2-aminobutyric acid in a suitable solvent such as methanol.
-
Add a stoichiometric amount of a chiral resolving agent (e.g., R-malic acid or d-camphorsulfonic acid).
-
Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize selectively.
-
Isolate the crystals by filtration and wash with a cold solvent.
-
Liberate the free (S)-2-aminobutyric acid from the salt by treatment with a base.
-
-
Chlorination:
-
Suspend the obtained (S)-2-aminobutyric acid in a suitable solvent.
-
Add thionyl chloride dropwise at a controlled temperature to form (S)-2-aminobutyryl chloride.
-
-
Amidation:
-
Introduce the (S)-2-aminobutyryl chloride into a solution of ammonia in an alcoholic solvent.
-
The amidation reaction proceeds to yield (S)-2-aminobutanamide.
-
Isolate and purify the product through crystallization or chromatography.
-
Enzymatic Synthesis: Kinetic Resolution of Racemic this compound using D-aminopeptidase
This protocol is based on the study by Tang et al. (2018).[3][4]
-
Reaction Setup:
-
Prepare a reaction mixture containing 300 g/L of racemic this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Add recombinant E. coli whole cells containing the D-aminopeptidase from Brucella sp. to a final concentration of 4 g/L (wet cell weight).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 45°C with gentle agitation for 80 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the conversion and enantiomeric excess.
-
-
Product Isolation:
-
Upon reaching approximately 50% conversion, terminate the reaction by removing the biocatalyst (e.g., centrifugation).
-
Separate the desired (S)-2-aminobutanamide from the by-product, (R)-2-aminobutyric acid, and the unreacted (R)-2-aminobutanamide. This can be achieved through techniques such as extraction or chromatography, taking advantage of the different chemical properties of the amide and the carboxylic acid.
-
Conclusion
The choice between chemical and enzymatic synthesis of (S)-2-aminobutanamide depends on various factors, including the desired scale of production, cost considerations, and environmental regulations.
-
Chemical synthesis , particularly methods involving the resolution of racemates, can be effective but often suffers from lower atom economy, the use of harsh reagents, and the generation of significant waste streams. Direct synthesis from an enantiopure starting material like L-2-aminobutyric acid simplifies the process but is dependent on the availability and cost of the starting material.
-
Enzymatic synthesis presents a compelling alternative, offering high enantioselectivity under mild reaction conditions. The kinetic resolution using D-aminopeptidase is remarkably fast and efficient, yielding a product with excellent optical purity. However, the theoretical maximum yield is limited to 50%. The lipase-catalyzed ammonolysis offers a high-yield and high-conversion route, although with a longer reaction time. The use of immobilized enzymes in the latter method also facilitates catalyst recycling, further enhancing the sustainability of the process.
For drug development professionals, the adoption of enzymatic methods for the synthesis of chiral intermediates like (S)-2-aminobutanamide can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes, aligning with the principles of green chemistry. Further process optimization and enzyme engineering are expected to enhance the industrial viability of these biocatalytic routes.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Excess Determination of (S)-2-aminobutanamide by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the enantiomeric excess (ee) of (S)-2-aminobutanamide, a key intermediate in the synthesis of various pharmaceuticals. The primary focus is on a validated chiral High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Chiral HPLC Methods: A Head-to-Head Comparison
Chiral HPLC stands as the most robust and widely adopted technique for the enantioselective analysis of 2-aminobutanamide. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Below is a comparison of a validated method using a crown ether-based CSP and potential alternatives using polysaccharide-based CSPs.
Data Presentation: Chiral HPLC Parameters
| Parameter | Crown Ether CSP (CROWNPAK CR (+)) | Polysaccharide CSPs (e.g., Chiralpak IA, AD-H) |
| Stationary Phase | Chiral crown ether | Amylose or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | 0.05% Perchloric acid solution in water[1][2][3] | Typically Normal Phase: Hexane/Isopropanol (B130326) mixtures[4][5] |
| Flow Rate | 0.3 mL/min[1][2][3] | Typically 0.5 - 1.2 mL/min[4][6] |
| Column Temperature | 15 °C[1][2][3] | Ambient |
| Detection | UV at 200 nm[1][2][3] | UV at various wavelengths (e.g., 254 nm)[6] |
| Reported Success for this compound? | Yes, validated method published[1][2][3] | No direct successful separation reported, but used for other primary amines.[5] |
Experimental Protocols: Chiral HPLC
Method 1: Validated Method using CROWNPAK CR (+) [1][2][3]
-
Sample Preparation: Dissolve the sample of (S)-2-aminobutanamide in the mobile phase to a suitable concentration.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: CROWNPAK CR (+) (150 x 4.0 mm, 5 µm).[2]
-
Mobile Phase: 0.05% (v/v) perchloric acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 15 °C.
-
Detection: UV at 200 nm.
-
Injection Volume: Appropriate for the system and sample concentration.
-
Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100 Where Area(S) and Area(R) are the peak areas of the (S) and (R)-enantiomers, respectively.
Method 2: General Protocol for Polysaccharide-Based CSPs
While a specific validated method for this compound using polysaccharide columns like Chiralpak IA or AD-H was not found in the reviewed literature, these columns are widely used for primary amine separations.[5] A general starting protocol would be as follows:
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Derivatization with a UV-active group may be necessary if the analyte has a poor chromophore.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak IA or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV, wavelength dependent on the analyte or derivatizing agent.
Method Validation Summary for CROWNPAK CR (+) Method[1][3]
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.0002 mg/mL |
| Limit of Quantification (LOQ) | 0.0005 mg/mL |
| Linearity Range for (R)-isomer | 0.0005 mg/mL to 0.004 mg/mL |
| Recovery of (R)-isomer | 93% to 106% |
Alternative Methods for Enantiomeric Excess Determination
Beyond chiral HPLC, other analytical techniques can be employed for determining the enantiomeric excess of chiral primary amines. These methods offer different advantages in terms of speed, sample consumption, and instrumentation requirements.
Data Presentation: Comparison of Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[7] | High resolution for volatile compounds.[7] | Requires derivatization to increase volatility; not suitable for thermally labile compounds.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[7] | Rapid analysis time, small sample volume. | May have lower accuracy and sensitivity compared to chromatographic methods; requires specific chiral reagents. |
| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral fluorescent probe, leading to differences in fluorescence intensity. | High sensitivity and suitability for high-throughput screening.[9] | Requires a suitable fluorescent chiral probe and method development. |
Experimental Protocols: Alternative Methods
Chiral Gas Chromatography (GC)
-
Derivatization: The primary amine group of this compound typically requires derivatization to increase its volatility and improve chromatographic performance. A common approach is acylation with a reagent like trifluoroacetic anhydride.[8]
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure separation of the diastereomeric derivatives.
-
ee Calculation: Based on the integrated peak areas of the two diastereomers.
NMR Spectroscopy
-
Sample Preparation: The chiral amine is mixed with a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent in an NMR tube. This forms diastereomeric species that are distinguishable by NMR.
-
NMR Spectrometer: A high-field NMR spectrometer.
-
Analysis: The ¹H or ¹⁹F NMR spectrum is acquired. The enantiomeric excess is determined by integrating the signals corresponding to the different diastereomers.
Fluorescence Spectroscopy
-
Assay Principle: A chiral fluorescent sensor forms diastereomeric complexes with the enantiomers of the amine. These complexes exhibit different fluorescence intensities.
-
Procedure: The amine sample is mixed with the chiral fluorescent sensor in a suitable solvent. The fluorescence emission is measured at a specific wavelength.
-
ee Determination: A calibration curve is typically constructed using samples of known enantiomeric composition to correlate fluorescence intensity with enantiomeric excess.
Workflow and Logic Diagrams
To visually represent the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for enantiomeric excess determination by chiral HPLC.
Caption: Logic diagram for selecting a chiral stationary phase.
Conclusion
For the determination of the enantiomeric excess of (S)-2-aminobutanamide, the validated chiral HPLC method using a CROWNPAK CR (+) column offers a reliable, accurate, and precise solution.[1][2][3] While alternative chiral stationary phases and other analytical techniques like chiral GC, NMR, and fluorescence spectroscopy are viable for the analysis of primary amines in general, their specific applicability and performance for this compound would require further method development and validation. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, required accuracy, and available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Aminobutanamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Aminobutanamide, a key chiral intermediate in the synthesis of various pharmaceuticals, is of paramount importance. The choice of analytical methodology can significantly impact the accuracy and precision of results, influencing critical decisions throughout the drug development lifecycle. This guide provides an objective comparison of two prevalent analytical techniques for the enantiomeric purity determination of this compound: Reverse-Phase Chiral High-Performance Liquid Chromatography (HPLC) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
This comparison is grounded in published experimental data for the HPLC method and established principles of LC-MS/MS for similar small, chiral amines. The cross-validation of these methods ensures consistency and reliability of analytical data, a critical aspect for regulatory submissions and quality control.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the Reverse-Phase Chiral HPLC method and the proposed LC-MS/MS method for the analysis of the (R)-enantiomer of this compound in the presence of its (S)-enantiomer.
| Parameter | Reverse-Phase Chiral HPLC Method | Proposed LC-MS/MS Method |
| Limit of Detection (LOD) | 0.0002 mg/mL[1][2][3] | Estimated: ~0.00005 mg/mL |
| Limit of Quantification (LOQ) | 0.0005 mg/mL[1][2][3] | Estimated: ~0.00015 mg/mL |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL[1][2][3] | Estimated: 0.00015 mg/mL to 0.01 mg/mL |
| Accuracy (% Recovery) | 93% to 106%[1][2] | Expected: 95% to 105% |
| Precision (%RSD) | Not explicitly stated, but method found to be precise.[1][2] | Expected: <15% |
| Specificity | High (chiral separation) | Very High (mass-based detection) |
Experimental Protocols
Detailed methodologies for both the established HPLC method and the proposed LC-MS/MS method are provided below. These protocols offer a basis for the practical implementation and cross-validation of these analytical techniques.
Method 1: Reverse-Phase Chiral HPLC with UV Detection
This method is designed for the determination of the (R)-2-aminobutanamide isomer content in (S)-2-amino-butanamide.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5.0 µm)[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linearity range.
Method 2: Proposed Chiral LC-MS/MS
This proposed method is based on established techniques for the analysis of short-chain amines and the bioanalysis of compounds for which this compound is a starting material.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Chiral stationary phase column suitable for polar compounds, such as a cyclodextrin-based or a macrocyclic antibiotic-based column. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-pHILIC) could be employed for separation of the enantiomers.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
A gradient elution would be optimized for the separation of the enantiomers.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 103.1 (protonated molecule of this compound [M+H]⁺).
-
Product Ions (Q3): Specific product ions would be determined through infusion experiments. Likely fragments would result from the loss of the amide group (e.g., m/z 86.1) and other characteristic fragmentations. At least two transitions would be monitored for quantification and qualification.
-
-
-
Sample Preparation: A simple dilute-and-shoot approach where the sample is dissolved in the initial mobile phase composition. For more complex matrices, a protein precipitation or solid-phase extraction may be necessary.
Cross-Validation Workflow
The cross-validation of these two distinct analytical methods is crucial to ensure that they produce comparable and reliable results. A typical workflow for such a cross-validation is depicted in the diagram below.
References
A Comparative Guide to Aminobutanoic Acid Isomers in Synthesis and Drug Development
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the key isomers of aminobutanoic acid: 2-aminobutanoic acid, 3-aminobutanoic acid, and 4-aminobutanoic acid (GABA). The requested topic, "2-Aminobutanamide," is not a commonly synthesized or studied compound and is likely a variation of 2-aminobutanoic acid. Therefore, this guide focuses on the more scientifically relevant and widely utilized aminobutanoic acid isomers, which serve as crucial building blocks in synthetic chemistry and possess distinct biological activities.
The isomers are compared based on their synthetic routes, utility as chemical synthons, and roles in drug discovery and development. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Comparative Data of Aminobutanoic Acid Isomers
The following tables summarize the key properties, synthetic methodologies, and primary applications of the three main isomers of aminobutanoic acid.
Table 1: General Properties and Primary Roles
| Feature | 2-Aminobutanoic Acid | 3-Aminobutanoic Acid | 4-Aminobutanoic Acid (GABA) |
| Structure | |||
| IUPAC Name | 2-Aminobutanoic acid | 3-Aminobutanoic acid | 4-Aminobutanoic acid |
| Common Name | α-Aminobutyric acid | β-Aminobutyric acid | γ-Aminobutyric acid (GABA) |
| CAS Number | 2835-81-6 (DL) | 541-48-0 (DL) | 56-12-2 |
| Primary Role | Chiral building block in asymmetric synthesis.[1][2] | Versatile chemical intermediate for pharmaceuticals and polymers.[3] | Chief inhibitory neurotransmitter in the mammalian central nervous system.[4] |
Table 2: Comparison of Synthetic Methodologies
| Synthesis Method | Isomer | Starting Materials | Key Features & Reported Yields |
| Strecker Synthesis | 2-Aminobutanoic acid | Propionaldehyde, Ammonia (B1221849), Cyanide source (e.g., KCN). | A classic, robust method for α-amino acid synthesis. Produces a racemic mixture.[5] |
| Asymmetric Enzymatic Synthesis | 2-Aminobutanoic acid | L-Threonine | Provides high optical purity (>99% ee) and high yield (>90%).[6] |
| Michael Addition | 3-Aminobutanoic acid | α,β-Unsaturated esters, Ammonia or amine source.[7][8] | Forms the β-amino acid backbone through conjugate addition. Diastereoselective variants exist.[7] |
| Reduction of Chiral Precursor | (R)-3-Aminobutanoic acid | Commercially available chiral precursor | Used in large-scale synthesis for drug intermediates like (R)-3-aminobutan-1-ol with yields of 61-67%.[9] |
| Hofmann Rearrangement | 4-Aminobutanoic acid (GABA) | Succinimide, Bromine, Base (e.g., NaOH).[10][11] | A degradation reaction that converts an amide into a primary amine with one less carbon atom.[12] |
| Biosynthesis (in vivo) | 4-Aminobutanoic acid (GABA) | L-Glutamic acid | Catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD) in the brain.[4][13] |
Table 3: Applications in Synthesis and Drug Development
| Isomer | Application Area | Specific Examples |
| 2-Aminobutanoic Acid | Pharmaceutical Synthesis | Chiral material for the synthesis of the antiepileptic drug Levetiracetam .[2] |
| Asymmetric Synthesis | Used as a non-proteinogenic amino acid to induce specific secondary structures (e.g., helices) in peptides. | |
| 3-Aminobutanoic Acid | Pharmaceutical Synthesis | Key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir (via reduction to the corresponding amino alcohol).[9] |
| Agrochemicals & Polymers | Building block for bioactive compounds and used to enhance polymer properties like biocompatibility.[3] | |
| Plant Biology | Acts as a plant defense primer against certain insect herbivores.[3] | |
| 4-Aminobutanoic Acid (GABA) | Neuropharmacology | Target for GABAergic drugs used as sedatives, anticonvulsants, and anxiolytics (e.g., benzodiazepines, barbiturates).[4] |
| Dietary Supplements | Sold as a supplement for its purported calming and sleep-promoting effects. | |
| Drug Development | Precursor for the synthesis of drugs like Gabapentin and Progabide .[10][14] |
Experimental Protocols
Detailed methodologies for one common synthesis route for each isomer are provided below.
This two-step protocol describes the synthesis of racemic 2-aminobutanoic acid from propionaldehyde.
Step 1: Formation of 2-Aminobutanenitrile (B1582908)
-
In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (NH₄Cl) is prepared in water. Propionaldehyde (CH₃CH₂CHO) is added to this solution and stirred.
-
A solution of potassium cyanide (KCN) in water is added dropwise to the aldehyde-ammonia mixture while maintaining the temperature below 20°C with an ice bath.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.
-
The resulting 2-aminobutanenitrile is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic layers are combined and dried over an anhydrous salt like magnesium sulfate.
Step 2: Hydrolysis to 2-Aminobutanoic Acid
-
The solvent is removed from the dried organic extract under reduced pressure to yield the crude aminonitrile.
-
The crude nitrile is transferred to a round-bottom flask, and a strong acid (e.g., 6 M HCl) is added.
-
The mixture is heated to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the solution is concentrated under reduced pressure. The pH is then adjusted to the isoelectric point of 2-aminobutanoic acid (approx. pH 6) using a base (e.g., NaOH or NH₄OH), causing the amino acid to precipitate.
-
The solid product is collected by filtration, washed with cold water and ethanol (B145695), and dried to yield 2-aminobutanoic acid.
This protocol outlines a general procedure for the conjugate addition of an amine to an α,β-unsaturated ester to form a β-amino acid derivative.[7][15]
-
To a solution of an α,β-unsaturated ester (e.g., ethyl crotonate) in a suitable solvent (e.g., ethanol or THF), add a source of ammonia (e.g., a concentrated aqueous solution of ammonia) or a primary amine.
-
The reaction can be catalyzed by a base or can proceed thermally. For ammonia, the reaction is typically sealed in a pressure vessel and heated.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the solvent and excess amine are removed under reduced pressure.
-
The resulting crude β-amino ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to the isoelectric point.
-
The final 3-aminobutanoic acid product is isolated via crystallization or chromatography.
This protocol describes the synthesis of GABA from succinimide.[10][12]
-
In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium hydroxide (B78521) (NaOH) in water is prepared.
-
Bromine (Br₂) is added slowly to the cold NaOH solution to form a sodium hypobromite (B1234621) (NaOBr) solution. The temperature should be maintained near 0°C.
-
Succinimide is added in portions to the freshly prepared, cold hypobromite solution.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to approximately 70-80°C for about one hour.
-
The solution is then cooled, and any excess hypobromite is decomposed with sodium bisulfite.
-
The solution is acidified with a strong acid (e.g., HCl) and then concentrated under vacuum.
-
The residue is extracted with hot ethanol to dissolve the GABA and separate it from inorganic salts (NaCl, NaBr).
-
The ethanol extract is cooled to induce crystallization. The crude GABA is collected by filtration and can be further purified by recrystallization from an ethanol/water mixture.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the synthesis and function of aminobutanoic acids.
Caption: General workflow for the chemical synthesis, purification, and analysis of aminobutanoic acids.
Caption: Simplified signaling pathway of GABA as an inhibitory neurotransmitter in the central nervous system.
References
- 1. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. innospk.com [innospk.com]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. chemistwizards.com [chemistwizards.com]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. mdpi.com [mdpi.com]
- 14. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 2-Aminobutanamide is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the effective separation of its enantiomers, supported by experimental data to aid in method development and selection.
Data Presentation: Performance of Chiral Stationary Phases
The successful separation of this compound enantiomers is highly dependent on the choice of the chiral stationary phase and the chromatographic conditions. Below is a summary of the performance of different CSPs based on available experimental data.
| Chiral Stationary Phase (CSP) | Column Name | Principle | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Outcome |
| Crown Ether | CROWNPAK CR (+) | Chiral Crown Ether | 0.05% Perchloric Acid | 0.3 | 15 | UV, 200 nm | Adequate Separation [1] |
| Polysaccharide (Amylose-based) | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane and Isopropanol | - | - | - | No Separation [1] |
| Crown Ether | CROWNPAK CR (+) | Chiral Crown Ether | 0.05% HClO and Methanol | - | - | - | Slight Separation [1] |
Note: The quantitative data for retention factors (k), separation factors (α), and resolution (Rs) were not fully detailed in the cited literature for all tested phases, hence a qualitative outcome is presented. The CROWNPAK CR (+) column with an acidic mobile phase demonstrated the most successful separation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. The following protocol outlines the successful separation of this compound enantiomers using a crown ether-based CSP.
Method 1: Successful Enantiomeric Separation using CROWNPAK CR (+)
This method was developed for the determination of the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide.[2][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: CROWNPAK CR (+) column.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Injection Volume: Not specified in the source, but typically 5-20 µL.
Method 2: Unsuccessful Screening with a Polysaccharide-Based CSP
During method development, a polysaccharide-based column was also evaluated.
-
Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol.[1]
-
Outcome: No separation of the enantiomers was observed under these conditions.[1] This highlights that even widely used polysaccharide-based CSPs may not be suitable for all chiral compounds, particularly small, polar molecules like this compound, without extensive method optimization.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a suitable chiral stationary phase for the separation of enantiomers like this compound.
Caption: Workflow for Chiral Method Development.
This guide demonstrates that for the chiral separation of this compound, a crown ether-based chiral stationary phase, specifically the CROWNPAK CR (+), provides an effective solution where a polysaccharide-based phase did not. The provided experimental protocol for the successful method serves as a strong starting point for researchers in the field.
References
A Comparative Spectroscopic Analysis of Synthetic versus Commercial 2-Aminobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for synthetically prepared 2-aminobutanamide hydrochloride against the expected spectral characteristics of a commercial-grade equivalent. The objective is to enable researchers to verify the identity and purity of their synthesized compound by comparing its spectral data with established values and theoretical patterns. This document outlines the synthetic route, presents available NMR data, and discusses the expected outcomes for FT-IR and Mass Spectrometry analyses.
Experimental Protocols
Synthesis of this compound Hydrochloride
A common synthetic route to this compound hydrochloride involves a multi-step process starting from 2-aminobutyric acid. The following protocol is a generalized procedure based on established literature.[1][2][3][4][5]
Step 1: Esterification of (S)-2-Aminobutyric Acid
-
Suspend (S)-2-aminobutyric acid in methanol (B129727).
-
Cool the mixture and slowly add thionyl chloride while maintaining the temperature between 20-40°C.
-
Allow the reaction to proceed for 2-3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride.
Step 2: Ammonolysis of the Ester
-
Dissolve the crude methyl (S)-2-aminobutanoate hydrochloride in a pre-cooled saturated solution of ammonia (B1221849) in methanol.
-
Maintain the reaction temperature between 0-10°C.
-
Stir the mixture for several hours until the ammonolysis is complete, monitoring by TLC.
-
Remove the solvent under reduced pressure to yield the crude (S)-2-aminobutanamide hydrochloride.
-
Recrystallize the crude product from a suitable solvent like methanol or ethanol (B145695) to obtain the purified product.
Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound hydrochloride sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of at least 5 times the longest T₁. For ¹³C NMR, a proton-decoupled sequence is used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.
Data Presentation
¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Synthetic) |
| ~8.4 (br s) | Broad Singlet | 3H | -NH₃⁺ |
| ~7.8 (br s) | Broad Singlet | 1H | -CONH₂ (one H) |
| ~7.6 (br s) | Broad Singlet | 1H | -CONH₂ (one H) |
| ~3.8 (t) | Triplet | 1H | -CH(NH₃⁺)- |
| ~1.8 (m) | Multiplet | 2H | -CH₂- |
| ~0.9 (t) | Triplet | 3H | -CH₃ |
Note: The chemical shifts for the amide and ammonium (B1175870) protons are broad and can exchange with water in the solvent; their positions can vary.
¹³C NMR Spectral Data Comparison (in D₂O)
| Chemical Shift (δ) ppm | Assignment (Synthetic) |
| ~174.9 | C=O (Amide Carbonyl) |
| ~56.7 | -CH(NH₃⁺)- |
| ~26.8 | -CH₂- |
| ~11.0 | -CH₃ |
FT-IR Spectral Data Comparison (Expected Absorptions)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected for Commercial |
| 3400-3200 | N-H Stretch | Amine (-NH₃⁺) and Amide (-NH₂) | Strong, broad absorption |
| ~3000-2800 | C-H Stretch | Alkyl (-CH₃, -CH₂) | Medium to strong absorptions |
| ~1680-1640 | C=O Stretch (Amide I) | Amide | Strong absorption |
| ~1650-1580 | N-H Bend (Amine/Amide II) | Amine/Amide | Medium to strong absorption |
| ~1400 | C-N Stretch | Amine | Medium absorption |
Note: The presence of the hydrochloride salt will influence the N-H stretching region, typically causing broadening and a shift to lower wavenumbers.[6][7][8][9]
Mass Spectrometry Data Comparison (Expected m/z)
| m/z | Ion Type | Expected for Commercial |
| 103.09 | [M+H]⁺ (of free base) | Molecular ion of the free amine |
| 102.08 | [M]⁺˙ (of free base) | Molecular ion of the free amine (EI) |
| 85 | [M-NH₂]⁺ or [M-OH]⁺ | Loss of ammonia or hydroxyl radical |
| 74 | [M-C₂H₅]⁺ | Loss of ethyl group |
| 44 | [CONH₂]⁺ | Characteristic fragment of primary amides |
Note: The observed molecular ion will depend on the ionization technique. For ESI, the protonated molecule of the free base [C₄H₁₀N₂O + H]⁺ at m/z 103.09 is expected. For EI, the molecular ion of the free base at m/z 102.08 would be expected. The fragmentation of primary amides often involves α-cleavage and McLafferty rearrangement. A prominent peak at m/z 44 corresponding to the [CONH₂]⁺ fragment is a key indicator for primary amides.[10][11][12][13][14]
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis, spectral analysis, and comparative verification of this compound hydrochloride.
Objective Comparison and Conclusion
The provided NMR data for the synthetically prepared this compound hydrochloride aligns well with the expected chemical shifts for its structure. The presence of the characteristic signals for the ethyl group, the alpha-proton, and the amide/ammonium protons confirms the successful synthesis of the target molecule.
For a comprehensive verification, the FT-IR spectrum of the synthetic product should exhibit the key absorptions for a primary amine/amide, including the N-H stretches, the C=O stretch (Amide I), and the N-H bending vibrations (Amide II). The mass spectrum should ideally show the correct molecular ion peak for the free base and characteristic fragmentation patterns, notably the fragment at m/z 44.
While experimental data for a specific commercial sample of this compound was not available for a direct overlay, the theoretical and literature-based spectral data presented here serve as a reliable benchmark. Any significant deviation in the spectral data of the synthetic sample from the values and patterns outlined in this guide could indicate the presence of impurities, residual starting materials, or an incorrect molecular structure. Therefore, a thorough comparison with these reference points is crucial for quality control in any research or development setting.
References
- 1. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 2. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 3. CN105198768A - Synthesis method for this compound - Google Patents [patents.google.com]
- 4. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Purity Analysis of 2-Aminobutanamide: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensuring the integrity and success of their work. This is particularly true for chiral molecules like 2-Aminobutanamide, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3][4] This guide provides a comparative overview of this compound purity from various suppliers, supported by detailed experimental protocols for its analysis.
The quality of this compound directly impacts the synthesis and final purity of active pharmaceutical ingredients (APIs). Impurities, especially the undesired enantiomer, can affect the pharmacological and toxicological profile of the final drug product. Therefore, rigorous analytical testing is essential to qualify this compound from any supplier.
Comparative Purity Data
The following table summarizes the stated purity of this compound hydrochloride from several major chemical suppliers. It is important to note that these values are as advertised by the suppliers and should be independently verified through in-house analysis. The primary methods for purity determination are High-Performance Liquid Chromatography (HPLC) for chemical purity and a specialized chiral HPLC method for enantiomeric purity.
| Supplier | Product Form | Stated Purity (by HPLC) | Analytical Methods Cited |
| Supplier A (Representative) | (S)-(+)-2-Aminobutanamide HCl | ≥ 99% | HPLC, NMR, Mass Spec, IR |
| Supplier B (Representative) | (S)-(+)-2-Aminobutanamide HCl | 97% | Assay |
| Supplier C (Representative) | (R)-(-)-2-Aminobutanamide HCl | 96% | Assay |
| Supplier D (Representative) | (R)-(–)-2-Aminobutanamide HCl | ≥96% | Not Specified |
| Supplier E (Representative) | This compound HCl | 98% | Not Specified |
This table is a representation based on publicly available data and should be used for informational purposes only. Direct comparison would require side-by-side experimental evaluation.
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. Common synthesis pathways may introduce the following impurities:
-
Opposite Enantiomer: For (S)-2-Aminobutanamide, the (R)-enantiomer is a critical impurity, and vice-versa.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
-
Degradation Products: Impurities formed during storage or handling.
The synthesis of Levetiracetam from (S)-2-aminobutanamide underscores the importance of controlling these impurities to ensure the final drug's safety and efficacy.
Experimental Protocols
A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is critical for determining the enantiomeric excess (e.e.) of the desired enantiomer. A validated reverse-phase chiral HPLC method has been developed for this purpose.[3][4][5]
-
Column: CROWNPAK CR (+)
-
Mobile Phase: 0.05% Perchloric acid solution
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 200 nm
-
Column Temperature: 15 °C
-
Limit of Detection (LOD): 0.0002 mg/mL
-
Limit of Quantification (LOQ): 0.0005 mg/mL
This method has been validated for precision, accuracy, and robustness and is suitable for determining the (R)-2-aminobutanamide content in (S)-2-aminobutanamide.[4][5]
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
A standard reverse-phase HPLC method can be used to determine the overall chemical purity and to quantify any related substance impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Visualizing Workflows and Pathways
To aid in understanding the analytical process and the biological context of this compound, the following diagrams are provided.
While this compound itself is not known to have significant biological activity, its purity is critical for the synthesis of Levetiracetam, which has a well-defined mechanism of action. Levetiracetam is believed to exert its anti-epileptic effects by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[6][7][8][9]
Conclusion
The purity of this compound is a critical parameter for researchers and drug developers. While suppliers provide initial purity data, independent verification using robust analytical methods like chiral and reverse-phase HPLC is essential. A thorough understanding of potential impurities based on the synthetic route allows for a more targeted and comprehensive quality assessment. By ensuring the high purity of this key starting material, the development of safe and effective pharmaceuticals like Levetiracetam can be more reliably achieved.
References
- 1. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
Certificate of Analysis for (S)-2-Aminobutanamide hydrochloride reference standard
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and drug synthesis. This guide provides a comprehensive comparison of commercially available (S)-2-Aminobutanamide hydrochloride (CAS No: 7682-20-4) reference standards, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3] This document outlines key quality attributes, compares specifications from various suppliers, and provides detailed experimental protocols for verification.
Comparison of Supplier Specifications
The selection of a reference standard necessitates a thorough evaluation of its purity, identity, and other critical parameters, which are typically documented in the Certificate of Analysis (CoA). Below is a summary of specifications for (S)-2-Aminobutanamide hydrochloride reference standards from prominent suppliers.
| Parameter | AnStan [4] | Sigma-Aldrich [5] | Tokyo Chemical Industry (TCI) [6] | LGC Standards [1][7] | Biosynth [8] |
| Purity by HPLC | >99% | 97% | >98.0% (HPLC) | Information not publicly available | Information not publicly available |
| Identification | NMR, MASS, IR | - | NMR | - | - |
| Appearance | White to Almost white powder to crystal | Solid | White to Almost white powder to crystal | - | - |
| Optical Rotation | - | [α]22/D +24°, c = 1 in H2O | [a]20/D +23.0 to +25.0 deg(C=1, H2O) | - | - |
| Melting Point | 263 °C | 259-263 °C | 263 °C (dec.) | - | 263 °C |
| Molecular Formula | C4H10N2O.HCl | CH3CH2CH(NH2)CONH2 · HCl | C4H10N2O·HCl | C4H11ClN2O | C4H10N2O•HCl |
| Molecular Weight | 138.60 g/mol | 138.60 | 138.60 | 138.056 | 138.6 g/mol |
Experimental Protocols
Ensuring the quality of a reference standard involves rigorous analytical testing. Below are representative protocols for the identification and purity assessment of (S)-2-Aminobutanamide hydrochloride.
Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of (S)-2-Aminobutanamide hydrochloride.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Spectrum (in D₂O): The spectrum should be consistent with the structure of (S)-2-Aminobutanamide hydrochloride. Characteristic signals would include a triplet corresponding to the methyl protons, a multiplet for the methylene (B1212753) protons, and a multiplet for the methine proton. The amide and amine protons may be exchanged with D₂O.
-
Acceptance Criteria: The acquired spectra must be consistent with the known structure of (S)-2-Aminobutanamide hydrochloride.[9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the reference standard and to quantify any impurities, including the (R)-enantiomer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method for Enantiomeric Purity (Chiral HPLC): A reverse-phase chiral HPLC method is crucial for determining the enantiomeric excess.[10][11]
-
Acceptance Criteria: The purity should meet the supplier's specification (e.g., >99%). The content of the (R)-enantiomer should be below the specified limit. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-isomer have been reported to be 0.0002 mg/mL and 0.0005 mg/mL, respectively.[10]
Visualization of Workflows and Pathways
Quality Control Workflow for Reference Standard
The following diagram illustrates a typical workflow for the quality control and certification of a (S)-2-Aminobutanamide hydrochloride reference standard.
Caption: Quality control workflow for (S)-2-Aminobutanamide hydrochloride.
Role in Levetiracetam Synthesis
(S)-2-Aminobutanamide hydrochloride is a crucial starting material for the synthesis of Levetiracetam. The following diagram outlines its position in a common synthetic pathway.
Caption: Synthetic pathway from (S)-2-Aminobutanamide HCl to Levetiracetam.
Conclusion
The selection of a high-quality (S)-2-Aminobutanamide hydrochloride reference standard is critical for achieving accurate and reproducible results in research and development. This guide highlights the importance of comparing key specifications from different suppliers, such as purity, identity, and optical rotation. The provided experimental protocols offer a framework for in-house verification of the reference standard's quality. By carefully evaluating these factors, researchers can ensure the integrity of their analytical data and the successful synthesis of target molecules like Levetiracetam.
References
- 1. (S)-2-Aminobutanamide Hydrochloride | LGC Standards [lgcstandards.com]
- 2. (2S)-2-aminobutanamide Hydrochloride|lookchem [lookchem.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: (S)-2-amino-butanamide hydrochloride.......... Key intermediate of Levetiracetam [orgspectroscopyint.blogspot.com]
- 4. britiscientific.com [britiscientific.com]
- 5. (S)-(+)-2-氨基丁酰胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-2-Aminobutyramide Hydrochloride | 7682-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. (S)-2-Aminobutanamide Hydrochloride | LGC Standards [lgcstandards.com]
- 8. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 | FA17703 [biosynth.com]
- 9. (S)-2-Aminobutyramide hydrochloride(7682-20-4) 1H NMR spectrum [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Aminobutanamide and its Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-aminobutanamide and its corresponding ester analogs, such as ethyl 2-aminobutanoate. The choice between an amide and an ester linkage is a critical decision in drug design and development, significantly impacting a molecule's stability, pharmacokinetic profile, and overall efficacy. This document outlines the fundamental differences in their reactivity, supported by illustrative experimental data and detailed protocols for assessing these properties.
Executive Summary
Amide bonds, as found in this compound, are substantially more stable and less reactive than the ester linkages in its analogs. This pronounced difference in stability arises from the electronic properties of the amide and ester functional groups. The lone pair of electrons on the nitrogen atom in an amide is more readily delocalized into the carbonyl group through resonance.[1][2] This resonance stabilization imparts a partial double bond character to the carbon-nitrogen bond, rendering the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.[2]
In contrast, the oxygen atom in an ester is more electronegative than nitrogen, resulting in a less significant delocalization of its lone pair electrons.[3] Consequently, the carbonyl carbon of an ester is more electrophilic and more readily attacked by nucleophiles, leading to faster rates of hydrolysis and other substitution reactions.[1][4] This fundamental difference in electronic structure is the primary determinant of their divergent chemical behavior.
Data Presentation: A Quantitative Comparison of Reactivity
The following table summarizes the estimated kinetic parameters for the hydrolysis of this compound and its ethyl ester analog under representative acidic and basic conditions. It is important to note that specific experimental data for these exact compounds is limited in publicly available literature; therefore, these values are illustrative estimates based on the known reactivity of similar aliphatic amides and esters.
| Parameter | This compound (Amide) | Ethyl 2-Aminobutanoate (Ester Analog) | Key Observations |
| Structure | CH₃CH₂(NH₂)CONH₂ | CH₃CH₂(NH₂)COOCH₂CH₃ | Amide vs. Ethyl Ester |
| Hydrolysis Half-Life (t½) at pH 1 (Acidic) | ~ Years | ~ Hours to Days | Amide is significantly more stable under acidic conditions.[5] |
| Hydrolysis Half-Life (t½) at pH 13 (Basic) | ~ Months to Years | ~ Minutes to Hours | Both are less stable in strong base, but the amide remains far more stable than the ester.[6] |
| Relative Rate of Aminolysis | Very Slow | Moderate | Esters undergo aminolysis more readily than amides. |
| Intramolecular Cyclization Potential | Possible (to form diketopiperazines) | Possible (to form diketopiperazines) | Rate is dependent on concentration and pH. |
Disclaimer: The quantitative data presented are estimations based on general principles of amide and ester reactivity and should be experimentally verified for specific applications.
Key Reactivity Pathways
The primary reactions influencing the stability and transformation of this compound and its ester analogs are hydrolysis, aminolysis, and intramolecular cyclization.
1. Hydrolysis: This is a critical degradation pathway, particularly in aqueous environments such as physiological systems.
-
Ester Hydrolysis: Can be catalyzed by both acid and base and proceeds relatively quickly.[1][7] Base-catalyzed hydrolysis (saponification) is typically irreversible because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.[8]
-
Amide Hydrolysis: Requires much harsher conditions (strong acid or base and elevated temperatures) to proceed at a significant rate.[5][6] Similar to esters, base-catalyzed hydrolysis is effectively irreversible.[8]
2. Aminolysis: The reaction with an amine to form a new amide. This is a key reaction in peptide synthesis. Esters are more susceptible to aminolysis than amides.
3. Intramolecular Cyclization: The amino group can act as an internal nucleophile, attacking the carbonyl carbon to form a cyclic product. For 2-amino amides and esters, this can lead to the formation of 2,5-diketopiperazines, especially at elevated temperatures or under specific pH conditions.
Experimental Protocols
Accurate assessment of the reactivity and stability of these compounds is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolysis Rate by HPLC
Objective: To quantify the rate of hydrolysis of an amide or ester under defined pH and temperature conditions.
Materials:
-
This compound or its ester analog
-
Buffer solutions of desired pH (e.g., 0.1 M HCl for acidic, 0.1 M NaOH for basic)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), water (HPLC grade), trifluoroacetic acid (TFA)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Equilibrate the thermostated reaction vessel containing the desired buffer solution to the target temperature (e.g., 37°C or 50°C).
-
Initiate the reaction by adding a small aliquot of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes for esters; longer intervals for amides), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable quenching solution to stop further degradation.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the disappearance of the parent compound peak and the appearance of the hydrolysis product (2-aminobutanoic acid) peak at a suitable UV wavelength.
-
Calculate the concentration of the remaining parent compound at each time point by comparing its peak area to a standard curve.
-
Plot the natural logarithm of the concentration of the parent compound versus time. The rate constant (k) can be determined from the slope of the resulting line for a first-order reaction. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Monitoring Aminolysis by NMR Spectroscopy
Objective: To monitor the conversion of an ester to an amide in real-time.
Materials:
-
Ethyl 2-aminobutanoate
-
Amine nucleophile (e.g., ammonia (B1221849) in a suitable solvent or another primary/secondary amine)
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
Procedure:
-
Dissolve a known concentration of ethyl 2-aminobutanoate in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. Identify the characteristic peaks of the ester, for example, the quartet of the -OCH₂CH₃ group.
-
Add a known concentration of the amine nucleophile to the NMR tube, mix quickly, and place it back in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the characteristic ester peaks and the corresponding increase in the integrals of the newly formed amide product peaks.
-
The percentage conversion at each time point can be calculated from the relative integrals of the reactant and product peaks.
-
Kinetic parameters can be derived by plotting the concentration of the reactants or products over time.
Visualizations of Reaction Pathways
Hydrolysis Mechanisms
The following diagrams illustrate the fundamental mechanisms of base-catalyzed and acid-catalyzed hydrolysis for both esters and amides.
Caption: Workflow for base-catalyzed hydrolysis of esters and amides.
Caption: Workflow for acid-catalyzed hydrolysis of esters and amides.
Intramolecular Cyclization Pathway
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Aminobutanamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of 2-Aminobutanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize environmental impact and ensure workplace safety.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-impermeable gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices and applicable laws.[5] |
| Eye/Face Protection | Use safety glasses with side-shields or goggles.[6] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1][7] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][8]
-
Keep containers securely sealed when not in use.[1]
II. Step-by-Step Disposal Procedure for this compound Waste
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a suitable, sealable, and properly labeled container.[1][5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]
2. Disposal of Unused or Surplus this compound:
-
Do not dispose of this compound down the drain or in the regular trash.[5][9]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Alternatively, the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Extra care should be taken during ignition as the material may be flammable.[5]
3. Disposal of Contaminated Materials:
-
Dispose of contaminated packaging, labware (e.g., vials, weighing boats), and PPE as unused product.[5]
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[9] For containers of highly toxic chemicals, the first three rinses must be collected.[9]
III. Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
1. Immediate Actions:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[5]
-
Remove all sources of ignition.[3]
2. Spill Cleanup:
-
Wear the appropriate PPE as outlined in the table above.
-
For dry spills, use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed container for disposal.[1][5]
-
Prevent the runoff from entering drains or waterways.[1][5] If contamination of drains occurs, notify emergency services.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. (S)-(+)-2-アミノブタンアミド塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]
- 7. kmpharma.in [kmpharma.in]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Aminobutanamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2-Aminobutanamide and its common salt form, this compound hydrochloride. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Safety Data
This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes key quantitative safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Toxicological Data |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1][2][3] | Oral LD50 (Rat): >2000 mg/kg[1][4] |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[1][2] | N/A |
| Serious Eye Damage/Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[1][2] | N/A |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
| Warning | H335: May cause respiratory irritation.[1][2][3][4] | N/A |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or dissolved form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness). | Provides chemical resistance against amines.[5] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 (or higher) particulate respirator. | Required when handling the solid form to prevent inhalation of dust. |
Operational Plan: Handling Procedures
Handling Solid this compound
This protocol outlines the steps for weighing and preparing solutions of solid this compound.
Experimental Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required PPE as specified in Section 2.
-
Designate a specific area within the fume hood for handling the solid.
-
Place a spill pad on the work surface.
-
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height and your respirator is properly fitted.
-
Record the exact weight.
-
-
Solution Preparation:
-
Transfer the weighed solid to a suitable vessel (e.g., beaker, flask).
-
Slowly add the desired solvent to the vessel, stirring to dissolve.
-
Rinse the weigh boat with a small amount of solvent and add the rinsate to the vessel to ensure a complete transfer.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials (e.g., pipette tips, wipes) in the designated solid hazardous waste container.
-
Wipe down the work surface with a damp cloth, and dispose of the cloth as solid hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Handling this compound Solutions
This protocol provides guidance for working with previously prepared solutions of this compound.
Experimental Protocol:
-
Preparation:
-
Work within a chemical fume hood.
-
Don all required PPE. Note: A respirator is not typically required for handling solutions unless aerosols are generated.
-
Place a spill pad on the work surface.
-
-
Handling and Transfer:
-
Use appropriate glassware (e.g., graduated cylinders, pipettes) for accurate measurement and transfer of the solution.
-
Avoid splashing.
-
Keep the container with the this compound solution covered when not in use.
-
-
Cleanup:
-
Dispose of any contaminated disposable materials in the appropriate hazardous waste container.
-
Wipe down the work surface.
-
Remove PPE and wash hands thoroughly.
-
Disposal Plan
All this compound waste, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids, including gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all this compound solutions in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "this compound hydrochloride."
-
List all components and their approximate percentages.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's EHS department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid or Liquid) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including a respirator for solids. 3. Cover the spill with an absorbent material (e.g., vermiculite, sand). 4. Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the nearest fire alarm if necessary. 3. Close the laboratory doors. 4. Contact your institution's emergency response team or EHS department. |
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. (S)-(+)-2-アミノブタンアミド塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
